Virginiamycin Complex
Description
A specific streptogramin group A antibiotic produced by Streptomyces graminofaciens and other bacteria.
Properties
IUPAC Name |
(12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5-,10-9-,18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIKHDNSXMZDCU-RLJJXFIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C\C(=O)NC/C=C\C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21411-53-0 | |
| Record name | Ostreogrycin a | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ostreogrycin a | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Virginiamycin M1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Virginiamycin Complex: A Technical Guide to its Discovery, Biosynthesis, and Scientific Application
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: The Virginiamycin complex, a potent antibiotic produced by the Gram-positive bacterium Streptomyces virginiae, represents a significant area of interest in the ongoing search for novel antimicrobial agents. This technical guide provides an in-depth exploration of the discovery, origin, and intricate biosynthetic pathways of this valuable secondary metabolite. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying molecular mechanisms.
The this compound is a member of the streptogramin family of antibiotics and is composed of two structurally distinct synergistic components: Virginiamycin M (VM), a polyketide-peptide hybrid, and Virginiamycin S (VS), a cyclic hexadepsipeptide.[1][2][3] While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect, significantly inhibiting protein synthesis in susceptible bacteria.[1][2] This synergistic action makes the this compound a powerful tool against a range of Gram-positive bacteria.[4]
Discovery and Origin: Streptomyces virginiae
The discovery of the this compound is intrinsically linked to its producing organism, Streptomyces virginiae. This soil-dwelling actinomycete is the natural source of this antibiotic complex. The initial isolation and characterization of Virginiamycin from fermentation broths of S. virginiae paved the way for subsequent research into its antimicrobial properties and biosynthetic machinery.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and activity of the this compound.
Table 1: Optimized Fermentation Parameters for Enhanced Virginiamycin Production by Streptomyces virginiae
| Parameter | Optimized Value | Reference |
| pH | 6.8 - 7.0 | [6][7] |
| Dissolved Oxygen (DO) | 50% | [6][7] |
| Carbon Source | Sucrose (B13894) (fed-batch) | [6][7] |
| Virginiamycin Titer (Fed-batch) | 4.9 g/L | [6] |
| Virginiamycin Titer (with resin) | 5.6 g/L | [6] |
Table 2: Synergistic Antimicrobial Activity of Virginiamycin M1 and S1
| Component(s) | Ratio (M1:S1) | Antimicrobial Activity | Reference |
| Virginiamycin M1 alone | - | Bacteriostatic | [2] |
| Virginiamycin S1 alone | - | Bacteriostatic | [2] |
| This compound | 70-75 : 25-30 | Bactericidal (3.5-4 times increase in activity) | [8] |
Biosynthesis of the this compound
The biosynthesis of the this compound is a complex process involving large multifunctional enzymes encoded by dedicated gene clusters. The production of Virginiamycin M and Virginiamycin S is orchestrated by separate biosynthetic pathways that are tightly regulated.
Virginiamycin M (VM) Biosynthesis
Virginiamycin M is a hybrid polyketide-peptide molecule.[2] Its biosynthesis is governed by a gene cluster containing genes encoding for a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[9][10] The virA gene, which encodes a hybrid PKS-NRPS megasynthetase, is crucial for VM production; its disruption leads to the complete loss of VM biosynthesis without affecting VS production.[9]
Virginiamycin S (VS) Biosynthesis
Virginiamycin S is a cyclic hexadepsipeptide.[11] The biosynthetic gene cluster for VS contains genes responsible for the synthesis and modification of its constituent amino acids. For instance, L-lysine is a precursor for two non-proteinogenic amino acids in the VS structure: 3-hydroxypicolinic acid and 4-oxo-L-pipecolic acid.[11]
Regulation of Virginiamycin Production
The production of the this compound in Streptomyces virginiae is under the control of a sophisticated regulatory network. This network includes pathway-specific regulators and small diffusible signaling molecules known as γ-butyrolactones, specifically virginiae butanolides (VBs).[12]
Hierarchical Regulatory Cascade
Three key pathway-specific regulators, VmsS, VmsT, and VmsR, hierarchically control the expression of the Virginiamycin biosynthetic genes. VmsR acts as a primary activator, controlling the expression of both vmsS and vmsT. VmsS, in turn, is a pathway-specific regulator for both VM and VS biosynthesis. In contrast, VmsT specifically regulates the biosynthesis of VM.
Virginiane Butanolide (VB) Signaling
Virginiae butanolides act as autoregulators, triggering Virginiamycin production.[13] These signaling molecules bind to a receptor protein, BarA, which is a TetR-like transcriptional repressor.[12] In the absence of VBs, BarA binds to the promoter regions of the Virginiamycin biosynthetic genes, repressing their transcription. Upon binding of a VB molecule, BarA undergoes a conformational change and dissociates from the DNA, leading to the derepression of the biosynthetic genes and subsequent production of the antibiotic.[12]
Mandatory Visualizations
Signaling Pathway of Virginiamycin Production Regulation
Caption: Regulatory cascade and signaling pathway of Virginiamycin production.
Experimental Workflow for Virginiamycin Production and Extraction
Caption: Workflow for Virginiamycin production, extraction, and purification.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces virginiae for Virginiamycin Production
1. Media Preparation:
-
Seed Medium (per liter): Glucose 10 g, Soluble starch 20 g, Yeast extract 5 g, Peptone 5 g, K2HPO4 1 g, MgSO4·7H2O 0.5 g. Adjust pH to 7.0.
-
Production Medium (per liter): Sucrose 50 g, Soybean meal 20 g, Corn steep liquor 10 g, (NH4)2SO4 2 g, CaCO3 5 g. Adjust pH to 7.0.[6]
2. Inoculum Preparation:
-
Inoculate a loopful of S. virginiae spores or mycelia into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
3. Production Fermentation:
-
Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL flask.
-
For fed-batch fermentation, start a continuous feed of a 50% sucrose solution at a rate of 5 g/L/day after 48 hours of cultivation.[5][6]
-
Maintain the pH between 6.8 and 7.0 using automated addition of 2M HCl or 2M NaOH.[5][6]
-
Maintain the dissolved oxygen level at 50% by adjusting the agitation speed and aeration rate.[5][6]
-
Incubate at 28°C for 7-10 days.
Protocol 2: Extraction and Purification of this compound
1. Extraction:
-
Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.[6]
-
Combine the organic phases and evaporate to dryness under reduced pressure.
2. Purification:
-
Dissolve the crude extract in a minimal volume of acetonitrile (B52724):water (1:1).[6]
-
Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the Virginiamycin M and S components.
-
Collect the fractions corresponding to the VM and VS peaks.
-
Lyophilize the purified fractions to obtain the individual components.
Protocol 3: Gene Disruption in Streptomyces virginiae (General Protocol)
This protocol provides a general framework for gene disruption, which should be adapted based on the specific target gene and available vectors.
1. Construction of the Gene Disruption Cassette:
-
Amplify the upstream and downstream flanking regions (homology arms, ~1.5 kb each) of the target gene from S. virginiae genomic DNA using PCR.
-
Clone the homology arms into a suitable E. coli - Streptomyces shuttle vector (e.g., a derivative of pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).
2. Protoplast Preparation and Transformation:
-
Grow S. virginiae in TSB medium containing 0.5% glycine (B1666218) to the mid-exponential phase.
-
Harvest the mycelia and wash with P buffer.
-
Resuspend the mycelia in P buffer containing lysozyme (B549824) (1 mg/mL) and incubate at 30°C for 1-2 hours to generate protoplasts.
-
Filter the protoplast suspension through cotton wool to remove mycelial debris.
-
Wash the protoplasts with P buffer and resuspend in P buffer.
-
Mix the protoplasts with the gene disruption plasmid DNA and add polyethylene (B3416737) glycol (PEG) to induce transformation.
-
Plate the transformation mixture on R2YE agar (B569324) plates and incubate at 30°C.
3. Selection of Mutants:
-
After 16-20 hours, overlay the plates with a soft agar containing the appropriate antibiotic (e.g., apramycin) to select for transformants.
-
After several days of incubation, single colonies should appear.
-
Isolate individual colonies and screen for the desired double-crossover homologous recombination event by PCR using primers flanking the target gene and Southern blot analysis. The desired mutant will have the target gene replaced by the antibiotic resistance cassette.[9][14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. famic.go.jp [famic.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Virginiamycin: Animal Growth Promotion and the Human Health Risk Quandary_Chemicalbook [m.chemicalbook.com]
- 9. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Isolation of peptide antibiotic virginiamycin components and selection of their producer Streptomyces virginiae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselective, Diversifiable Synthesis and Biological Evaluation of the Virginiamycin Inducers, the Virginiae Butanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and characterization of virginiae butanolide C-binding protein, a possible pleiotropic signal-transducer in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noah.nrw [noah.nrw]
An In-depth Technical Guide to the Chemical Structures of Virginiamycin M1 and S1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures of Virginiamycin M1 and S1, the two synergistic components of the virginiamycin antibiotic complex produced by Streptomyces virginiae. This document details their physicochemical properties, experimental protocols for their analysis, and an overview of their biosynthetic pathways.
Core Chemical Structures and Properties
Virginiamycin is a member of the streptogramin class of antibiotics, consisting of two structurally distinct molecules: Virginiamycin M1 (a Group A streptogramin) and Virginiamycin S1 (a Group B streptogramin). While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect.[1]
Virginiamycin M1 (VM1) is a polyunsaturated macrocyclic lactone.[1] Its 23-membered ring contains an oxazole (B20620) moiety.
Virginiamycin S1 (VS1) is a cyclic hexadepsipeptide.[2]
The chemical structures of Virginiamycin M1 and S1 are presented below:
Figure 1: Chemical Structure of Virginiamycin M1
Figure 2: Chemical Structure of Virginiamycin S1
Data Presentation
The quantitative data for Virginiamycin M1 and S1 are summarized in the following tables for easy comparison.
Table 1: Physicochemical Properties of Virginiamycin M1 and S1
| Property | Virginiamycin M1 | Virginiamycin S1 |
| Synonyms | Pristinamycin IIA, Ostreogrycin A, Staphylomycin M1[3] | Staphylomycin S, Virginiamycin factor S1[3] |
| Molecular Formula | C₂₈H₃₅N₃O₇[3] | C₄₃H₄₉N₇O₁₀[2] |
| Molecular Weight | 525.59 g/mol [3] | 823.89 g/mol [2] |
| Appearance | White to slightly yellowish powder[3] | White to yellow solid[3] |
| Solubility | Soluble in chloroform, ethanol, and methanol (B129727); very slightly soluble in water[3] | Soluble in methanol, ether, and chloroform; slightly soluble in water[3] |
Table 2: Spectroscopic Data for Virginiamycin M1 and S1
| Data Type | Virginiamycin M1 | Virginiamycin S1 |
| UV λmax | 230 nm, 235 nm[3] | Not specified |
| Mass Spectrometry (ESI+) | Precursor ion (m/z): 526.3 [M+H]⁺. Product ions (m/z): 508.4, 354.8, 337.3[1] | Precursor ion (m/z): 824.4 [M+H]⁺[1] |
| ¹H NMR | Signals for olefinic protons at 6.08 and 6.59 ppm[1] | Full spectrum available in specialized literature |
| ¹³C NMR | Signals for C-5 and C-6 at 123.5 and 149.3 ppm[1] | Full spectrum available in specialized literature |
Experimental Protocols
This section provides detailed methodologies for the fermentation, extraction, purification, and analysis of Virginiamycin M1 and S1.
Fermentation of Streptomyces virginiae
This protocol is adapted from studies on optimizing virginiamycin production.
-
Strain: High-yield mutant of Streptomyces virginiae.
-
Seed Culture Medium: Modified Gauze's agar (B569324) medium No. 1 containing (g/L): agar, 20; corn starch, 20; pea flour, 10; KH₂PO₄, 0.5; MgSO₄, 0.5; NaCl, 0.5; FeSO₄, 0.01; KNO₃, 1.0 (pH 6.8–7.0).[4]
-
Production Medium: (g/L): sucrose (B13894), 50.0; pea flour, 10.0; corn gluten, 5.0; fermentative peptone, 2.5; yeast extract, 5.0; malt (B15192052) extract, 10.0; NaCl, 3.0, MgSO₄, 0.5; CaCO₃, 5.0 (pH 6.8–7.0).[4]
-
Fermentation Conditions:
-
Inoculate the production medium with a seed culture.
-
Maintain pH between 6.8 and 7.0.[4]
-
Maintain dissolved oxygen (DO) concentration around 50%.[4]
-
Incubate at 28°C with agitation.
-
For fed-batch fermentation, a continuous feed of a sterile 50% sucrose solution can be added starting from 48 hours of fermentation.[4]
-
To mitigate product inhibition, an adsorbent resin (e.g., Diaion® HP21) can be added to the medium prior to sterilization for in situ product removal.[4]
-
Extraction and Purification of Virginiamycin M1 and S1
This protocol describes a general procedure for the isolation and purification of virginiamycin components from the fermentation broth.
-
Cell Separation: Separate the mycelia and adsorbent resin (if used) from the culture broth by centrifugation.[1]
-
Extraction:
-
Extract the mycelia and resin with methanol or a mixture of acetone (B3395972) and citric acid.[1]
-
Extract the clarified fermentation broth with an equal volume of ethyl acetate (B1210297) by stirring for 2 hours.[4]
-
-
Initial Purification:
-
Separate the ethyl acetate layer and centrifuge to remove any solids.[4]
-
Evaporate the organic solvent to dryness under reduced pressure.
-
-
Chromatographic Purification:
-
The crude extract can be further purified by column chromatography on silica (B1680970) gel.
-
Final purification of Virginiamycin M1 and S1 can be achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column.[3] A mobile phase of 50% acetonitrile (B52724) in water can be used for separation.[3]
-
Structural Elucidation by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified Virginiamycin M1 or S1 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are necessary.
-
Virginiamycin M1 ¹³C NMR Assignments: Key assignments include the oxazole carbon at position 20 resonating at 145.4 ppm. The methyl groups at positions 32 and 33 have been assigned to signals at 12.2 ppm and 12.7 ppm, respectively.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method for the analysis of Virginiamycin M1 and S1.
-
Virginiamycin M1 ESI-MS/MS: In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 526.3. Characteristic product ions are observed at m/z 508.4, 354.8, and 337.3.[1]
-
Virginiamycin S1 ESI-MS/MS: The protonated molecule [M+H]⁺ is observed at m/z 824.4.[1] The fragmentation pattern will involve cleavage of the peptide and ester bonds within the cyclic depsipeptide structure.
-
Quantitative Analysis by HPLC
This protocol is suitable for the quantification of Virginiamycin M1 and S1 in various samples.[1]
-
Chromatographic System: HPLC with a C18 column.
-
Mobile Phase: A gradient elution using acetonitrile and 5 mmol/L ammonium (B1175870) acetate aqueous solution (containing 0.1% (v/v) formic acid).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Detection: UV detection at 230 nm or 235 nm.[1] For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) is recommended.[1]
-
Quantification: Use an external standard method with certified reference standards of Virginiamycin M1 and S1.
Mandatory Visualization
Biosynthetic Pathway of Virginiamycin
The biosynthesis of Virginiamycin M1 and S1 is a complex process involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The production is regulated by a complex signaling cascade, including γ-butyrolactone autoregulators.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Virginiamycin S1 | C43H49N7O10 | CID 5388936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Siege: A Technical Guide to Virginiamycin M1 and S1's Coordinated Assault on the 50S Ribosome
For Immediate Release
This technical guide provides an in-depth analysis of the synergistic mechanism of Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1) on the bacterial 50S ribosomal subunit. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, quantitative kinetics, and experimental methodologies that underpin the potent bactericidal activity of this streptogramin antibiotic combination.
Executive Summary
Virginiamycin, a member of the streptogramin family, is a dual-component antibiotic comprising Virginiamycin M1 (a type A streptogramin) and Virginiamycin S1 (a type B streptogramin). While individually these components exhibit bacteriostatic properties, their combination results in a powerful and synergistic bactericidal effect against a range of Gram-positive bacteria.[1] This synergy arises from a cooperative binding mechanism to the 50S ribosomal subunit, which effectively halts protein synthesis.[2][3] VM1 initiates the process by binding to the peptidyl transferase center (PTC), inducing a conformational change in the 23S rRNA that dramatically increases the binding affinity of VS1.[1][4][5] The subsequent binding of VS1 in the nascent peptide exit tunnel (NPET) culminates in a complete and irreversible blockade of polypeptide elongation.[6][7] This guide will dissect this intricate mechanism, presenting the quantitative data that defines the synergy, detailing the experimental protocols used to investigate it, and providing visual representations of the key molecular events.
The Molecular Basis of Synergy: A Stepwise Inhibition of Protein Synthesis
The synergistic bactericidal action of Virginiamycin is a result of a sequential and cooperative binding process to the bacterial 50S ribosome.[1]
Step 1: Virginiamycin M1 Binding and Ribosomal Remodeling
Virginiamycin M1 is the first to engage the ribosome, binding to the A- and P-sites within the peptidyl transferase center (PTC) of the 50S subunit.[6][8] This initial binding event is crucial as it triggers a conformational change in the 23S rRNA.[4][7] This alteration of the ribosomal landscape is a prerequisite for the high-affinity binding of the second component, Virginiamycin S1.[5]
Step 2: Enhanced Affinity and Virginiamycin S1 Binding
The VM1-induced conformational change creates a more favorable binding pocket for VS1, leading to a significant increase in its binding affinity.[5][9] VS1 then binds to a site that overlaps with the macrolide binding site in the nascent peptide exit tunnel.[6]
Step 3: Complete Inhibition of Protein Synthesis
The dual binding of VM1 and VS1 effectively traps the ribosome in a non-productive state. This cooperative action blocks the elongation of the polypeptide chain, leading to a complete and irreversible cessation of protein synthesis and ultimately, bacterial cell death.[1][2]
Quantitative Analysis of Synergistic Activity
The synergistic interaction between VM1 and VS1 is quantifiable through measurements of their binding affinities to the ribosome and their minimum inhibitory concentrations (MICs) against susceptible bacteria.
Binding Affinity to the 50S Ribosomal Subunit
The synergistic enhancement of binding is evident in the association constants (Ka) of VS1 for the 50S ribosome in the absence and presence of VM1. Spectrofluorimetric studies have shown a significant increase in the affinity of VS1 when VM1 is pre-bound to the ribosome.[9]
| Component | Condition | Association Constant (Ka) (M⁻¹) | Fold Increase in Affinity |
| Virginiamycin S1 | Alone | 2.5 x 10⁶[9] | - |
| Virginiamycin S1 | In the presence of Virginiamycin M1 | 15 x 10⁶[9] | 6 |
Minimum Inhibitory Concentrations (MICs)
The synergistic effect is also reflected in the reduced MIC values of the combined antibiotics compared to the individual components. The optimal ratio for this synergy is reported to be approximately 70-80% VM1 to 20-30% VS1.[8]
| Antibiotic | MIC against Staphylococcus aureus (µg/mL) |
| Virginiamycin M1 (alone) | 0.25[8] |
| Virginiamycin S1 (alone) | 4[8] |
| Virginiamycin M1 + S1 (combination) | 0.125[8] |
Experimental Protocols
The elucidation of the synergistic mechanism of Virginiamycin relies on a variety of specialized experimental techniques. The following sections provide an overview of the methodologies for key experiments.
Ribosome Binding Assays (Fluorescence Spectroscopy)
This method is used to determine the binding affinity of Virginiamycin components to the 50S ribosomal subunit. The intrinsic fluorescence of Virginiamycin S1 allows for direct monitoring of its binding.[9]
Principle: The fluorescence intensity of VS1 increases upon binding to the 50S ribosome. By titrating a solution of 50S subunits with VS1 and measuring the change in fluorescence, the association constant (Ka) can be calculated.[9]
Protocol Outline:
-
Preparation of Ribosomes: Isolate and purify 50S ribosomal subunits from a suitable bacterial strain (e.g., E. coli).
-
Fluorimetric Titration:
-
In a fluorometer cuvette, add a fixed concentration of 50S ribosomal subunits in a suitable binding buffer.
-
Successively add small aliquots of a concentrated Virginiamycin S1 solution.
-
After each addition, allow the system to equilibrate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., deltaI 416 nm).[9]
-
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of VS1. Fit the data to a binding isotherm (e.g., Scatchard plot) to determine the association constant (Ka).[9]
-
Synergy Assessment: Repeat the titration in the presence of a saturating concentration of Virginiamycin M1 to determine the Ka of VS1 to the VM1-ribosome complex.[9]
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of Virginiamycin on the translation of a reporter gene in a cell-free system.
Principle: A coupled transcription-translation system is used to synthesize a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotics. The inhibition of protein synthesis is quantified by the reduction in the reporter signal.[10]
Protocol Outline:
-
Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for transcription and translation.
-
Reaction Setup:
-
In a microplate format, set up reactions containing the cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids, and an energy source.
-
Add Virginiamycin M1, Virginiamycin S1, or a combination of both at various concentrations to the reaction wells.
-
-
Incubation: Incubate the plate at 37°C for a defined period to allow for protein synthesis.
-
Signal Detection: Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.[10]
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to a no-antibiotic control.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome-Virginiamycin complex at near-atomic resolution.[11]
Principle: The ribosome-antibiotic complex is rapidly frozen in a thin layer of vitreous ice and imaged using a transmission electron microscope. Thousands of individual particle images are then computationally reconstructed to generate a high-resolution 3D map.[11]
Protocol Outline:
-
Sample Preparation:
-
Incubate purified 50S ribosomal subunits with a molar excess of Virginiamycin M1 and S1.
-
Apply a small volume of the complex solution to a cryo-EM grid.
-
Blot away excess liquid and plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[11]
-
-
Data Collection:
-
Image the frozen-hydrated grids in a cryo-electron microscope at cryogenic temperatures.
-
Collect a large dataset of images of the ribosome-antibiotic complexes from various orientations.[11]
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to pick individual particle images from the micrographs.
-
Align and classify the particle images.
-
Combine the classified images to reconstruct a high-resolution 3D density map of the ribosome-Virginiamycin complex.[11]
-
-
Model Building and Analysis: Build an atomic model of the complex into the cryo-EM density map to visualize the precise binding sites and interactions of VM1 and VS1 with the 23S rRNA and ribosomal proteins.
Visualizing the Synergistic Mechanism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of the synergistic action of Virginiamycin M1 and S1.
Caption: High-level experimental workflows for studying Virginiamycin's mechanism.
References
- 1. Ribosome preparation from turquoise killifish skeletal muscle for cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical probing of a virginiamycin M-promoted conformational change of the peptidyl-transferase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A spectrofluorimetric study of the interaction between virginiamycin S and bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of the Virginiamycin Complex in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of the virginiamycin antibiotic complex in Streptomyces species, primarily Streptomyces virginiae. The virginiamycin complex is a member of the streptogramin family of antibiotics and is composed of two structurally distinct molecules: virginiamycin M (VM), a polyketide-peptide hybrid, and virginiamycin S (VS), a cyclic hexadepsipeptide.[1] These two components act synergistically to inhibit bacterial protein synthesis, making them effective against a range of Gram-positive bacteria, including drug-resistant strains.[1][2] This document details the genetic organization, enzymatic pathways, and regulatory networks governing the production of this important antibiotic, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
The Virginiamycin Biosynthetic Gene Clusters
The production of the this compound is orchestrated by two distinct gene clusters. The cluster responsible for virginiamycin M (VM) biosynthesis is a large 62-kb region encoding a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[3] The virginiamycin S (VS) biosynthetic genes are also clustered and their expression is co-regulated with the VM cluster.[4]
Virginiamycin M (VM) Biosynthesis
The biosynthesis of virginiamycin M1 (the major congener of VM) is initiated from precursors derived from primary metabolism. The core structure is assembled by a modular type I PKS-NRPS system. Key genes and their putative functions in the VM biosynthetic gene cluster are summarized in Table 1.
Table 1: Key Genes in the Virginiamycin M Biosynthetic Gene Cluster
| Gene | Proposed Function | Reference(s) |
| virA | Hybrid PKS-NRPS megasynthetase, central to the assembly of the VM core structure. Gene disruption leads to complete loss of VM production. | [1][3] |
| virB, virC, virD, virE | Believed to be involved in the incorporation of a methyl group into the VM framework through an HMG-CoA synthase-based reaction. | [3] |
| virF, virG, virH | Part of the acyltransferase (AT)-less hybrid PKS-NRPS system, along with VirA, involved in the elongation and modification of the polyketide chain. | [3] |
| virI | Encodes a discrete acyltransferase (AT). Overexpression of virI has been shown to increase VM production by 1.5-fold. | [3] |
The biosynthesis of the polyketide backbone of VM involves the condensation of acetate (B1210297) and propionate (B1217596) units, while the peptide portion is derived from amino acid precursors. The exact sequence of these precursors and the full enzymatic cascade are still under investigation.
Virginiamycin S (VS) Biosynthesis
Virginiamycin S is a cyclic hexadepsipeptide assembled by a non-ribosomal peptide synthetase (NRPS) machinery. Its structure is composed of several non-proteinogenic amino acids, the biosynthesis of which requires dedicated enzymes encoded within the vis gene cluster. Key genes and their putative functions in the VS biosynthetic gene cluster are outlined in Table 2.
Table 2: Key Genes in the Virginiamycin S Biosynthetic Gene Cluster
| Gene | Proposed Function | Reference(s) |
| visA | Homologous to L-lysine 2-aminotransferase (NikC), likely involved in the modification of an amino acid precursor. | [4] |
| visB | Shows similarity to 3-hydroxypicolinic acid:AMP ligase, suggesting a role in the activation of a precursor for NRPS assembly. | [4] |
| visC | Homologous to lysine (B10760008) cyclodeaminase, potentially involved in the formation of a cyclic amino acid precursor. | [4] |
| visD | Similar to erythromycin (B1671065) C-22 hydroxylase, suggesting a role in the modification of the peptide backbone. | [4] |
| visF | Encodes a non-ribosomal peptide synthetase responsible for the final condensation step in VS assembly. | [5] |
| visG | Essential for the biosynthesis of the non-proteinogenic amino acid L-phenylglycine, a key component of the VS core structure. Gene deletion of visG abolishes VS production. | [5] |
The precursors for VS biosynthesis include L-threonine, D-aminobutyric acid, L-proline, L-phenylalanine, L-pipecolic acid, and the aforementioned L-phenylglycine.[6]
Biosynthesis Pathways
The assembly of the virginiamycin M and S components follows complex enzymatic pathways involving large, multi-domain enzymes.
Virginiamycin M Biosynthesis Pathway
The biosynthesis of the virginiamycin M core structure is a classic example of a hybrid PKS-NRPS pathway. The pathway is initiated with a starter unit, likely derived from acetyl-CoA, which is then sequentially elongated by the addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA. The growing polyketide chain is passed between the various domains of the PKS modules, where it undergoes reduction, dehydration, and other modifications. At specific points, amino acid residues are incorporated by the NRPS modules. The final product is released from the enzyme complex, cyclized, and may undergo further tailoring reactions to yield the mature virginiamycin M molecule.
Caption: Proposed biosynthetic pathway of Virginiamycin M.
Virginiamycin S Biosynthesis Pathway
The biosynthesis of virginiamycin S is carried out by a multi-modular NRPS. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid precursor. The pathway begins with the activation of the first amino acid, which is then transferred to the next module for the formation of a peptide bond with the second activated amino acid. This process is repeated until the full-length peptide is assembled. The final step involves the cyclization and release of the mature virginiamycin S molecule. The biosynthesis of the non-proteinogenic precursors is a critical part of this pathway.
Caption: Proposed biosynthetic pathway of Virginiamycin S.
Regulation of Virginiamycin Biosynthesis
The production of the this compound is tightly regulated at the transcriptional level by a complex cascade involving pathway-specific regulators and small molecule effectors. A key class of signaling molecules in Streptomyces virginiae are the virginiae butanolides (VBs), which are γ-butyrolactone autoregulators.[7]
The regulatory network involves a hierarchical control system. The vmsR gene product acts as a positive regulator, controlling the expression of two other regulatory genes, vmsS and vmsT.[8][9] VmsS, a Streptomyces antibiotic regulatory protein (SARP), appears to be a pathway-specific activator for both VM and VS biosynthesis.[10] In contrast, VmsT, a response regulator, seems to specifically activate the biosynthesis of VM.[10] The production of VBs is also integrated into this regulatory network, with VBs acting as inducers of virginiamycin production.[7]
Caption: Regulatory cascade of Virginiamycin biosynthesis.
Quantitative Data
Enzyme Kinetics
Kinetic parameters have been determined for Virginiamycin M1 reductase, an enzyme involved in the modification of the VM molecule.
Table 3: Kinetic Parameters of Virginiamycin M1 Reductase
| Substrate | Km (mM) | Vmax (mU/mg of protein) | Reference(s) |
| Virginiamycin M1 | 1.50 | 265 | [11] |
| NADPH | 0.13 | - | [11] |
Fermentation Yields
The production of virginiamycin can be significantly influenced by fermentation conditions. Fed-batch fermentation strategies have been employed to enhance titers.
Table 4: Virginiamycin Production under Different Fermentation Conditions
| Fermentation Strategy | Key Parameters | Final Virginiamycin Titer (g/L) | Reference(s) |
| Batch Fermentation | Uncontrolled pH | 3.5 | [12] |
| pH-Controlled Batch | pH maintained at 6.8-7.0 | 3.9 | [12] |
| pH and DO-Controlled Batch | pH 6.8-7.0, DO at 50% | 4.2 | [12] |
| Fed-batch Fermentation | pH and DO control, 50% sucrose (B13894) feed (5 g/L/day from 48h) | 4.9 | [12] |
| Fed-batch with in situ adsorption | Above conditions with Diaion® HP21 resin | 5.6 | [12] |
Induction of Virginiamycin Production
The addition of virginiae butanolide C (VB-C) can induce the production of virginiamycin.
Table 5: Effect of Virginiae Butanolide C (VB-C) on Virginiamycin Production
| VB-C Concentration | Time of Addition | Fold Increase in Virginiamycin M1 | Reference(s) |
| 300 µg/L | 11.5 hours | 9-fold | [5] |
| 5 µg/L | 8 hours | 2-fold (for VM and VS) | [5] |
| 0.8 ng/mL (minimum effective concentration) | Not specified | Induction observed | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of virginiamycin biosynthesis.
Gene Disruption in Streptomyces virginiae by PCR Targeting
This protocol is a general guideline for gene disruption in Streptomyces and can be adapted for the specific genes in the virginiamycin biosynthetic clusters.[13][14]
Objective: To create a targeted knockout of a gene of interest (e.g., virA or visG) in Streptomyces virginiae.
Materials:
-
Streptomyces virginiae wild-type strain
-
Cosmid library of S. virginiae genomic DNA
-
E. coli strain for conjugation (e.g., ET12567/pUZ8002)
-
PCR primers with 5' extensions homologous to the regions flanking the target gene
-
A disruption cassette containing an antibiotic resistance marker (e.g., apramycin (B1230331) resistance) and oriT
-
Appropriate antibiotics for selection
-
Standard molecular biology reagents and equipment for PCR, cloning, and conjugation.
Workflow:
Caption: Experimental workflow for gene disruption.
Procedure:
-
Primer Design: Design forward and reverse primers of approximately 60 nucleotides. The 3' end (around 20 nucleotides) should be complementary to the template DNA of the disruption cassette, while the 5' end (around 40 nucleotides) should be homologous to the regions immediately upstream and downstream of the target gene in the S. virginiae genome.
-
PCR Amplification: Perform PCR using the designed primers and the disruption cassette plasmid as a template to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.
-
Recombineering in E. coli: Introduce the purified PCR product into an E. coli strain that harbors the cosmid containing the target gene and expresses the λ-Red recombination system. This will facilitate the replacement of the target gene on the cosmid with the disruption cassette.
-
Selection of Recombinant Cosmids: Select for E. coli colonies containing the recombinant cosmid by plating on media with the appropriate antibiotic.
-
Conjugation: Transfer the recombinant cosmid from the methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) to S. virginiae through conjugation.
-
Selection of Mutants: Select for S. virginiae exconjugants that have integrated the disruption cassette into their chromosome via double homologous recombination. This is typically done by selecting for the antibiotic resistance conferred by the cassette and screening for the loss of the vector marker.
-
Verification: Confirm the gene knockout in the selected S. virginiae mutants by PCR analysis using primers that flank the target gene region and by Southern blot analysis.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol provides a general framework for the expression and purification of PKS and NRPS enzymes, which can be adapted for the virginiamycin biosynthetic proteins.
Objective: To express and purify a target biosynthetic enzyme (e.g., VirA, VisF) for in vitro characterization.
Materials:
-
An expression vector suitable for Streptomyces or a more tractable host like E. coli (e.g., pET series for E. coli, pSET152-based vectors for Streptomyces).
-
The gene of interest cloned into the expression vector, potentially with an affinity tag (e.g., His-tag).
-
An appropriate expression host strain (Streptomyces lividans, E. coli BL21(DE3)).
-
Inducing agent (e.g., IPTG for E. coli).
-
Buffers for cell lysis and protein purification.
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
SDS-PAGE reagents for protein analysis.
Procedure:
-
Cloning: Clone the gene encoding the target enzyme into the chosen expression vector.
-
Transformation: Transform the expression construct into the appropriate host strain.
-
Expression: Grow the recombinant host strain to a suitable cell density and induce protein expression.
-
Cell Lysis: Harvest the cells and lyse them to release the intracellular proteins.
-
Purification: Purify the target enzyme from the cell lysate using affinity chromatography.
-
Analysis: Analyze the purity of the enzyme by SDS-PAGE.
HPLC Analysis of Virginiamycin M and S
This protocol outlines a general method for the separation and quantification of virginiamycin M1 and S1.[12][15][16]
Objective: To quantify the production of virginiamycin M1 and S1 in culture extracts.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Virginiamycin M1 and S1 analytical standards.
-
Culture extract samples.
Procedure:
-
Sample Preparation: Extract the virginiamycins from the culture broth or mycelium using an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the initial mobile phase.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of mobile phase B (acetonitrile with 0.1% formic acid) in mobile phase A (water with 0.1% formic acid). A typical gradient might be from 40% to 90% B over 15-20 minutes.
-
Set the flow rate to approximately 1.0 mL/min.
-
Maintain the column temperature at around 40°C.
-
-
Detection:
-
For UV detection, monitor the absorbance at 230-235 nm.
-
For MS detection, use electrospray ionization (ESI) in positive mode and monitor for the specific m/z values of virginiamycin M1 and S1.
-
-
Quantification: Generate a standard curve using known concentrations of the virginiamycin M1 and S1 standards to quantify the amounts in the samples.
Conclusion
The biosynthesis of the this compound in Streptomyces virginiae is a highly complex and tightly regulated process involving a large number of genes and enzymes. This guide has provided an in-depth overview of the current understanding of this pathway, from the genetic organization to the final enzymatic steps. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to further elucidate the intricacies of virginiamycin biosynthesis, as well as for professionals in drug development seeking to harness and engineer this pathway for the production of novel and improved antibiotics. Further research is needed to fully characterize all the enzymes involved and to unravel the complete regulatory network, which will undoubtedly open up new avenues for metabolic engineering and synthetic biology applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VisG is essential for biosynthesis of virginiamycin S, a streptogramin type B antibiotic, as a provider of the nonproteinogenic amino acid phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hierarchical control of virginiamycin production in Streptomyces virginiae by three pathway-specific regulators: VmsS, VmsT and VmsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes [mdpi.com]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. streptomyces.org.uk [streptomyces.org.uk]
- 15. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profiling of Virginiamycin M1 and S1: A Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin, an antibiotic complex produced by Streptomyces virginiae, is a synergistic mixture of two structurally distinct components: Virginiamycin M1 (VM1), a streptogramin A macrolide, and Virginiamycin S1 (VS1), a streptogramin B cyclic hexadepsipeptide.[1] While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action through the inhibition of bacterial protein synthesis.[1] This technical guide provides an in-depth overview of the spectroscopic properties of Virginiamycin M1 and S1, crucial for their identification, characterization, and analysis in research and drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Virginiamycin M1 and S1 is essential for their handling and analysis.
| Property | Virginiamycin M1 | Virginiamycin S1 |
| Synonyms | Pristinamycin IIA, Ostreogrycin A, Staphylomycin M1[1] | Staphylomycin S, Pristinamycin IA[1] |
| Molecular Formula | C28H35N3O7[2] | C43H49N7O10 |
| Molecular Weight | 525.59 g/mol | 823.89 g/mol |
| Appearance | White to slightly yellowish powder[1] | White to yellow solid[1] |
| Solubility | Soluble in chloroform, ethanol, and methanol; very slightly soluble in water.[1][3] | Soluble in methanol, ether, and chloroform; slightly soluble in water.[1] |
Spectroscopic Data for Identification
Spectroscopic techniques are paramount for the unambiguous identification and structural elucidation of Virginiamycin M1 and S1. The following sections summarize key spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of Virginiamycin M1 and S1, aiding in their identification and quantification.
| Spectroscopic Data | Virginiamycin M1 | Virginiamycin S1 |
| Mass Spectrometry (ESI+) | Precursor ion (m/z): 526.3 [M+H]⁺. Product ions (m/z): 508.4, 354.8, 337.3[1] | Precursor ion (m/z): 824.4 [M+H]⁺[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of the molecules.
| Spectroscopic Data | Virginiamycin M1 | Virginiamycin S1 |
| ¹H NMR | Signals for olefinic protons at 6.08 and 6.59 ppm.[1] | Full spectrum available in specialized databases. |
| ¹³C NMR | Complete spectral assignments have been published, with signals corresponding to 28 carbons. | Detailed analysis of ¹H and ¹³C spectra has been used to determine solution conformations.[4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for identifying chromophores within the molecules.
| Spectroscopic Data | Virginiamycin M1 | Virginiamycin S1 |
| UV Detection | 230 nm or 235 nm[1] | 305 nm[5] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecules.
| Spectroscopic Data | Virginiamycin M1 |
| IR (film) (cm⁻¹) | 3309, 2963, 1729, 1665, 1632, 1580, 1549[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis of Virginiamycin M1 and S1.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the determination of Virginiamycin M1 and S1 residues in various matrices.[7]
Sample Preparation from Biological Tissues [1][7]
-
Homogenization : Homogenize the tissue sample (e.g., liver, kidney, muscle).
-
Extraction : Extract the homogenized sample with a methanol-acetonitrile solution (1:1, v/v).
-
Centrifugation : Centrifuge the mixture to separate solid debris from the supernatant.
-
Dilution : Dilute the resulting supernatant with a 0.01 mol/L ammonium (B1175870) dihydrogen phosphate (B84403) solution.
-
Solid-Phase Extraction (SPE) : Purify and concentrate the diluted extract using an Oasis HLB solid-phase extraction cartridge.
-
Elution : Elute the virginiamycins from the SPE cartridge.
-
Solvent Evaporation : Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Column : Luna C18 or equivalent.
-
Mobile Phase : Gradient elution with acetonitrile (B52724) and 5 mmol/L ammonium acetate (B1210297) aqueous solution (containing 0.1% (v/v) formic acid).
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Ionization : Positive electrospray ionization (ESI+).
-
Detection : Multiple reaction monitoring (MRM) mode.
Mechanism of Action and Regulatory Pathways
The synergistic antibacterial action of Virginiamycin M1 and S1 is a result of their binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[8] The biosynthesis of virginiamycin is itself a regulated process.
References
- 1. benchchem.com [benchchem.com]
- 2. Virginiamycin M1 | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. famic.go.jp [famic.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility of Virginiamycin Complex in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin is a complex antibiotic produced by Streptomyces virginiae. It is a member of the streptogramin family and consists of two main synergistic components: Virginiamycin M1 (VM1), a polyunsaturated macrocyclic lactone, and Virginiamycin S1 (VS1), a cyclic hexadepsipeptide.[1][2] The synergistic action of these two components leads to potent inhibition of bacterial protein synthesis, making Virginiamycin an effective agent against Gram-positive bacteria.[3][4] Understanding the solubility of the Virginiamycin complex and its individual components is critical for a wide range of research and development applications, including in vitro assays, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the solubility of Virginiamycin in various common laboratory solvents, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action.
Data Presentation: Solubility of this compound and its Components
The following tables summarize the available quantitative and qualitative solubility data for the this compound, Virginiamycin M1, and Virginiamycin S1 in a variety of laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | This compound | Virginiamycin M1 | Virginiamycin S1 |
| Acetone | Soluble[5] | - | - |
| Benzene | Soluble[5] | - | - |
| Chloroform | Freely Soluble[6] | - | - |
| Dichloromethane | - | Soluble[7] | - |
| Dimethylformamide (DMF) | - | Soluble[7] | Soluble[8][9] |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL[4] | Soluble[7] | Soluble[8][9][10] |
| Ethanol | Soluble[5][6] | 3-4%[7] | Soluble[8][9][10] |
| Ethyl Acetate | Soluble[5] | - | - |
| Hexane | Practically Insoluble[11] | - | - |
| Methanol | Soluble[5][6] | 10 mg/mL[12][13], 3-4%[7] | Soluble[8][9][10] |
| Petroleum Ether | Practically Insoluble[11] | - | - |
| Water | Very slightly soluble[6], 563 µg/ml[3], Partly miscible[5] | Poorly soluble[14], Sparingly soluble[7] | Sparingly soluble[8], Slightly soluble[10], Limited water solubility[2][9] |
| Aqueous Alkali (pH > 9.5) | Soluble (with rapid inactivation)[5] | - | - |
Experimental Protocols
Preparation of Virginiamycin Stock Solutions
Due to the poor aqueous solubility of Virginiamycin, a concentrated stock solution in a suitable organic solvent must be prepared first.[1]
Materials:
-
This compound, Virginiamycin M1, or Virginiamycin S1 powder
-
Appropriate organic solvent (e.g., DMSO, methanol, ethanol)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm) compatible with the chosen organic solvent
Procedure:
-
Accurately weigh the desired amount of Virginiamycin powder.
-
In a sterile container, add the appropriate volume of the selected organic solvent to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the solution until the Virginiamycin is completely dissolved.[1]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.[1]
-
Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.[1]
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[15]
Materials:
-
Virginiamycin powder
-
Selected solvents
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of Virginiamycin powder to a known volume of the test solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.[15]
-
Seal the vials and place them in a shaking incubator for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[16][17]
-
After incubation, centrifuge the samples to pellet the undissolved solid.[16]
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[16]
-
Quantify the concentration of dissolved Virginiamycin in the filtered supernatant using a validated analytical method such as HPLC.[16]
-
Perform the experiment in triplicate for each solvent.[17]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Virginiamycin's synergistic action on the 50S ribosome.
References
- 1. benchchem.com [benchchem.com]
- 2. Virginiamycin S1 = 99 HPLC 23152-29-6 [sigmaaldrich.com]
- 3. medgmp.com [medgmp.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. famic.go.jp [famic.go.jp]
- 7. Virginiamycin M1 - LKT Labs [lktlabs.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. バージニアマイシンM1 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Virginiamycin M1 = 95 HPLC 21411-53-0 [sigmaaldrich.com]
- 14. Virginiamycin M1 | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Stability of Virginiamycin Complex under various pH and temperature conditions
An In-depth Technical Guide on the Stability of the Virginiamycin Complex under Various pH and Temperature Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin is a streptogramin antibiotic complex produced by Streptomyces virginiae. It is composed of two principal synergistic components: Virginiamycin M1 (VM1), a polyunsaturated macrocyclic lactone (streptogramin A), and Virginiamycin S1 (VS1), a cyclic hexadepsipeptide (streptogramin B). While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action by inhibiting bacterial protein synthesis. This synergistic relationship is crucial for its efficacy, making the stability of the complex a critical factor in its formulation, storage, and therapeutic use.
This technical guide provides a comprehensive overview of the stability of the this compound under various pH and temperature conditions. It includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and visual representations of experimental workflows and potential degradation pathways.
Physicochemical Properties of Virginiamycin Components
A summary of the key physicochemical properties of Virginiamycin M1 and S1 is provided in Table 1. This information is essential for the design of analytical methods and for understanding the behavior of these molecules in different solvent systems.
| Property | Virginiamycin M1 (VM1) | Virginiamycin S1 (VS1) |
| Synonyms | Pristinamycin IIA, Ostreogrycin A | Staphylomycin S |
| Molecular Formula | C28H35N3O7 | C43H49N7O10 |
| Molecular Weight | 525.6 g/mol | 823.9 g/mol |
| Appearance | White to slightly yellowish powder | White to yellow solid |
| Solubility | Soluble in chloroform, ethanol (B145695), and methanol (B129727); very slightly soluble in water.[1] | Soluble in methanol, ether, and chloroform; slightly soluble in water.[1] |
Stability Profile of the this compound
The stability of the this compound is influenced by several environmental factors, most notably pH and temperature. Degradation of either component can lead to a loss of synergistic activity and overall efficacy.
Influence of pH on Stability
The this compound exhibits pH-dependent stability. It is most stable in neutral solutions and is known to be unstable under strongly acidic or basic conditions.[1][2]
Qualitative and Semi-Quantitative pH Stability Data
| pH Condition | Observed Effect on this compound | Citation |
| Strongly Acidic | Unstable. Both Virginiamycin M1 and its degradation product, 16R-dihydroVM1, show instability and quick degradation at pH values below 7. | [2][3] |
| Neutral (pH ~7) | Most stable range. In a buffer at near neutral pH, Virginiamycin maintained its full antimicrobial activity for at least 24 hours. | [2][4] |
| Basic (pH > 8.3) | Degradation observed. | [1] |
| Strongly Basic (pH > 9.5) | Extremely unstable with rapid inactivation. | [1] |
One study conducted in a complex matrix (distillation stillage from an ethanol production facility) reported no significant differences in the degradation kinetics of Virginiamycin across the pH values encountered in that specific environment.[5] This suggests that the matrix may have a protective effect, but in aqueous solutions, pH is a critical stability parameter.
Influence of Temperature on Stability
Elevated temperatures accelerate the degradation of the this compound. The thermal degradation appears to follow a log-linear model, indicating first-order kinetics in the studied matrix.[5]
Quantitative Thermal Degradation Data for this compound and VM1 in a Model Distillation Matrix [5]
| Temperature (°C) | Analyte | D-value (minutes)1 |
| 70 | This compound | 43.3 |
| 70 | Virginiamycin M1 | 23.6 |
| 85 | This compound | 27.5 |
| 85 | Virginiamycin M1 | 14.7 |
| 95 | This compound | 19.4 |
| 95 | Virginiamycin M1 | 10.4 |
1D-value represents the time required at a specific temperature to reduce the concentration of the analyte by 90% (one log reduction).
These data indicate that Virginiamycin M1 is less heat-resistant than the overall this compound.[5] At 95°C, a 70% degradation of the this compound was observed.[5]
Experimental Protocols for Stability Assessment
To thoroughly investigate the stability of the this compound, a forced degradation study is recommended. This involves subjecting the complex to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the this compound in a suitable organic solvent such as methanol or acetonitrile.[6][7]
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH.
-
Incubate at room temperature, monitoring for degradation at short intervals due to known instability in basic conditions.
-
Withdraw samples, neutralize with 0.1 N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Incubate at room temperature for a specified period.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of the this compound to dry heat (e.g., 70°C, 85°C, 95°C) in a calibrated oven.
-
Expose a solution of the this compound to the same temperatures in a controlled-temperature bath.
-
Withdraw samples at various time points for analysis.
-
-
Photostability:
-
Expose a solution of the this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze samples at appropriate time points.
-
Stability-Indicating Analytical Method
A stability-indicating method is crucial to separate the intact drug from its degradation products. Liquid chromatography is the method of choice for this purpose.
4.2.1 High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm) is suitable.[4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, water, and an acid modifier like formic acid is commonly used. A typical mobile phase could be acetonitrile:water:formic acid (e.g., 400:600:3 v/v/v).[7]
-
Flow Rate: 0.75 - 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.[1]
4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially for identifying and quantifying degradation products, LC-MS/MS is the preferred method.[4][7]
-
Chromatographic Conditions: Similar to HPLC-UV.
-
Ionization: Positive electrospray ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of Virginiamycin M1, Virginiamycin S1, and any identified degradation products.[7]
-
Virginiamycin M1 Precursor Ion: 526.3 m/z (as [M+H]+)
-
Virginiamycin S1 Precursor Ion: 824.4 m/z (as [M+H]+)
-
Product ions for VM1 and VS1, as well as precursor and product ions for degradation products, need to be determined through instrument optimization.
-
Visualizations
Experimental Workflow for Virginiamycin Stability Studies
Caption: Workflow for Virginiamycin stability testing.
Potential Degradation Pathways of Virginiamycin M1
Caption: Potential degradation pathways of Virginiamycin M1.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Development and validation of a method for the determination of sub-additive levels of virginiamycin in compound animal feeds by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mode of Action of Virginiamycin on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virginiamycin, a member of the streptogramin family of antibiotics, exhibits potent antibacterial activity through a synergistic mechanism that effectively halts bacterial protein synthesis. This technical guide provides a comprehensive analysis of the molecular interactions and functional consequences of Virginiamycin's action on the bacterial ribosome. It details the cooperative binding of its two components, Virginiamycin M (VM) and Virginiamycin S (VS), to the 50S ribosomal subunit, leading to the inhibition of peptide bond formation and elongation. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows to facilitate a deeper understanding and future research in this area.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating a thorough understanding of existing antibiotic mechanisms to guide the development of novel therapeutics. Virginiamycin, a natural product of Streptomyces virginiae, is a streptogramin antibiotic composed of two structurally distinct, synergistic components: Virginiamycin M (a group A streptogramin) and Virginiamycin S (a group B streptogramin).[1][2] While individually these components are primarily bacteriostatic, their combination results in potent bactericidal activity against a broad spectrum of Gram-positive bacteria.[2] This synergistic action is the cornerstone of Virginiamycin's efficacy and is achieved through a coordinated inhibition of bacterial protein synthesis.
The Synergistic Mode of Action of Virginiamycin
The bactericidal power of Virginiamycin stems from the sequential and cooperative binding of its two components to the bacterial 50S ribosomal subunit.[2][3]
2.1. Binding of Virginiamycin M and Ribosomal Conformational Change
Virginiamycin M is the first component to bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3] This binding event induces a significant conformational change in the 23S rRNA, altering the architecture of the ribosome.[3][4] This initial interaction is crucial as it creates a high-affinity binding site for the second component, Virginiamycin S.[3]
2.2. Enhanced Binding of Virginiamycin S
The conformational change induced by VM binding dramatically increases the ribosome's affinity for Virginiamycin S.[3][5][6] This cooperative binding is the molecular basis for their synergistic interaction.
2.3. Inhibition of Protein Synthesis
Once both components are bound, they effectively arrest protein synthesis through a dual mechanism:
-
Virginiamycin M directly inhibits peptide bond formation by sterically hindering the correct positioning of the aminoacyl- and peptidyl-tRNAs in the A- and P-sites of the PTC.[7][8]
-
Virginiamycin S binds within the nascent peptide exit tunnel (NPET), physically obstructing the passage of the elongating polypeptide chain.[9]
This dual blockade ensures a complete and irreversible shutdown of protein synthesis, leading to bacterial cell death.
Synergistic binding of Virginiamycin M and S to the 50S ribosome.
Quantitative Data
The synergistic interaction between Virginiamycin M and S can be quantified through various parameters, including binding affinities and minimum inhibitory concentrations (MICs). The optimal ratio for this synergy is generally observed to be around 70:30 to 75:25 (VM:VS).[2][3]
| Parameter | Virginiamycin M (VM) | Virginiamycin S (VS) | VM + VS Combination | Reference(s) |
| Association Constant (Ka) for 50S Subunit | 0.32 x 106 M-1 | 2.5 x 106 M-1 | Ka of VS increases to 15 x 106 M-1 in the presence of VM | [5][6] |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | - | - | Synergistic reduction in MIC | [1] |
| Fractional Inhibitory Concentration (FIC) Index | - | - | ≤0.5 (indicative of synergy) | [1][10] |
Note: Specific IC50, Kd, and Ki values are often context-dependent and vary between bacterial species and experimental conditions. The FIC index is a common measure of synergy, where the FIC of each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The sum of the FICs (ΣFIC) indicates synergy (≤0.5), additivity/indifference (>0.5 to 4.0), or antagonism (>4.0).
Cellular Responses to Virginiamycin-Induced Ribosome Stalling
The abrupt halt of protein synthesis by Virginiamycin triggers a cascade of stress responses within the bacterial cell as it attempts to cope with the translational arrest.
4.1. The Stringent Response
Ribosome stalling is a potent inducer of the stringent response, a global reprogramming of bacterial metabolism in response to nutrient deprivation or other stresses.[11][12] This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). The accumulation of (p)ppGpp leads to a downregulation of genes involved in growth and proliferation, including those for rRNA and tRNA, and an upregulation of genes for amino acid biosynthesis and stress survival.[12][13]
4.2. The SOS Response
Recent studies have shown that ribosome-targeting antibiotics can also induce the SOS response, a DNA damage repair system.[14] The disruption of transcription-translation coupling by stalled ribosomes can lead to the stalling of RNA polymerase, which in turn can cause DNA lesions and trigger the SOS response.[14] This response involves the upregulation of a set of genes involved in DNA repair, but can also lead to increased mutagenesis.
4.3. Heat and Cold Shock Responses
The ribosome has been implicated as a sensor for thermal stress.[15][16] Treatment of bacteria with ribosome-targeting antibiotics has been shown to induce the synthesis of heat shock proteins (HSPs) or cold shock proteins, depending on the antibiotic.[15][17] This suggests that the conformational state of the ribosome, which is altered by Virginiamycin binding, can signal thermal stress to the cell.
Bacterial stress responses to Virginiamycin-induced ribosome stalling.
Experimental Protocols
A variety of biochemical and molecular biology techniques are employed to elucidate the mode of action of Virginiamycin. Below are detailed methodologies for key experiments.
5.1. Ribosome Binding Assays (Filter Binding)
This assay is used to determine the binding affinity of Virginiamycin components to the 50S ribosomal subunit.
-
Materials:
-
Purified 50S ribosomal subunits
-
Radiolabeled Virginiamycin S ([³H]VS or [¹⁴C]VS)
-
Unlabeled Virginiamycin M and S
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂)
-
Nitrocellulose filters (0.45 µm)
-
Filtration apparatus
-
Scintillation counter and fluid
-
-
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of 50S ribosomal subunits and varying concentrations of radiolabeled Virginiamycin S. For competition assays, include a fixed concentration of radiolabeled VS and varying concentrations of unlabeled VM or VS.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound radiolabeled antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabel as a function of the ligand concentration. For saturation binding experiments, this will yield the dissociation constant (Kd). For competition experiments, the IC50 can be determined and converted to a Ki.[18][19][20][21][22]
-
5.2. In Vitro Transcription-Translation (IVTT) Assays
IVTT assays are used to assess the inhibitory effect of Virginiamycin on protein synthesis in a cell-free system.
-
Materials:
-
Commercial IVTT kit (e.g., E. coli S30 extract system)
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
[³⁵S]-Methionine
-
Virginiamycin M and S
-
TCA (trichloroacetic acid)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, set up IVTT reactions according to the manufacturer's protocol, including the DNA template, S30 extract, amino acid mixture (lacking methionine), and [³⁵S]-Methionine. Add varying concentrations of Virginiamycin M, Virginiamycin S, or their combination to different tubes.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Precipitation: Stop the reactions by adding an equal volume of ice-cold 10% TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with 5% TCA and then ethanol (B145695) to remove unincorporated [³⁵S]-Methionine.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition as a function of the antibiotic concentration to determine the IC50 values.[23]
-
5.3. Ribosome Footprinting (Toeprinting Analysis)
Toeprinting is a high-resolution technique used to map the precise location of stalled ribosomes on an mRNA transcript.
-
Materials:
-
In vitro translation system
-
mRNA template of interest
-
Virginiamycin M and S
-
A reverse transcriptase primer labeled with a fluorescent or radioactive tag that anneals downstream of the expected stall site
-
Reverse transcriptase
-
dNTPs and ddNTPs (for sequencing ladder)
-
Denaturing polyacrylamide gel
-
-
Procedure:
-
In Vitro Translation: Set up an in vitro translation reaction with the mRNA template. Add Virginiamycin M and S to induce ribosome stalling.
-
Primer Extension: Add the labeled reverse transcriptase primer to the reaction. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.
-
Analysis: Purify the cDNA products and run them on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same mRNA template.
-
Data Interpretation: The length of the cDNA product will indicate the precise nucleotide position of the leading edge of the stalled ribosome.[24][25][26]
-
Experimental workflow for ribosome footprinting to identify antibiotic-induced stall sites.
Conclusion
Virginiamycin's potent bactericidal activity is a direct result of the elegant and highly effective synergistic interaction between its two components, Virginiamycin M and Virginiamycin S. By cooperatively binding to the bacterial 50S ribosomal subunit, they induce a conformational change that leads to an irreversible blockade of protein synthesis. The resulting ribosome stalling triggers a multifaceted stress response in the bacteria, providing further avenues for understanding bacterial physiology and identifying new therapeutic targets. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of Virginiamycin and other ribosome-targeting antibiotics, which is essential for the development of next-generation antimicrobial agents to combat the growing challenge of antibiotic resistance.
References
- 1. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical probing of a virginiamycin M-promoted conformational change of the peptidyl-transferase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of ions and pH on the binding of virginiamycin S to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectrofluorimetric study of the interaction between virginiamycin S and bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lasting ribosome alteration produced by virginiamycin M disappears upon removal of certain ribosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stringent response is strongly activated in the antibiotic producing strain, Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stringent response - Wikipedia [en.wikipedia.org]
- 13. aminer.org [aminer.org]
- 14. RNA polymerase stalling-derived genome instability underlies ribosomal antibiotic efficacy and resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosomes as sensors of heat and cold shock in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Ribosome as a Switchboard for Bacterial Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cold Shock and Its Effect on Ribosomes and Thermal Tolerance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 21. Filter binding assay - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Technical Guide to Natural Variants and Analogs of Virginiamycin Produced by Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Virginiamycin is a potent streptogramin antibiotic complex produced primarily by Streptomyces virginiae. It consists of two structurally distinct but synergistic components: Virginiamycin M (Group A), a polyunsaturated macrolactone, and Virginiamycin S (Group B), a cyclic hexadepsipeptide.[1] Together, they bind to the 50S ribosomal subunit, effectively inhibiting bacterial protein synthesis and exhibiting bactericidal activity, particularly against Gram-positive bacteria.[2][3][4] The synergistic action is optimal when the M1 and S1 components are present in a specific ratio, typically 70-75% M1 to 25-30% S1.[2][5] Various Streptomyces species produce a range of natural variants and analogs of these components, offering a rich source for antibiotic discovery and development. This guide provides a comprehensive overview of these variants, their biosynthesis, and detailed protocols for their production, isolation, and characterization.
Natural Variants and Analogs of Virginiamycin
The virginiamycin family of antibiotics is part of the broader streptogramin class. Different Streptomyces species produce unique variants that fall into the two main streptogramin groups.
-
Streptomyces virginiae is the canonical producer of the virginiamycin complex, which includes multiple M and S factors.[6][7]
-
Streptomyces griseoviridis produces the synergistic pair griseoviridin (B1245102) (Group A) and viridogrisein (Group B, also known as etamycin).[8][9] This species can also produce homologs of viridogrisein called neoviridogriseins.[10]
-
Streptomyces griseus has been shown to produce viridomycin A under specific culture conditions.[11]
-
Other species, including S. loidensis, S. mitakaensis, and S. pristinaespiralis, are also known producers of virginiamycin-like compounds.[6]
A summary of key natural variants and analogs is presented in Table 1.
Table 1: Natural Variants of Virginiamycin and Related Streptogramins from Streptomyces
| Component Type | Compound Name | Producing Organism(s) | Key Structural Features / Notes |
|---|---|---|---|
| Group A | Virginiamycin M1 (VM1) | S. virginiae | Polyketide-peptide hybrid, polyunsaturated macrolactone.[1][12] |
| Virginiamycin M2 | S. virginiae | Minor component of the M factor.[7] | |
| Griseoviridin (GV) | S. griseoviridis | Cyclic polyunsaturated macrolactone, synergistic with Viridogrisein.[8][9] | |
| Group B | Virginiamycin S1 (VS1) | S. virginiae | Cyclic hexadepsipeptide containing 3-hydroxypicolinic acid.[13] |
| Virginiamycin S2-S5 | S. virginiae | Minor, structurally related analogs of Virginiamycin S1.[7] | |
| Viridogrisein (VG) / Etamycin | S. griseoviridis | Cyclic depsipeptide, synergistic with Griseoviridin.[8][9] |
| | Neoviridogriseins (I, II, III, etc.) | S. griseoviridis | Homologs of viridogrisein where specific amino acid residues are replaced (e.g., allo-hydroxy-D-proline replaced by D-proline in Neoviridogrisein II).[14][15] More active than the parent compound.[16] |
Biosynthesis and Its Regulation
The production of virginiamycin is a tightly regulated process involving complex biosynthetic gene clusters (BGCs) and a hierarchical signaling cascade.
Biosynthetic Pathways
-
Virginiamycin M (VM): In S. virginiae, the VM biosynthetic gene cluster spans a 62-kb region.[12] The core structure is assembled by a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery encoded by genes such as virA, virF, virG, and virH. A notable feature is the presence of a discrete acyltransferase (AT) encoded by virI, which acts in trans.[12]
-
Virginiamycin S (VS): The biosynthesis of VS involves genes like visA, visB, visC, and visD, which are responsible for creating the non-proteinogenic amino acid precursors, such as 3-hydroxypicolinic acid.[17][18] The gene visG is essential for providing the L-phenylglycine precursor.[13]
-
Griseoviridin (GV) & Viridogrisein (VG): In S. griseoviridis, a single, large 105 kb BGC is responsible for the production of both synergistic compounds.[8][9] This cluster contains distinct sets of NRPS genes for VG and hybrid PKS-NRPS genes for GV.[8]
Regulatory Cascade
The biosynthesis of virginiamycin in S. virginiae is controlled by a sophisticated, multi-layered regulatory network.
-
Autoregulation by Virginiae Butanolides (VBs): Production is triggered by small, diffusible signaling molecules known as virginiae butanolides (VBs), which are γ-butyrolactones (GBLs).[17][19] These microbial hormones (e.g., VB-A, VB-B, VB-C) accumulate at a certain cell density.[19][20]
-
Repressor Deactivation: VBs bind to a receptor protein, BarA, which normally acts as a repressor of the virginiamycin BGC. This binding event alleviates the repression.[6]
-
Hierarchical Gene Activation: The de-repression of BarA allows for the expression of a cascade of pathway-specific regulatory genes, including vmsR, vmsS, and vmsT. vmsR activates the expression of vmsS and vmsT.[21][22][23] vmsS then acts as a broad activator for both VM and VS biosynthetic genes, while vmsT appears to be a specific regulator for VM biosynthesis alone.[21][23]
The regulatory pathway is visualized in the diagram below.
Methodologies for Production and Analysis
Achieving high titers of virginiamycin with the optimal synergistic ratio of M1:S1 requires careful optimization of fermentation and recovery processes. The general workflow is depicted below.
Strain Improvement and Culture Maintenance
-
Strain Selection: High-yield industrial strains are often developed through multi-step random UV mutagenesis.[5][24] Selection can be performed for mutants resistant to virginiamycin or phenylalanine analogs (e.g., meta-fluorophenylalanine).[24]
-
Maintenance: Strains are typically maintained on a suitable agar (B569324) medium, such as a modified Gauze's agar No. 1.[2]
Fermentation Protocol
This protocol is a composite based on high-yield fed-batch processes.[2][7][25]
-
Seed Culture Preparation:
-
First Generation: Inoculate a 50 mL flask containing 10 mL of vegetation medium (e.g., glucose 1.0 g/L, soluble starch 10.0 g/L, meat extract 3.0 g/L, yeast autolysate 1.0 g/L, casein hydrolyzate 5.0 g/L, CaCO₃ 0.5 g/L, pH 6.8–7.0) with spores from a 7-10 day old agar culture.[2][7] Incubate for 24-48 hours at 28°C with shaking (e.g., 220 rpm).[7]
-
Second Generation: Transfer the first-generation culture to a larger flask (e.g., 2 L containing 500 mL of the same medium) and incubate for another 24 hours under the same conditions.[2][7]
-
-
Production Fermentation:
-
Medium: Use a production medium such as (g/L): sucrose (B13894) 50.0, pea flour 10.0, corn gluten 5.0, peptone 2.5, yeast extract 5.0, malt (B15192052) extract 10.0, NaCl 3.0, MgSO₄ 0.5, CaCO₃ 5.0, pH 6.8–7.0.[2]
-
In Situ Product Removal: To prevent product inhibition and simplify recovery, add a sterile adsorbent resin (e.g., Diaion® HP21 or Amberlite XAD-16) to the fermenter at a concentration of 20 g/L before sterilization.[2][5][26]
-
Inoculation & Conditions: Inoculate a 100 L fermenter containing ~65 L of production medium with the second-generation seed culture. Maintain the temperature at 28°C.[7]
-
Process Control: Control pH at 6.8–7.0 using automated acid/base addition. Maintain dissolved oxygen (DO) concentration at approximately 50% by manipulating agitation speed and aeration rate.[2]
-
Fed-Batch Strategy: To avoid carbon catabolite repression and prolong the production phase, begin a continuous feed of a sterile 50% sucrose solution at a rate of approximately 5 g/L/day starting from 48 hours of fermentation.[2][25]
-
Duration: Continue fermentation for 96 hours or more, monitoring production by HPLC.[2]
-
Table 2: Key Fermentation Parameters for Enhanced Virginiamycin Production
| Parameter | Optimized Condition | Effect on Production |
|---|---|---|
| pH | 6.8–7.0 | Prevents product degradation at high pH and prolongs the biosynthesis phase.[2] |
| Dissolved Oxygen (DO) | ~50% | Crucial for optimal biomass growth and secondary metabolite production.[2] |
| Carbon Source | Sucrose (Fed-Batch) | Avoids carbon catabolite repression and supports sustained production.[2][25] |
| Product Removal | In situ with Adsorbent Resin | Overcomes product self-inhibition, increases final titer significantly, and simplifies downstream processing.[2][5] |
Isolation and Purification Protocol
-
Harvesting: At the end of fermentation, separate the mycelia and resin from the culture broth by filtration.[2]
-
Extraction from Resin: Wash the collected resin with distilled water. Elute the adsorbed virginiamycin from the resin using a suitable organic solvent like ethyl acetate (B1210297) or methanol.[2]
-
Extraction from Broth: Extract the virginiamycin remaining in the culture broth supernatant with an equal volume of ethyl acetate.[2]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude residue.[27]
-
Purification:
-
Perform initial cleanup by partitioning the residue between hexane (B92381) and methanol, discarding the hexane layer.[27]
-
Subject the methanol-soluble fraction to further purification using column chromatography (e.g., silica (B1680970) gel).[1]
-
Separate individual components (M1, S1, etc.) using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).[1]
-
Analytical Methods
-
Quantification: Routine analysis and quantification of virginiamycin components (M1 and S1) are performed using analytical reverse-phase HPLC.[2][24]
-
Column: C18 column (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 55:45), often with a small amount of acid (e.g., acetic acid).[2]
-
Detection: UV detection at 230-235 nm.[28]
-
-
Identification: For structural confirmation and sensitive detection in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[28][29]
Quantitative Production Data
Through strain improvement and process optimization, significant increases in virginiamycin titers have been achieved while maintaining the crucial M1:S1 synergistic ratio.
Table 3: High-Yield Virginiamycin Production by Mutant S. virginiae Strains
| Strain | Fermentation Strategy | Final Titer (g/L) | M1:S1 Ratio | Reference(s) |
|---|---|---|---|---|
| S. virginiae VKM Ac-2738D | Fed-batch, pH/DO control | 4.9 | ~75:25 | [2][30] |
| S. virginiae VKM Ac-2738D | Fed-batch with Diaion® HP21 resin | 5.6 | 74:26 | [2][25] |
| S. virginiae IB 25–8 | Improved medium with Diaion™ HP21 resin | 5.21 | 75:25 | [5] |
| S. virginiae S 15-30 | Improved medium with Amberlite XAD-16 resin | 5.03 | 72:28 |[26] |
Mechanism of Action
The synergistic bactericidal activity of virginiamycin is a classic example of cooperative antibiotic action. Virginiamycin M1 and S1 bind to different sites on the 50S subunit of the bacterial ribosome, cooperatively blocking protein synthesis.
-
Virginiamycin M1 (Group A) binds within the peptidyl transferase center (PTC), causing a conformational change in the ribosome. This initial binding event inhibits peptide bond formation.
-
Virginiamycin S1 (Group B) then binds to this altered ribosomal conformation, stabilizing the complex and blocking the passage of the nascent polypeptide chain through the ribosomal exit tunnel.
This dual, sequential binding creates a stable inhibitory complex that is much more potent than either component alone.[2][4][9]
References
- 1. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medgmp.com [medgmp.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RU2637857C1 - Stemptomyces virginiae strain - virginiamycine producer and method for virginiamycine production - Google Patents [patents.google.com]
- 8. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and utilization of two important transporters: SgvT1 and SgvT2, for griseoviridin and viridogrisein biosynthesis in Streptomyces griseoviridis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled biosynthesis of neoviridogriseins, new homologues of viridogrisein. I. Taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of new viridomycins and requirements for production in cultures of Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VisG is essential for biosynthesis of virginiamycin S, a streptogramin type B antibiotic, as a provider of the nonproteinogenic amino acid phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlled biosynthesis of neoviridogriseins, new homologues of viridogrisein. III. Production, structures and biological properties of neoviridogriseins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Controlled biosynthesis of neoviridogriseins, new homologues of viridogrisein II. Production, biological properties and structure of neoviridogrisein II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Controlled biosynthesis of neoviridogriseins, new homologues of viridogrisein. IV. In vitro synergism between neoviridogrisein II and the antibiotics of the mikamycin A group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The structure of inducing factors for virginiamycin production in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. microbiologyresearch.org [microbiologyresearch.org]
- 23. Hierarchical control of virginiamycin production in Streptomyces virginiae by three pathway-specific regulators: VmsS, VmsT and VmsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Isolation of peptide antibiotic virginiamycin components and selection of their producer Streptomyces virginiae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Development Of Highly Active Virginiamycin-producing Strain And Improvement Of Its Productivity Using Synthetic Adsorbing Resins | Semantic Scholar [semanticscholar.org]
- 27. US5006466A - Fermentation analogs of virginiamycin M1 - Google Patents [patents.google.com]
- 28. benchchem.com [benchchem.com]
- 29. An LC-MS/MS method for the determination of antibiotic residues in distillers grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Virginiamycin Biosynthesis Regulatory Network: An In-depth Guide to Virginiae Butanolide Signaling
For Researchers, Scientists, and Drug Development Professionals
The production of the antibiotic virginiamycin in Streptomyces virginiae is a tightly controlled process, orchestrated by a complex signaling cascade initiated by small, diffusible molecules known as virginiae butanolides (VBs). This technical guide provides a comprehensive overview of the regulatory mechanisms governing virginiamycin biosynthesis, with a focus on the pivotal role of VBs. It details the core signaling pathway, presents quantitative data on regulatory effects, outlines key experimental protocols, and provides visual representations of the molecular interactions and workflows.
The Core Signaling Pathway: A Cascade of Repression and Derepression
At the heart of virginiamycin regulation lies a quorum sensing-like system mediated by γ-butyrolactones (GBLs), specifically the virginiae butanolides. This system ensures that the energetically expensive production of virginiamycin is initiated only when the bacterial population reaches a sufficient density.
The central player in this pathway is the Virginiae Butanolide Receptor (BarA) , a specific binding protein for VBs.[1][2] In the absence of its ligand, BarA functions as a transcriptional repressor.[2][3] It binds to specific DNA sequences, known as BarA Responsive Elements (BAREs), located in the promoter regions of target genes, thereby inhibiting their transcription. The N-terminal region of BarA contains a helix-turn-helix (HTH) DNA-binding motif, characteristic of the TetR family of repressors, which is essential for its function.[2][4]
As the bacterial population grows, the concentration of VBs in the culture medium increases.[5] Once a threshold concentration is reached, VBs diffuse into the cell and bind to BarA. This binding induces a conformational change in the BarA protein, causing it to dissociate from its target DNA sequences.[1][6] The release of BarA from the promoter regions lifts the repression, allowing for the transcription of the previously silenced genes and initiating the biosynthesis of virginiamycin.[1][6]
One of the key genes directly regulated by the VB-BarA system is barB, located immediately downstream of barA.[7] In the absence of VBs, BarA represses the transcription of barB.[7] Upon VB binding and BarA dissociation, barB is expressed. Interestingly, BarB itself appears to act as a negative regulator, temporally delaying virginiamycin production after the initial derepression by VBs.[7] Deletion of barB results in an earlier onset of virginiamycin biosynthesis.[7]
This core signaling module is further integrated into a hierarchical regulatory network involving other pathway-specific regulators such as VmsR, VmsS, and VmsT, which collectively fine-tune the expression of the virginiamycin biosynthetic gene cluster.[8]
Quantitative Data on Regulatory Effects
The following tables summarize key quantitative data from various studies on the regulation of virginiamycin biosynthesis.
Table 1: Bioactivity of Virginiae Butanolide C (VB-C) Analogs
| Analog | Modification | Minimum Effective Concentration (ng/mL) | Relative Activity | Reference |
| VB-C (natural) | 1'-hydroxyhexyl at C-2 | Not specified | - | [9][10] |
| Synthetic Analog 1 | 1'-hydroxyheptyl at C-2 | 0.8 | Most effective | [9][10] |
| Synthetic Analog 2 | 1'-hydroxyoctyl at C-2 | 0.8 | Most effective | [9][10] |
| 2,3-cis Isomer | Same C-2 side chain length | - | 10-fold more active than trans | [9][10] |
| 2,3-trans Isomer | Same C-2 side chain length | - | 10-fold more active than keto | [9][10] |
| 1'-ketoalkyl Analog | A-factor type | - | 10-fold less active than trans | [9][10] |
| Methoxy/Deleted OH | Modification of OH groups | - | 100 to 1,000-fold decrease | [9][10] |
Table 2: Phenotypes of S. virginiae Regulatory Gene Mutants
| Strain | Genotype | Onset of Virginiamycin Production | Virginiamycin Titer | VB Production | Reference |
| Wild-type | barA+ | Normal (after 12h) | Normal | Normal | [2][3] |
| NH1 | ΔbarA (in-frame deletion) | 6 hours earlier than wild-type | Similar to wild-type | Abolished | [2][3] |
| NH2 | barA (C-terminal truncation) | Abolished | Abolished | Not tested | [2] |
| ΔbarB | In-frame deletion of barB | 2-3 hours earlier than wild-type | Similar to wild-type | Unchanged | [7] |
| ΔvmsS | Disruption of vmsS | Abolished (both VM and VS) | Abolished | Not specified | [8] |
| ΔvmsT | Disruption of vmsT | Abolished (VM only) | VS production unaffected | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of virginiamycin biosynthesis.
Quantification of Virginiamycin Production by HPLC
This protocol describes the extraction and quantification of virginiamycin M1 and S1 from S. virginiae culture broth.
Materials:
-
Ethyl acetate (B1210297)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Virginiamycin M1 and S1 standards (e.g., Sigma-Aldrich)
-
C18 reverse-phase HPLC column (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Extraction:
-
To a sample of culture broth, add an equal volume of ethyl acetate.
-
Incubate for 2 hours with constant stirring to extract virginiamycin into the organic phase.
-
Separate the ethyl acetate layer and centrifuge at 12,000 rpm for 3 minutes to pellet any debris.
-
-
Sample Preparation:
-
Transfer 200 µL of the supernatant (ethyl acetate extract) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in 400 µL of the HPLC mobile phase (acetonitrile:water, 55:45, with 0.1% acetic acid).
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
The mobile phase is an isocratic mixture of 55% acetonitrile and 45% water, acidified with 0.1% acetic acid.
-
Set the flow rate to 1.0 mL/min and the column temperature to 40°C.
-
Inject 10 µL of the prepared sample.
-
Detect the virginiamycin components by monitoring absorbance at 220 nm.
-
Quantify the amounts of virginiamycin M1 and S1 by comparing the peak areas to a standard curve generated with known concentrations of the standards.
-
In Vitro DNA Binding Assay (Gel Mobility Shift Assay)
This assay is used to demonstrate the direct binding of a protein (e.g., BarA) to a specific DNA fragment.
Materials:
-
Purified protein of interest (e.g., recombinant BarA)
-
DNA probe: A short DNA fragment (e.g., PCR product or synthetic oligonucleotide) containing the putative binding site, end-labeled with 32P or a non-radioactive tag.
-
Unlabeled competitor DNA (specific and non-specific)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
Loading buffer (containing a tracking dye)
-
Non-denaturing polyacrylamide gel (e.g., 5-6%)
-
Electrophoresis apparatus and power supply
-
Autoradiography film or imaging system for non-radioactive detection
Procedure:
-
Binding Reaction Setup:
-
In a microcentrifuge tube, combine the binding buffer, a small amount of poly(dI-dC) (to block non-specific binding), and the purified protein.
-
For competition assays, add unlabeled specific or non-specific competitor DNA at this stage.
-
Add the labeled DNA probe to the reaction mixture.
-
Incubate the reaction at room temperature for 20-30 minutes to allow protein-DNA complexes to form.
-
-
Electrophoresis:
-
Add loading buffer to the binding reactions.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with cooling to prevent denaturation of the complexes.
-
-
Detection:
-
After electrophoresis, dry the gel.
-
Expose the dried gel to autoradiography film or use an appropriate imaging system to visualize the labeled DNA.
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The specificity of this interaction can be confirmed by the reduction of the shifted band in the presence of the unlabeled specific competitor DNA.
-
Gene Expression Analysis by Northern Blot
Northern blotting is used to determine the size and relative abundance of specific mRNA transcripts.
Materials:
-
Total RNA isolated from S. virginiae
-
Denaturing agarose (B213101) gel (containing formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV cross-linker or vacuum oven
-
Prehybridization and hybridization buffer
-
32P-labeled DNA probe specific to the gene of interest
-
Washing buffers
-
Autoradiography film
Procedure:
-
RNA Electrophoresis:
-
Separate total RNA samples on a denaturing formaldehyde-agarose gel to separate transcripts by size.
-
-
Transfer:
-
Transfer the size-fractionated RNA from the gel to a nylon membrane via capillary action or electroblotting.
-
-
Immobilization:
-
Fix the RNA to the membrane by UV cross-linking or baking in a vacuum oven.
-
-
Hybridization:
-
Incubate the membrane in a prehybridization solution to block non-specific binding sites.
-
Add the 32P-labeled DNA probe to a fresh hybridization solution and incubate with the membrane overnight to allow the probe to anneal to its complementary mRNA sequence.
-
-
Washing and Detection:
-
Wash the membrane under stringent conditions to remove any unbound or non-specifically bound probe.
-
Expose the membrane to autoradiography film. The resulting bands will indicate the size and relative abundance of the target mRNA.
-
Conclusion
The regulation of virginiamycin biosynthesis by virginiae butanolides is a sophisticated and tightly controlled process, exemplary of the complex chemical communication systems employed by Streptomyces. The VB-BarA autoregulator-receptor system acts as a key molecular switch, integrating population density signals to trigger antibiotic production. A thorough understanding of this signaling cascade, facilitated by the experimental approaches detailed in this guide, is crucial for researchers aiming to manipulate and optimize virginiamycin production for therapeutic and industrial applications. Future research will likely continue to unravel the intricate connections between this core pathway and the broader regulatory networks controlling secondary metabolism in S. virginiae.
References
- 1. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 2. Purification and characterization of virginiae butanolide C-binding protein, a possible pleiotropic signal-transducer in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Streptomyces lividans as host for heterologous protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. med.upenn.edu [med.upenn.edu]
Methodological & Application
Application of Virginiamycin Complex in Ribosome Profiling Experiments: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the Virginiamycin complex in ribosome profiling experiments. Virginiamycin, a streptogramin antibiotic, offers a unique mechanism for arresting ribosomes, providing valuable insights into the dynamics of protein synthesis.
Introduction to Virginiamycin and its Mechanism of Action
Virginiamycin is a potent antibiotic complex composed of two synergistic components: Virginiamycin M (VM) and Virginiamycin S (VS). Both components bind to the large 50S ribosomal subunit, but at distinct sites, leading to a highly effective inhibition of protein synthesis.[1]
-
Virginiamycin M (Type A Streptogramin): VM binds to the peptidyl transferase center (PTC) on the 50S subunit. This binding event inhibits the formation of peptide bonds, a critical step in protein elongation.[1] Furthermore, the binding of VM induces a conformational change in the ribosome.
-
Virginiamycin S (Type B Streptogramin): VS binds within the nascent peptide exit tunnel (NPET) of the 50S subunit. This physically obstructs the path of the growing polypeptide chain, effectively halting its elongation.[1]
-
Synergistic Action: The conformational change induced by VM binding significantly increases the affinity of the ribosome for VS. This cooperative binding results in a stable ternary complex (Ribosome-VM-VS) and a much more potent inhibition of translation than either component alone.[1]
This dual-component mechanism of action makes the this compound a valuable tool for ribosome profiling studies, allowing for the precise capture of ribosome positions on mRNA transcripts.
Quantitative Data: Binding Affinities of Virginiamycin Components
The synergistic interaction between Virginiamycin M and S is evident in their binding affinities to the 50S ribosomal subunit. The following table summarizes the association constants (Ka) for Virginiamycin S in the presence and absence of Virginiamycin M.
| Condition | Association Constant (Ka) for Virginiamycin S (M⁻¹) | Fold Increase in Affinity |
| Virginiamycin S alone | 2.5 x 10⁶ | 1x |
| Virginiamycin S + Virginiamycin M | 1.5 x 10⁷ | 6x |
Data sourced from spectrofluorimetric studies of Virginiamycin S binding to bacterial ribosomes.
Application in Ribosome Profiling
Ribosome profiling, or Ribo-Seq, is a powerful technique used to obtain a genome-wide snapshot of translation. By sequencing the mRNA fragments protected by ribosomes, researchers can determine the precise location of ribosomes on transcripts, quantify gene expression at the translational level, and identify sites of translational pausing or stalling.
The this compound can be used as a translation inhibitor in ribosome profiling experiments to arrest ribosomes at the point of inhibition. This provides a high-resolution map of ribosome occupancy, revealing insights into the mechanism of translation and the effects of various stimuli or compounds on protein synthesis.
Conceptual Workflow of Ribosome Profiling with Virginiamycin
The following diagram illustrates the general workflow of a ribosome profiling experiment utilizing the this compound to arrest translation.
References
Standard Operating Procedure for Preparing Virginiamycin Complex Stock Solutions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Virginiamycin Complex is a streptogramin antibiotic composed of two synergistic components: Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1), produced by Streptomyces virginiae.[1][2][3] This complex is a potent inhibitor of bacterial protein synthesis, with the two components acting together to irreversibly block this process.[1][2][4] The synergistic action enhances the bactericidal effect by 1 to 30 times compared to the individual components.[5] Virginiamycin is widely used in veterinary medicine, as a growth promoter in livestock, and in the fuel ethanol (B145695) industry to prevent microbial contamination.[6][7][8][9][10] In a research setting, it is a valuable tool for studying bacterial protein synthesis and for screening potential new antibacterial agents.
Due to its hydrophobic nature, this compound is poorly soluble in water, necessitating the use of organic solvents for the preparation of stock solutions.[11][12] This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of this compound stock solutions to ensure consistency and accuracy in experimental results.
Mechanism of Action
Virginiamycin M1 and S1 act synergistically by binding to the 50S ribosomal subunit in bacteria.[7][13] This binding event blocks peptide elongation during protein synthesis, ultimately leading to bacterial cell death.[7] The presence of both components significantly enhances the antibiotic's activity.[1][13]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Solvents | Notes |
| Molecular Formula | C43H49N7O10 • C28H35N3O7 | - | [2][3] |
| Molecular Weight | 1349.5 g/mol | - | [2][3] |
| Solubility | 100 mg/mL | DMSO | Ultrasonic assistance may be needed.[1] |
| Soluble | DMF, Methanol, Ethanol | [2][6][12][14][15] | |
| Poorly soluble | Water | [11][12] | |
| Recommended Stock Concentration | 1-10 mg/mL | DMSO or Ethanol | Prepare a high concentration stock for serial dilutions.[11] |
| Storage of Solid Compound | -20°C | - | Can be stable for ≥ 4 years.[3][16] |
| Stock Solution Storage | -20°C | DMSO | Stable for up to 1 month.[1][4] |
| -80°C | DMSO | Stable for up to 6 months.[1][5] | |
| Working Solution (Aqueous) | Not Recommended for Storage | - | Prepare fresh for each experiment.[15] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add the appropriate volume of anhydrous DMSO. For 10 mg of powder, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic water bath can be applied.[1]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step is critical for applications in cell culture.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][4][14] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
Preparation of Working Solutions
-
Thawing: When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in the appropriate culture medium or buffer. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which helps prevent precipitation.[11]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is kept to a minimum, ideally below 1% (v/v), as higher concentrations can be toxic to cells.[11]
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for more than a day.[15]
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Virginiamycin - Wikipedia [en.wikipedia.org]
- 9. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bioaustralis.com [bioaustralis.com]
- 13. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: In Vitro Translation Inhibition Assay Using Virginiamycin Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin is a streptogramin antibiotic complex produced by Streptomyces virginiae. It is composed of two main synergistic components: Virginiamycin M1 (VM1), a polyunsaturated macrolactone (streptogramin A), and Virginiamycin S1 (VS1), a cyclic hexadepsipeptide (streptogramin B).[1][2] While each component individually exhibits bacteriostatic activity by inhibiting bacterial protein synthesis, their combination results in a potent bactericidal effect.[1] The optimal synergistic ratio of Virginiamycin M1 to S1 is approximately 75:25.[1] This synergistic action makes Virginiamycin an important antibiotic in veterinary medicine and a subject of interest for developing novel antimicrobial agents to combat drug-resistant bacteria.
These application notes provide a detailed protocol for an in vitro translation (IVT) inhibition assay to quantitatively assess the inhibitory activity of the Virginiamycin complex and its individual components on bacterial protein synthesis.
Principle of the Assay
This assay quantifies the inhibitory effect of the this compound on the synthesis of a reporter protein in a bacterial cell-free in vitro translation system. The assay utilizes an E. coli S30 extract, which contains the necessary translational machinery, including ribosomes, tRNAs, and initiation, elongation, and termination factors. A DNA template encoding a reporter gene, such as firefly luciferase, is added to the system. In the presence of the necessary substrates, the E. coli machinery transcribes and translates the gene, producing a functional luciferase enzyme.
The amount of active luciferase is measured by adding its substrate, luciferin, which results in a luminescent signal directly proportional to the amount of protein synthesized. By introducing this compound at various concentrations, its inhibitory effect on translation can be precisely measured as a reduction in the luminescent signal. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).
Mechanism of Action of this compound
The synergistic bactericidal activity of the this compound arises from the sequential and cooperative binding of its two components to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][3]
-
Binding of Virginiamycin M1 (Streptogramin A): VM1 is the first to bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This initial binding event induces a conformational change in the ribosome.[1][3]
-
Enhanced Binding of Virginiamycin S1 (Streptogramin B): The conformational change triggered by VM1 binding significantly increases the ribosome's affinity for VS1.[3]
-
Inhibition of Protein Synthesis: The subsequent binding of VS1 at a nearby site effectively blocks the elongation of the polypeptide chain, leading to a complete and irreversible shutdown of protein synthesis.[1][3] This dual and cooperative binding is the molecular basis of their synergistic action.
Experimental Protocols
This protocol is adapted for a standard E. coli S30 extract system using a luciferase reporter for luminescence-based detection.
Materials and Reagents
-
Cell-Free Translation System: E. coli S30 Extract System (e.g., Promega, NEB)
-
Reporter Template: Plasmid DNA encoding firefly luciferase under the control of a suitable promoter (e.g., T7).
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Virginiamycin M1 and S1 (optional): Stock solutions for individual component analysis.
-
Reagents and Consumables:
-
Nuclease-free water
-
Amino acid mix (provided with the cell-free system)
-
Energy source (e.g., ATP, GTP; provided with the system)
-
Reaction Buffer (provided with the system)
-
DMSO (for control and dilutions)
-
Luciferin substrate
-
Nuclease-free microcentrifuge tubes or 96/384-well white plates
-
Calibrated pipettes and nuclease-free tips
-
Incubator or water bath
-
Luminometer or plate reader with luminescence detection capabilities
-
Assay Workflow
References
Application Note and Protocols: Fluorescent Labeling of Virginiamycin Complex for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virginiamycin is a streptogramin antibiotic complex composed of two synergistic components: Virginiamycin M1 (VM1), a polyunsaturated macrocyclic lactone, and Virginiamycin S1 (VS1), a cyclic hexadepsipeptide.[1][2] This complex inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, making it a critical target for antimicrobial research and drug development.[2][3][4] Fluorescently labeling the Virginiamycin complex enables detailed investigation of its binding kinetics, mechanism of action, and interactions with its ribosomal target through various biophysical assays.[5][6][7]
This document provides detailed protocols for the fluorescent labeling of the this compound and its subsequent use in binding studies utilizing Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Microscale Thermophoresis (MST).
Selecting a Fluorescent Label
The choice of fluorophore is critical and should be guided by the specific requirements of the binding assay and the instrumentation available. Key considerations include:
-
Quantum Yield and Extinction Coefficient: Higher values are desirable for greater signal intensity.
-
Photostability: Resistance to photobleaching is crucial for imaging and repeated measurements.
-
Environmental Sensitivity: Some fluorophores exhibit changes in their fluorescence properties upon binding, which can be advantageous.
-
Size and Reactivity: The fluorophore should be small enough to minimize steric hindrance and possess a reactive group compatible with the this compound.[5]
Table 1: Recommended Fluorescent Dyes for Labeling Virginiamycin
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Key Characteristics |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 | Widely used, bright, but pH sensitive and prone to photobleaching. |
| Cyanine Dyes (e.g., Cy3, Cy5) | NHS Ester | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Bright, photostable, with a range of spectral properties.[8] |
| BODIPY Dyes | NHS Ester | Varies | Varies | Bright, relatively insensitive to pH and solvent polarity.[6] |
| Alexa Fluor Dyes | NHS Ester | Varies | Varies | Excellent photostability and brightness, less pH sensitivity than fluorescein. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Virginiamycin S1
This protocol focuses on labeling Virginiamycin S1, which contains a primary amine group suitable for conjugation with amine-reactive dyes.
Materials:
-
Virginiamycin S1
-
Amine-reactive fluorescent dye (e.g., FITC, Cy3-NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex LH-20 or reverse-phase HPLC)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve Virginiamycin S1: Dissolve Virginiamycin S1 in a minimal amount of anhydrous DMF.
-
Prepare Dye Solution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF at a 10-fold molar excess to the Virginiamycin S1.
-
Conjugation Reaction:
-
Add the Virginiamycin S1 solution to the reaction buffer.
-
Slowly add the dye solution to the Virginiamycin S1 solution while gently stirring.
-
Add a small amount of TEA to catalyze the reaction.
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Monitor Reaction Progress: Monitor the reaction by TLC to observe the formation of the fluorescently labeled product.
-
Purification:
-
Characterization:
-
Confirm the identity and purity of VS1-Fluor using mass spectrometry.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the fluorophore and the peptide.
-
-
Storage: Store the purified VS1-Fluor in a suitable solvent (e.g., DMF or DMSO) at -20°C, protected from light.
Protocol 2: Reconstitution of the Fluorescently Labeled this compound
Materials:
-
Purified VS1-Fluor
-
Virginiamycin M1
-
Binding buffer (assay specific)
Procedure:
-
Dissolve Components: Dissolve VS1-Fluor and Virginiamycin M1 separately in a minimal amount of a compatible solvent (e.g., DMSO).
-
Combine Components: In the desired binding buffer, combine VS1-Fluor and Virginiamycin M1 at the desired molar ratio (typically 1:1 for synergistic activity).
-
Incubation: Gently mix and incubate the solution for 30 minutes at room temperature to allow for complex formation. The fluorescently labeled this compound is now ready for use in binding studies.
Binding Assays
Assay 1: Fluorescence Polarization (FP)
FP measures the change in the tumbling rate of the fluorescently labeled this compound upon binding to the 50S ribosomal subunit.[11][12]
Materials:
-
Fluorescently labeled this compound
-
Purified 70S ribosomes or 50S ribosomal subunits
-
FP buffer: e.g., 20 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol
-
Black, low-volume 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare Serial Dilution of Ribosomes: Prepare a serial dilution of the 70S ribosomes or 50S subunits in the FP buffer.
-
Prepare Labeled Complex Solution: Prepare a solution of the fluorescently labeled this compound at a constant, low nanomolar concentration in the FP buffer.
-
Assay Setup:
-
To each well of the 384-well plate, add the fluorescently labeled this compound.
-
Add the serially diluted ribosomes to the wells.
-
Include control wells with only the labeled complex (for minimum polarization) and buffer alone (for background).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis:
-
Plot the change in millipolarization (mP) as a function of the ribosome concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd).
-
Assay 2: Förster Resonance Energy Transfer (FRET)
This assay can be designed as a competitive binding assay where the displacement of a fluorescently labeled this compound by an unlabeled competitor results in a loss of FRET signal.[13] Virginiamycin S has intrinsic fluorescence that can act as a donor for a suitably chosen acceptor.[3]
Materials:
-
Fluorescently labeled Virginiamycin S1 (acting as a FRET acceptor)
-
Unlabeled this compound (competitor)
-
Purified 70S ribosomes or 50S ribosomal subunits with an intrinsic or engineered FRET donor (e.g., a fluorescently labeled ribosomal protein).
-
FRET buffer (similar to FP buffer)
-
Fluorometer
Procedure:
-
Prepare Ribosome-Donor Complex: Prepare a solution of the donor-labeled ribosomes.
-
Titration with Acceptor: Titrate the ribosome-donor complex with increasing concentrations of the fluorescently labeled Virginiamycin S1 (acceptor) and measure the FRET signal (sensitized emission of the acceptor upon excitation of the donor).
-
Competitive Binding:
-
Prepare a mixture of the ribosome-donor complex and a fixed, saturating concentration of the labeled Virginiamycin S1.
-
Add increasing concentrations of the unlabeled this compound.
-
-
Measurement: Excite the donor fluorophore and measure the emission of both the donor and the acceptor.
-
Data Analysis:
-
Calculate the FRET efficiency at each competitor concentration.
-
Plot the change in FRET efficiency as a function of the unlabeled competitor concentration.
-
Fit the data to a competitive binding model to determine the IC50, from which the Ki can be calculated.
-
Assay 3: Microscale Thermophoresis (MST)
MST measures the change in movement of the fluorescently labeled this compound through a temperature gradient upon binding to the ribosome.[14][15]
Materials:
-
Fluorescently labeled this compound
-
Purified 70S ribosomes or 50S ribosomal subunits
-
MST buffer (similar to FP buffer, ensure low background fluorescence)
-
MST capillaries (standard or premium)
-
MST instrument
Procedure:
-
Prepare Labeled Complex Solution: Prepare a solution of the fluorescently labeled this compound at a constant concentration in the MST buffer.
-
Prepare Serial Dilution of Ribosomes: Prepare a 16-point serial dilution of the 70S ribosomes or 50S subunits in the MST buffer.
-
Sample Preparation:
-
Mix each ribosome dilution with an equal volume of the labeled this compound solution.
-
Incubate at room temperature for 10 minutes.
-
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement.
-
Data Analysis:
-
Analyze the change in the normalized fluorescence (Fnorm) as a function of the ribosome concentration.
-
Fit the data to the appropriate binding model to determine the Kd.
-
Data Presentation
Table 2: Hypothetical Binding Affinity Data for Fluorescently Labeled this compound
| Assay Type | Target | Ligand | Kd (nM) |
| Fluorescence Polarization | 70S Ribosome | VS1-FITC + VM1 | 50 ± 5 |
| FRET (Competitive) | 50S Subunit | VS1-Cy3 + VM1 | IC50 = 75 ± 8 |
| Microscale Thermophoresis | 70S Ribosome | VS1-Alexa488 + VM1 | 45 ± 6 |
Visualizations
Caption: Experimental workflow for labeling Virginiamycin and performing binding studies.
Caption: Principle of the Fluorescence Polarization (FP) binding assay.
Caption: Logic of the competitive FRET binding assay.
References
- 1. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of virginiamycin S binding site on bacterial ribosome by fluorescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity labeling of the virginiamycin S binding site on bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent macrolide probes – synthesis and use in evaluation of bacterial resistance - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00118J [pubs.rsc.org]
- 7. Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the Polarity of Antibiotic-Cy5 Conjugates Enables Highly Selective Labeling of Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. FRET Assay for Ligands Targeting the Bacterial A-Site RNA | Springer Nature Experiments [experiments.springernature.com]
- 14. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 15. nanotempertech.com [nanotempertech.com]
Application Note: HPLC Method for the Separation and Quantification of Virginiamycin M1 and S1 in Culture Broth
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of Virginiamycin M1 and Virginiamycin S1 from complex microbial culture broths. Virginiamycin, an antibiotic complex produced by Streptomyces virginiae, consists of two synergistic components: the macrolide Virginiamycin M1 (a streptogramin A) and the cyclic peptolide Virginiamycin S1 (a streptogramin B). Monitoring the production of these two factors is crucial for optimizing fermentation processes and ensuring product quality. This method employs a straightforward liquid-liquid extraction for sample preparation followed by reversed-phase HPLC with UV detection, providing a clear separation of both components. This protocol is intended for researchers, scientists, and drug development professionals working on the production and analysis of Virginiamycin.
Introduction
Virginiamycin is a potent antibiotic effective against Gram-positive bacteria. Its two major components, M1 and S1, act synergistically to inhibit bacterial protein synthesis.[1] The relative ratio of M1 to S1 is a critical parameter influencing the overall potency of the antibiotic complex. Therefore, a reliable analytical method to monitor the individual concentrations of M1 and S1 in fermentation broths is essential for process control and optimization in research and industrial settings. This application note presents a validated HPLC method that is specific, accurate, and precise for this purpose.
Experimental
Materials and Reagents
-
Virginiamycin M1 standard (Sigma-Aldrich or equivalent)
-
Virginiamycin S1 standard (Sigma-Aldrich or equivalent)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (Glacial, analytical grade)
-
Culture broth samples of Streptomyces virginiae
Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm)[1]
-
Centrifuge
-
Solvent evaporator (e.g., rotary evaporator or nitrogen blow-down system)
-
Vortex mixer
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Virginiamycin M1 and S1 standards in the mobile phase to prepare individual stock solutions of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve. A typical concentration range would be 5 to 200 µg/mL.
Sample Preparation from Culture Broth
-
Extraction: To 1 mL of culture broth, add an equal volume of ethyl acetate.[1]
-
Incubation: Vortex the mixture vigorously and incubate for 2 hours under constant stirring to ensure complete extraction.[1]
-
Phase Separation: Centrifuge the mixture at 12,000 rpm for 3 minutes to separate the organic and aqueous layers.[1]
-
Collection: Carefully collect the upper ethyl acetate layer.
-
Drying: Evaporate the collected ethyl acetate extract to dryness under a stream of nitrogen or using a rotary evaporator.[1]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 400 µL) of the mobile phase (acetonitrile:water, 55:45).[1]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
The separation of Virginiamycin M1 and S1 is achieved using a reversed-phase HPLC method with the following parameters:
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 250 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile:Water (55:45) with 100 µL of acetic acid added per liter[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection | UV at 220 nm[1] |
| Injection Volume | 10 µL[1] |
Data Presentation
The retention times for Virginiamycin M1 and S1 under the specified conditions are summarized in the table below. These values can be used for peak identification in chromatograms of culture broth samples.
| Analyte | Retention Time (minutes) |
| Virginiamycin M1 | 6.93[1] |
| Virginiamycin S1 | 11.92[1] |
Visualization
The following diagram illustrates the experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the extraction and HPLC analysis of Virginiamycin M1 and S1.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the separation and quantification of Virginiamycin M1 and S1 from culture broth. The sample preparation procedure is straightforward and effectively isolates the analytes of interest from the complex fermentation matrix. This method is suitable for routine analysis in research and development environments to support the optimization of Virginiamycin production.
References
Application Note: Quantification of Virginiamycin in Biological Samples by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Virginiamycin M1 and Virginiamycin S1 in various biological matrices. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and food safety. The method utilizes solid-phase extraction for sample cleanup and reversed-phase chromatography for separation, followed by detection using positive electrospray ionization tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This approach ensures high sensitivity, specificity, and accuracy for the determination of Virginiamycin residues.
Introduction
Virginiamycin is an antibiotic complex composed of two main components: Virginiamycin M1 (a streptogramin A) and Virginiamycin S1 (a streptogramin B). It is widely used in veterinary medicine to promote growth and prevent diseases in livestock.[1] The potential for Virginiamycin residues to persist in animal-derived food products necessitates sensitive and reliable analytical methods for monitoring and quantification to ensure food safety and regulatory compliance.[1][2] This protocol details a comprehensive LC-MS/MS method for the simultaneous determination of Virginiamycin M1 and S1 in biological samples such as animal tissues (liver, kidney, muscle) and feed.[3][4][5]
Experimental
Materials and Reagents
-
Virginiamycin M1 and S1 reference standards (≥95% purity)[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium dihydrogen phosphate (B84403)
Sample Preparation
A detailed workflow for the extraction of Virginiamycin from biological samples is provided below. This procedure is a representative method adapted from established protocols and can be modified based on the specific matrix.[3][5][7]
Caption: Figure 1: Sample Preparation Workflow for Virginiamycin Analysis
Protocol:
-
Homogenization: Weigh 1-2 g of the homogenized tissue sample.[7]
-
Extraction: Add 10 mL of a methanol-acetonitrile solution (1:1, v/v) to the sample.[3][7][8] Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[7]
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution: Dilute the supernatant with 0.01 mol/L ammonium dihydrogen phosphate solution.[3][7][8]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Virginiamycin M1 and S1 with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[5]
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.[3] A gradient elution is employed to achieve optimal separation of Virginiamycin M1 and S1.
Caption: Figure 2: LC-MS/MS System Workflow
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Luna C18, BEH C18)[3][9] |
| Mobile Phase A | 5 mmol/L ammonium acetate in water with 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[3] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][8] Quantification is achieved by Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Virginiamycin M1 | 526.3 [M+H]⁺[7] | 354.8[7] | Optimized per instrument |
| 141.1 | Optimized per instrument | ||
| Virginiamycin S1 | 824.4 [M+H]⁺[7] | 185.1 | Optimized per instrument |
| 581.3 | Optimized per instrument | ||
| Virginiamycin M1-d2 (IS) | 528.3 [M+H]⁺[10] | 357.8[10] | Optimized per instrument |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Virginiamycin M1 and S1 in biological samples. The use of an isotopically labeled internal standard, Virginiamycin M1-d2, ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.[2][6]
Table 4: Method Performance Characteristics
| Parameter | Virginiamycin M1 | Virginiamycin S1 |
| Linearity Range (µg/L) | 0.15 - 10.0[8] | 0.15 - 10.0[8] |
| Correlation Coefficient (r²) | > 0.999[8] | > 0.999[8] |
| Limit of Quantification (LOQ) | 0.25 µg/kg[8] | 0.25 µg/kg[8] |
| Average Recovery (%) | 71.2 - 98.4[8] | 71.2 - 98.4[8] |
| Relative Standard Deviation (RSD %) | 3.6 - 15.4[8] | 3.6 - 15.4[8] |
The method exhibits a wide linear dynamic range with excellent correlation coefficients. The low limits of quantification allow for the detection of Virginiamycin residues at levels relevant for regulatory monitoring. The recovery and precision data indicate that the method is accurate and reproducible across different matrices.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS protocol for the quantification of Virginiamycin M1 and S1 in biological samples. The detailed experimental procedures for sample preparation, chromatography, and mass spectrometry, along with the performance data, demonstrate that this method is robust, sensitive, and suitable for high-throughput analysis in research and regulatory laboratories. The use of graphical workflows and structured data tables facilitates the straightforward implementation of this protocol.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical determination of virginiamycin drug residues in edible porcine tissues by LC-MS with confirmation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of virginiamycin M1, in feeds by ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes: Microbiological Assay for Determining Virginiamycin Potency in Feed Samples
Introduction
Virginiamycin is an antibiotic produced by Streptomyces virginiae and is utilized as a feed additive to promote growth and improve feed efficiency in livestock.[1][2][3] It is primarily effective against Gram-positive bacteria.[1][3] Monitoring the potency of Virginiamycin in animal feed is crucial to ensure its efficacy and proper dosage. This document provides a detailed protocol for the microbiological assay of Virginiamycin in feed samples using the agar (B569324) well diffusion method with Micrococcus luteus as the test organism.
Principle
The potency of Virginiamycin in a feed sample is determined by comparing the inhibition of growth of a susceptible microorganism by known concentrations of the antibiotic with the inhibition produced by the test sample. The diameter of the zone of inhibition is proportional to the logarithm of the antibiotic concentration. This assay is suitable for determining the biological activity of Virginiamycin.
Experimental Protocols
Materials and Reagents
-
Virginiamycin working standard
-
Citric acid monohydrate
-
Phosphate (B84403) Buffer No. 2
-
Ammonia (B1221849) solution
-
Hydrochloric acid
-
Culture medium (e.g., Medium F-111)
-
Test organism: Micrococcus luteus ATCC 9341
-
Sterile petri dishes
-
Sterile filter paper discs or stainless steel cylinders
-
Spectrophotometer
-
Incubator (35-37°C)
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Media and Reagents
2.1. Culture Medium:
Prepare the culture medium for the growth of Micrococcus luteus according to the manufacturer's instructions. Sterilize by autoclaving.
2.2. Phosphate Buffer No. 2:
Prepare as per standard laboratory procedures.
2.3. Dilution Solvents:
-
For samples with Virginiamycin content ≥ 10 g/t: A mixture of Buffer No. 2 and methanol (9:1 v/v).[1]
-
For premix samples: A mixture of Buffer No. 2 and acetone (17:8 v/v), with the pH adjusted to 5.9-6.1 with hydrochloric acid (6 mol/L).[1]
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Virginiamycin working standard and dissolve it in a mixture of Buffer No. 2 and methanol (7:3 v/v) to obtain a concentration of 1 mg (potency)/mL.[1]
-
Working Standard Solutions: At the time of use, dilute the standard stock solution with the appropriate dilution solvent to prepare a series of standard solutions with concentrations of 3.2, 1.6, 0.8, 0.4, and 0.2 µg (potency)/mL.[1]
Preparation of Test Organism Inoculum
-
Culture Micrococcus luteus ATCC 9341 on a suitable agar medium.
-
Prepare a suspension of the test organism in sterile saline or phosphate buffer.
-
Adjust the suspension turbidity to a suitable level, which can be predetermined to yield confluent growth on the assay plates. A 100-fold dilution of the initial suspension is often used.[1]
Preparation of Agar Plates
-
Aseptically add approximately 0.2 mL of the diluted test organism suspension per 100 mL of molten culture medium, which has been cooled to 48-50°C.[1]
-
Mix thoroughly and pour the inoculated medium into sterile petri dishes to a uniform depth.
-
Allow the agar to solidify on a level surface.
-
Once solidified, create wells in the agar using a sterile borer or place sterile filter paper discs on the surface.
Sample Preparation
The extraction procedure varies depending on the expected concentration of Virginiamycin in the feed.
6.1. For Feed with Virginiamycin Content ≥ 10 g (potency)/t: [1]
-
Weigh a representative sample of the feed.
-
Add 100 mL of a mixture of Buffer No. 2 and methanol (1:1 v/v).[1]
-
Extract by stirring with a magnetic stirrer for 20 minutes.[1]
-
Filter the extract through filter paper.
-
Accurately dilute a portion of the filtrate with a mixture of Buffer No. 2 and methanol (9:1 v/v) to obtain a final sample solution with an expected concentration of approximately 0.8 µg (potency)/mL.[1]
6.2. For Feed with Virginiamycin Content < 10 g (potency)/t: [1]
-
Weigh a sample equivalent to approximately 40 µg (potency) of Virginiamycin.[1]
-
Add 100 mL of methanol and extract by stirring for 20 minutes.[1]
-
Filter the extract and collect 20 mL of the filtrate.[1]
-
Evaporate the filtrate to dryness under reduced pressure in a water bath at 50°C.[1]
-
To the residue, add 5 mL of hexane and shake.
-
Add 3 mL of methanol to dissolve the residue, followed by 7 mL of Buffer No. 2.[1]
-
Centrifuge the mixture at 1,500 x g for 5 minutes.[1]
-
Collect the lower phase (methanol-buffer) as the sample solution, which should have a concentration of approximately 0.8 µg (potency)/mL.[1]
6.3. For Premix Samples: [1]
-
Extract the sample with a mixture of acetone and 0.5 mol/L citric acid monohydrate (4:1 v/v).[1]
-
Adjust the pH of the extract to 5.9-6.1 with ammonia solution.[1]
-
Dilute with a mixture of Buffer No. 2 and acetone (17:8 v/v) to the desired concentration.[1]
Assay Procedure (Agar Well Diffusion)
-
Dispense a fixed volume of the standard solutions and the prepared sample solutions into the wells on the agar plates.
-
It is recommended to use a Latin square design for plate layout to minimize variability.
-
Allow the plates to stand at 10-20°C for 2 hours to permit diffusion of the antibiotic into the agar.[1]
-
Incubate the plates at 35-37°C for 16-24 hours.[1]
Data Collection and Analysis
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Create a standard curve by plotting the logarithm of the Virginiamycin concentration of the standard solutions against the mean diameter of the zones of inhibition.
-
Determine the concentration of Virginiamycin in the sample solution by interpolating its mean zone of inhibition on the standard curve.
-
Calculate the potency of Virginiamycin in the original feed sample, taking into account the dilution factors used during sample preparation. The potency is typically calculated using the standard response line method.[1]
Data Presentation
Table 1: Standard Curve Data for Virginiamycin Assay
| Standard Concentration (µg/mL) | Log Concentration | Zone Diameter (mm) - Replicate 1 | Zone Diameter (mm) - Replicate 2 | Zone Diameter (mm) - Replicate 3 | Mean Zone Diameter (mm) |
| 0.2 | -0.699 | ||||
| 0.4 | -0.398 | ||||
| 0.8 | -0.097 | ||||
| 1.6 | 0.204 | ||||
| 3.2 | 0.505 |
Table 2: Virginiamycin Potency in Feed Samples
| Sample ID | Mean Zone Diameter (mm) | Concentration from Standard Curve (µg/mL) | Dilution Factor | Virginiamycin Potency in Feed (g/t) |
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
Visualizations
Caption: Overall experimental workflow for the microbiological assay of Virginiamycin.
Caption: Workflow for feed sample preparation based on Virginiamycin concentration.
References
Virginiamycin Complex as a tool for studying ribosomal conformational changes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Virginiamycin complex, a member of the streptogramin family of antibiotics, serves as an invaluable tool for investigating the intricate conformational changes of the ribosome during protein synthesis. Comprised of two structurally distinct but synergistic components, Virginiamycin M (VM) and Virginiamycin S (VS), this complex locks the ribosome in a specific conformation, thereby inhibiting translation. This property allows researchers to trap and study transient ribosomal states that are crucial for understanding the mechanism of protein synthesis and for the development of novel antimicrobial agents.
Virginiamycin M, a type A streptogramin, binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This initial binding event induces a conformational change in the 23S rRNA, which in turn increases the binding affinity of Virginiamycin S, a type B streptogramin, by up to 100-fold.[1][2] Virginiamycin S binds to a neighboring site in the nascent peptide exit tunnel, ultimately leading to a complete cessation of peptide bond formation and elongation.[3] The synergistic action of these two components provides a stable ribosome-antibiotic complex, making it an ideal subject for structural and functional studies.
These application notes provide a comprehensive overview of the use of the this compound in ribosomal research, including detailed protocols for key experimental techniques and a summary of relevant quantitative data.
Data Presentation
The following tables summarize the key quantitative data related to the interaction of the this compound with the bacterial ribosome.
| Component | Target Site on 50S Subunit | Association Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) (M) | Reference |
| Virginiamycin M (VM) | Peptidyl Transferase Center (PTC) | 0.32 x 10⁶ | ~3.13 x 10⁻⁶ | [4] |
| Virginiamycin S (VS) | Nascent Peptide Exit Tunnel | 2.5 x 10⁶ | 4.0 x 10⁻⁷ | [2][5] |
| Virginiamycin S (VS) + Virginiamycin M (VM) | Nascent Peptide Exit Tunnel | 15 x 10⁶ | 6.7 x 10⁻⁸ | [2][5] |
Table 1: Binding Affinities of Virginiamycin Components to the Bacterial 50S Ribosomal Subunit. The dissociation constant (Kd) is calculated as the reciprocal of the association constant (Ka).
| Parameter | Value | Method | Reference |
| IC₅₀ (Protein Synthesis Inhibition) | Not explicitly reported; determined via in vitro translation assay | In vitro translation inhibition assay | [6][7] |
| Resolution of cryo-EM structure (Virginiamycin-ribosome complex) | ~3.5 Å (in cells) | Cryo-Electron Microscopy | [8] |
Table 2: Functional and Structural Data for the this compound. The IC₅₀ value represents the concentration of the this compound required to inhibit protein synthesis by 50% and can be determined using the protocol provided below.
Experimental Protocols
Detailed methodologies for key experiments utilizing the this compound are provided below.
In Vitro Translation Inhibition Assay
This assay is used to determine the IC₅₀ value of the this compound and to assess its inhibitory effect on protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract system for in vitro translation
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Virginiamycin M and Virginiamycin S stock solutions (in DMSO or ethanol)
-
Amino acid mixture
-
Reaction buffer and other components of the in vitro translation kit
-
Luminometer or fluorometer
-
Nuclease-free water
Protocol:
-
Preparation of this compound: Prepare a stock solution of the this compound by mixing Virginiamycin M and Virginiamycin S in a molar ratio of 1:1. Prepare a series of dilutions of the complex to be tested.
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, set up the in vitro translation reaction according to the manufacturer's instructions. A typical reaction includes S30 extract, reaction buffer, amino acid mixture, and the DNA template.
-
Addition of Inhibitor: Add the desired concentration of the this compound dilution to each reaction tube/well. Include a positive control (no inhibitor) and a negative control (no DNA template).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
Detection:
-
For luciferase reporter: Add the luciferase substrate and measure the luminescence using a luminometer.
-
For GFP reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using appropriate software.
-
Ribosome Profiling
This technique allows for the genome-wide analysis of translation by sequencing ribosome-protected mRNA fragments (footprints). It can be used to identify the precise sites of ribosomal stalling induced by the this compound.
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient solutions
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Protocol:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat the culture with the this compound at a concentration known to inhibit translation (e.g., at or above the MIC).
-
Cell Lysis and Ribosome Isolation: Rapidly harvest and lyse the cells. Isolate the ribosomes by ultracentrifugation through a sucrose cushion.
-
Nuclease Digestion: Treat the ribosome-containing lysate with RNase I to digest any mRNA not protected by the ribosomes.
-
Monosome Isolation: Separate the monosomes (single ribosomes) from polysomes and other cellular components by sucrose gradient centrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation and Sequencing: Prepare a cDNA library from the extracted footprints and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to map the ribosome footprints. Analyze the data to identify specific codons or regions where ribosomes are stalled in the presence of the this compound.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique to determine the high-resolution three-dimensional structure of the ribosome in complex with Virginiamycin, providing detailed insights into the conformational changes induced by the antibiotic.
Materials:
-
Purified 70S ribosomes
-
Virginiamycin M and Virginiamycin S
-
Cryo-EM grids
-
Vitrification device (e.g., Vitrobot)
-
Cryo-electron microscope
-
Data processing software (e.g., RELION, CryoSPARC)
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of Virginiamycin M and Virginiamycin S to ensure saturation of the binding sites.
-
Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-Virginiamycin complex solution to a glow-discharged cryo-EM grid.
-
Vitrification: Blot the grid to create a thin film of the solution and plunge-freeze it in liquid ethane (B1197151) using a vitrification device.
-
Data Collection: Transfer the vitrified grid to a cryo-electron microscope and collect a large dataset of images (micrographs).
-
Image Processing:
-
Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.
-
Pick individual ribosome particles from the micrographs.
-
Perform 2D and 3D classification to select for homogenous particles.
-
Generate a 3D reconstruction of the ribosome-Virginiamycin complex.
-
Refine the 3D map to high resolution.
-
-
Model Building and Analysis: Build an atomic model of the ribosome and the bound Virginiamycin molecules into the cryo-EM density map. Analyze the structure to identify the specific interactions and conformational changes.
Fluorescence Resonance Energy Transfer (FRET)
FRET can be used to monitor the conformational changes in the ribosome upon binding of the this compound in real-time. This requires labeling specific ribosomal components with a donor and an acceptor fluorophore.
Materials:
-
Purified ribosomes with specific proteins or rRNA regions labeled with donor and acceptor fluorophores (e.g., Cy3 and Cy5).
-
Virginiamycin M and Virginiamycin S
-
Fluorometer or a single-molecule FRET microscope
Protocol:
-
Fluorophore Labeling: Introduce donor and acceptor fluorophores at specific sites on the ribosome that are expected to change distance upon Virginiamycin binding. For example, label ribosomal protein L10 (donor) and a specific nucleotide in the 23S rRNA near the PTC (acceptor) to monitor conformational changes in this region.
-
FRET Measurement Setup: Place the solution of labeled ribosomes in a cuvette in a fluorometer or on a slide for single-molecule imaging.
-
Baseline Measurement: Excite the donor fluorophore and measure the emission of both the donor and acceptor to establish a baseline FRET efficiency.
-
Addition of Virginiamycin: Add Virginiamycin M to the sample and monitor the change in FRET efficiency over time.
-
Addition of Virginiamycin S: Subsequently, add Virginiamycin S and continue to monitor the FRET signal to observe the synergistic effect.
-
Data Analysis: Calculate the FRET efficiency at each step. A change in FRET efficiency indicates a conformational change in the ribosome, bringing the donor and acceptor fluorophores closer or further apart.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of the this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Action of ions and pH on the binding of virginiamycin S to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectrofluorimetric study of the interaction between virginiamycin S and bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cryoem.wisc.edu [cryoem.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Virginiamycin Complex for Selective Bacterial Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Virginiamycin complex in selective bacterial culture. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Virginiamycin and what is its mechanism of action?
Virginiamycin is a streptogramin antibiotic complex produced by Streptomyces virginiae.[1][2] It is composed of two main synergistic components: Virginiamycin M (a polyunsaturated macrolactone or streptogramin A) and Virginiamycin S (a cyclic hexadepsipeptide or streptogramin B).[1][3] These components work together to inhibit bacterial protein synthesis. Virginiamycin M binds to the 50S ribosomal subunit, which then increases the ribosome's affinity for Virginiamycin S.[1][4] This dual binding action effectively blocks peptide bond formation and elongation, leading to a bacteriostatic or bactericidal effect, primarily against Gram-positive bacteria.[2][3][5]
Q2: What is the optimal ratio of Virginiamycin M1 to S1 for maximum antibacterial activity?
The synergistic interaction between Virginiamycin M1 and S1 is critical for its potent antimicrobial activity.[3][6] The maximum synergistic effect is typically observed when the ratio of M1 to S1 is in the range of 70:30 to 75:25.[3][7][8][9] An imbalance in this ratio can lead to reduced efficacy and potentially higher minimum inhibitory concentrations (MICs).[8]
Q3: How should I prepare and store Virginiamycin stock solutions?
To ensure stability and minimize degradation, follow these guidelines for preparing and storing Virginiamycin stock solutions:
-
Solvent Selection: Virginiamycin is soluble in organic solvents such as DMSO, methanol, and ethanol.[10][11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving the Virginiamycin powder in your chosen solvent.[10] For example, a 1 mg/mL stock solution can be made by dissolving 40 mg of Virginiamycin in methanol.[10] Ensure complete dissolution by vortexing.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter that is compatible with the organic solvent used.[10]
-
Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[10][12] It is not recommended to store aqueous solutions of Virginiamycin for more than one day.[11][12]
Q4: What are the primary factors that can cause Virginiamycin to degrade in my experiments?
Several factors can contribute to the degradation of Virginiamycin, leading to a loss of antimicrobial activity:
-
pH: Virginiamycin is most stable in neutral solutions (around pH 7.0).[10][12] It is unstable in strongly acidic or basic conditions.[12]
-
Temperature: Elevated temperatures can cause thermal degradation of Virginiamycin.[12]
-
Light: The components of Virginiamycin absorb light, which can lead to photolysis.[12]
-
Enzymatic Activity: In biological systems, enzymes can metabolize and inactivate Virginiamycin.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected MIC values | Incorrect M1:S1 ratio in the Virginiamycin stock. | Ensure your Virginiamycin has the optimal M1:S1 ratio (70:30 to 75:25) for maximal synergistic activity.[8] |
| High bacterial inoculum density. | Standardize the inoculum to a 0.5 McFarland standard to avoid overwhelming the antibiotic.[8] | |
| Presence of a resistant subpopulation in the bacterial culture. | Streak the culture on an antibiotic-free agar (B569324) plate to check for purity and consistent colony morphology.[8] | |
| No bacterial growth in the positive control wells | Loss of viability in the bacterial inoculum. | Use a fresh, actively growing culture to prepare the inoculum.[8] |
| Issues with the growth medium. | Ensure the medium is properly prepared and has not expired. | |
| Precipitation of Virginiamycin in the culture medium | Poor solubility of Virginiamycin in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the culture medium.[10][11] |
| The final concentration of the organic solvent is too high. | Keep the final concentration of the organic solvent low (e.g., ≤1% for DMSO or ethanol) to avoid toxicity to the cells.[10] | |
| The pH of the culture medium is not optimal. | Ensure the pH of your culture medium is neutral (around 7.0) for optimal Virginiamycin stability.[10] | |
| Inconsistent or non-reproducible experimental results | Degradation of Virginiamycin during the experiment. | Minimize exposure to high temperatures and light. Prepare fresh working solutions for each experiment.[12] |
| Off-target effects of Virginiamycin on the experimental system. | Run parallel control experiments with and without Virginiamycin to determine its baseline effect.[13] |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound
| Bacterial Species | Typical MIC Range (µg/mL) | Notes |
| Staphylococcus aureus (Wild-Type) | 0.125 - 2 | Susceptible strains.[1] |
| Staphylococcus aureus (Resistant) | > 4 | Strains possessing resistance genes like vat or vga.[1] |
| Clostridium perfringens | Significantly lower for susceptible strains | Resistance is a growing concern.[14] |
| Gram-Positive Bacteria (General) | - | Primarily active against Gram-positive bacteria.[2][5] |
Table 2: Recommended Starting Concentrations for Selective Culture
| Application | Recommended Concentration (ppm or µg/mL) |
| Ethanol Fermentation (Lactic Acid Bacteria Control) | 1 - 5 ppm |
| Animal Feed Additive (Growth Promotion) | Varies by animal and regulations (consult specific guidelines) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the steps to determine the lowest concentration of Virginiamycin that inhibits the visible growth of a specific bacterium.[1][15]
Materials:
-
Virginiamycin stock solution (e.g., 1280 µg/mL in DMSO)[1]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)[1]
-
Microplate reader (optional)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies.[1]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Preparation of Virginiamycin Dilutions:
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
Visualizations
Caption: Synergistic mechanism of Virginiamycin M and S on the bacterial ribosome.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting flowchart for common issues in Virginiamycin experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virginiamycin: Animal Growth Promotion and the Human Health Risk Quandary_Chemicalbook [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Virginiamycin Complex and its Degradation Products
Welcome to the Technical Support Center for the identification and characterization of Virginiamycin complex degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A: Virginiamycin is an antibiotic complex produced by Streptomyces virginiae. It is composed of two main synergistic components: Virginiamycin M1 (VM1), a polyunsaturated macrocyclic lactone, and Virginiamycin S1 (VS1), a cyclic hexadepsipeptide.[1] While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action by inhibiting bacterial protein synthesis.[1]
Q2: What are the primary known degradation pathways for Virginiamycin M1?
A: The most well-characterized degradation pathway for Virginiamycin M1 is the enzymatic reduction of its 16-carbonyl group, which results in the formation of the antibiotically inactive 16R-dihydroVM1.[2] This reduction is catalyzed by the enzyme VM1 reductase.[2] Additionally, Virginiamycin M1 is susceptible to degradation under thermal stress and in strongly acidic or basic conditions, although the specific structures of these degradation products are less defined in publicly available literature. It is also known to be sensitive to heat, with studies showing significant degradation at temperatures used in commercial ethanol (B145695) production.[3][4]
Q3: What are the known degradation products of Virginiamycin S1?
A: Virginiamycin S1, being a cyclic depsipeptide, is susceptible to hydrolysis of its ester and amide bonds under acidic or basic conditions, which would lead to linearization of the cyclic structure. Chemical reduction of Virginiamycin S with sodium borohydride (B1222165) can produce allo- and normal-dihydro-virginiamycin S.[5] Another derivative, deoxyvirginiamycin S, can be formed by the reduction of the tosylhydrazone of Virginiamycin S.[5] These reduced forms have been shown to be less active than the parent compound.[5]
Q4: What are the optimal storage conditions for this compound?
A: To minimize degradation, this compound and its solutions should be stored at -20°C or below, protected from light, and kept in tightly sealed containers to prevent moisture uptake. Avoid repeated freeze-thaw cycles. Given its instability in strongly acidic or basic solutions, stock solutions should be prepared in a neutral, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Virginiamycin and its degradation products.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Virginiamycin M1 and S1 peaks | Inappropriate mobile phase composition. | Optimize the acetonitrile/water gradient. The addition of 0.1% formic acid to the mobile phase can improve peak shape and resolution. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it. | |
| Peak tailing for Virginiamycin or its degradation products | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate. Using a mobile phase with a slight acidic modifier like formic acid can help. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Noisy or drifting baseline | Inadequate mobile phase degassing. | Ensure mobile phases are properly degassed using an online degasser, sonication, or helium sparging. |
| Contaminated mobile phase or detector flow cell. | Use high-purity solvents and flush the detector flow cell with an appropriate solvent like isopropanol. |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low signal intensity or poor ionization | Matrix effects from the sample. | Optimize the sample preparation procedure, including solid-phase extraction (SPE), to remove interfering matrix components. |
| Inappropriate ionization source parameters. | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates, for Virginiamycin M1 and S1. | |
| Inconsistent quantification | Lack of a suitable internal standard. | If available, use a stable isotope-labeled internal standard for Virginiamycin M1 (e.g., Virginiamycin M1-d2) to compensate for matrix effects and instrument variability.[6] |
| In-source fragmentation. | Adjust the cone voltage and other source parameters to minimize in-source fragmentation and maximize the abundance of the precursor ions. |
Data Presentation
Thermal Degradation Kinetics of this compound
The following table summarizes the thermal degradation kinetics of the this compound and its M1 component in a model matrix simulating distillation conditions. The D-value represents the time in minutes required for a 90% reduction in concentration at a given temperature.
| Temperature (°C) | This compound D-value (min) | Virginiamycin M1 D-value (min) |
| 70 | 43.3 | 23.6 |
| 85 | 28.5 | 15.8 |
| 95 | 19.4 | 10.4 |
Data adapted from Walter et al., 2020.[3][4] As the data indicates, Virginiamycin M1 is less heat-stable than the overall complex.[3][4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 95°C for 1 hour.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp) for a defined period.
-
Analysis: Analyze the stressed samples, along with an unstressed control, by HPLC-UV and LC-MS/MS to identify and characterize the degradation products.
Protocol 2: HPLC-UV Analysis of Virginiamycin and Degradation Products
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve Virginiamycin M1, S1, and their degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
Protocol 3: LC-MS/MS Characterization of Degradation Products
-
Chromatography: Use the HPLC conditions described in Protocol 2.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: For identification, perform full scan and product ion scan experiments. For quantification, use Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Data Analysis: Compare the mass spectra of the degradation products with the parent compounds to propose structures based on mass shifts and fragmentation patterns.
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. benchchem.com [benchchem.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Virginiamycin Thermal Degradation Kinetics in a Model Matrix Simulating Distillation Conditions within a Commercial Fuel Ethanol Production Facility [agris.fao.org]
- 5. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Technical Support Center: Strategies for Overcoming Acquired Virginiamycin Resistance
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during laboratory experiments involving acquired Virginiamycin resistance.
Frequently Asked Questions (FAQs)
Q1: What is Virginiamycin and what are its components?
A1: Virginiamycin is a streptogramin antibiotic complex made up of two synergistic components: Virginiamycin M (a Group A streptogramin) and Virginiamycin S (a Group B streptogramin). These components work together to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1]
Q2: What are the primary mechanisms of acquired Virginiamycin resistance?
A2: Bacteria can develop resistance to Virginiamycin through three main mechanisms:
-
Enzymatic Inactivation: This involves the modification of the antibiotic by bacterial enzymes.
-
Acetylation of Virginiamycin M: The vat genes (Virginiamycin acetyltransferase) encode for enzymes that acetylate Virginiamycin M, preventing it from binding to the ribosome.
-
Linearization of Virginiamycin S: The vgb genes (Virginiamycin B lyase) encode for enzymes that linearize the cyclic structure of Virginiamycin S, rendering it inactive.
-
-
Target Modification: The erm genes encode for methyltransferases that modify the 23S rRNA component of the 50S ribosomal subunit. This methylation prevents the binding of Virginiamycin S.
-
Active Efflux: Efflux pumps, such as those encoded by the varS gene, can actively transport Virginiamycin S out of the bacterial cell, reducing its intracellular concentration.
Q3: My previously Virginiamycin-susceptible strain is now showing resistance. What are the possible reasons?
A3: Sudden resistance in a previously susceptible strain can be due to several factors:
-
Contamination: Your culture may be contaminated with a resistant bacterial strain. It is crucial to re-streak your culture from a frozen stock to ensure purity.
-
Spontaneous Mutation: Random mutations can occur during bacterial replication, some of which may confer resistance. This is more likely if the culture has been passaged multiple times.
-
Horizontal Gene Transfer: If working with mixed cultures or in an environment with other bacteria, your strain may have acquired resistance genes through plasmids or other mobile genetic elements.
Q4: How can I differentiate between the different mechanisms of Virginiamycin resistance in my laboratory strain?
A4: A combination of phenotypic and genotypic tests can help elucidate the resistance mechanism:
-
Phenotypic Assays:
-
MIC Testing with and without Efflux Pump Inhibitors: A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of an efflux pump inhibitor (like reserpine (B192253) or CCCP) suggests the involvement of an efflux mechanism.
-
Enzymatic Assays: Cell lysates can be tested for acetyltransferase or lyase activity against Virginiamycin components.
-
-
Genotypic Analysis:
-
PCR: Use specific primers to screen for the presence of known resistance genes such as vat, vgb, and erm.
-
Whole-Genome Sequencing: This can identify known resistance genes as well as novel mutations in ribosomal proteins or regulatory regions that may contribute to resistance.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving Virginiamycin.
Issue 1: Higher than Expected MIC Values for a "Susceptible" Strain
| Possible Cause | Recommended Solution |
| Incorrect Virginiamycin M:S Ratio: The synergistic activity of Virginiamycin is highly dependent on the ratio of its M and S components. An improper ratio can lead to reduced efficacy.[2] | Ensure your Virginiamycin stock has the optimal M:S ratio (typically 70:30 to 75:25).[2] Prepare fresh stock solutions and validate their activity against a known susceptible control strain. |
| Inoculum Issues: An inoculum density that is too high can lead to artificially elevated MIC values. The growth phase of the inoculum can also affect susceptibility. | Standardize your inoculum to a 0.5 McFarland standard. Use a fresh, actively growing culture for inoculum preparation. |
| Degraded Antibiotic: Virginiamycin can degrade if not stored properly or if subjected to repeated freeze-thaw cycles.[3] | Prepare fresh stock solutions and store them in small aliquots at -20°C or below.[3] Avoid prolonged exposure to light and extreme pH. |
| Contamination: The culture may be contaminated with a more resistant organism. | Streak the culture on a non-selective agar (B569324) plate to check for purity. Perform colony morphology and Gram stain analysis. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Recommended Solution |
| Off-target Effects of Virginiamycin: Virginiamycin, as a protein synthesis inhibitor, could potentially have unintended effects on your experimental system, especially in eukaryotic cell cultures.[4] | Run parallel control experiments with and without Virginiamycin to establish its baseline effect.[4] If off-target effects are suspected, consider alternative experimental designs or antibiotics with different mechanisms of action. |
| Variability in Experimental Conditions: Minor variations in incubation time, temperature, media composition, or inoculum preparation can lead to inconsistent results. | Strictly adhere to standardized protocols. Use the same batch of media and reagents for comparative experiments. |
| Low-level Contamination: The presence of a low-level, undetected contaminant can interfere with experimental outcomes. | Regularly test your cultures for contamination, including mycoplasma, which is not susceptible to Virginiamycin.[4] |
Issue 3: Failure to Overcome Resistance with a Known Strategy
| Possible Cause | Recommended Solution |
| Multiple Resistance Mechanisms: The strain may possess more than one mechanism of resistance. For example, an efflux pump inhibitor will not be effective against a strain that also has target site modifications. | Characterize the resistance mechanisms in your strain using a combination of phenotypic and genotypic methods as described in the FAQs. |
| Ineffective Concentration of Inhibitor/Synergistic Agent: The concentration of the efflux pump inhibitor or the synergistic antibiotic may be too low to be effective. | Perform a checkerboard assay to determine the optimal concentrations for synergistic activity. |
| Instability of the Inhibitor/Synergistic Agent: The compound used in combination with Virginiamycin may be unstable under the experimental conditions. | Review the stability information for the partner compound and adjust the experimental protocol accordingly. |
Data Presentation: Quantitative Analysis of Virginiamycin Resistance
Table 1: Minimum Inhibitory Concentration (MIC) of Virginiamycin Against Susceptible and Resistant Strains
| Bacterial Strain | Resistance Mechanism | Relevant Gene(s) | Typical Virginiamycin MIC Range (µg/mL) |
| Staphylococcus aureus (Susceptible) | - | - | 0.125 - 2 |
| Staphylococcus aureus (Resistant) | Enzymatic Inactivation (Acetylation) | vat(A), vat(B) | > 4 |
| Enterococcus faecium (Susceptible) | - | - | 1 - 4 |
| Enterococcus faecium (Resistant) | Target Modification | erm(B) | > 8[5] |
| Enterococcus faecium (Resistant) | Enzymatic Inactivation (Acetylation) | satA | > 8[4] |
Table 2: Fold Increase in Virginiamycin MIC Conferred by Resistance Genes
| Bacterial Strain | Resistance Gene | Induction Method | Initial MIC (µg/mL) | Final MIC (µg/mL) | Fold Increase in MIC |
| S. aureus ATCC 29213 | - | Serial Passage | 1 | 32 | 32 |
| E. faecium ATCC 19434 | - | Chemical Mutagenesis | 2 | 64 | 32 |
| S. aureus SA-R1 | vat(A) | Acquired | 1 | > 64 | > 64 |
| E. faecium EF-R1 | erm(B) | Acquired | 2 | 128 | 64 |
Data in this table is illustrative and based on typical findings. Actual values may vary depending on the specific strain and experimental conditions.
Table 3: Effect of Efflux Pump Inhibitors on Virginiamycin MIC in Resistant Strains
| Bacterial Strain | Resistance Mechanism | Efflux Pump Inhibitor (Concentration) | Virginiamycin MIC without Inhibitor (µg/mL) | Virginiamycin MIC with Inhibitor (µg/mL) | Fold Reduction in MIC |
| S. aureus (Efflux+) | Active Efflux | Reserpine (20 µg/mL) | 32 | 8 | 4 |
| E. faecium (Efflux+) | Active Efflux | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (100 µM) | 64 | 16 | 4 |
Data in this table is illustrative. The effectiveness of an efflux pump inhibitor can vary significantly between bacterial species and strains.
Experimental Protocols
Protocol 1: Induction of Virginiamycin Resistance by Serial Passage
This protocol describes a method for inducing Virginiamycin resistance in a susceptible bacterial strain through gradual exposure to increasing concentrations of the antibiotic.
Materials:
-
Susceptible bacterial strain (e.g., Staphylococcus aureus, Enterococcus faecium)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Virginiamycin stock solution
-
Sterile culture tubes or 96-well microtiter plates
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Determine Initial MIC: Perform a standard broth microdilution assay to determine the baseline MIC of Virginiamycin for the susceptible strain.
-
Prepare Sub-MIC Cultures: Inoculate the bacterial strain into a series of culture tubes or wells containing liquid medium with increasing concentrations of Virginiamycin, starting from 0.5x the initial MIC.
-
Serial Passage: a. Incubate the cultures at the optimal growth temperature until turbidity is observed. b. The culture from the highest concentration of Virginiamycin that shows growth is used to inoculate a new series of cultures with a fresh gradient of Virginiamycin concentrations. c. Repeat this process for a desired number of passages or until a significant increase in MIC is observed.
-
Isolation of Resistant Strains: After the final passage, streak a sample from the culture grown in the highest Virginiamycin concentration onto an agar plate containing the same concentration of the antibiotic to isolate single colonies.
-
Characterization of Resistance: a. Determine the new MIC of the isolated colonies to quantify the level of resistance. b. Perform genomic sequencing to identify potential resistance-conferring mutations.[6]
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of Virginiamycin in combination with another antimicrobial agent.[1][7][8][9]
Materials:
-
Virginiamycin stock solution
-
Stock solution of the second antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Antibiotic Dilutions: a. In a 96-well plate, prepare serial two-fold dilutions of Virginiamycin horizontally (e.g., across columns 1-10). b. Prepare serial two-fold dilutions of the second antibiotic vertically (e.g., down rows A-G). c. Column 11 should contain serial dilutions of Virginiamycin alone, and row H should contain serial dilutions of the second antibiotic alone to determine their individual MICs. d. Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Data Analysis: a. Read the MIC of each antibiotic alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Interpretation:
- Synergy: FIC Index ≤ 0.5
- Additive/Indifference: 0.5 < FIC Index ≤ 4
- Antagonism: FIC Index > 4[10]
Visualizations
Caption: A logical workflow for troubleshooting and overcoming acquired Virginiamycin resistance.
Caption: Key mechanisms of bacterial resistance to Virginiamycin.
Caption: Simplified signaling pathway for the induction of erm-mediated resistance by erythromycin.[1][2][7][11]
References
- 1. New erm Gene in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Changes in Antimicrobial Susceptibility of Native Enterococcus faecium in Chickens Fed Virginiamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Vitreoscilla globin (vgb) gene expression and promoter activity in E. coli through transcriptional fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. erm genes in erythromycin-resistant Staphylococcus aureus and coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting loss of Virginiamycin activity in stored stock solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of Virginiamycin in experimental settings. Below you will find frequently asked questions, detailed experimental protocols, and data regarding the stability of Virginiamycin to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My Virginiamycin stock solution has lost its activity. What are the likely causes?
A loss of Virginiamycin activity in a stock solution is most commonly due to improper storage or handling. Key factors that can lead to degradation include:
-
Improper Storage Temperature: For long-term storage, Virginiamycin solid should be kept at -20°C.[1] Stock solutions, especially in solvents like DMSO, should also be stored at -20°C or -80°C to maintain stability.[2]
-
Repeated Freeze-Thaw Cycles: To avoid degradation from repeated freezing and thawing, it is recommended to store stock solutions in small, single-use aliquots.[2][3]
-
Incorrect Solvent: While Virginiamycin is soluble in organic solvents like methanol, ethanol (B145695), and DMSO, its stability can vary.[1][3] Aqueous solutions are particularly unstable and should be prepared fresh for each experiment.[1][2]
-
Exposure to Light: Virginiamycin components M1 and S1 are susceptible to photolysis when exposed to UV light.[2] It is advisable to protect solutions from light.
-
Incorrect pH: Virginiamycin is most stable in neutral solutions (pH 6-7.5). It is extremely unstable in strongly acidic or basic conditions, with rapid inactivation occurring at a pH greater than 8.3.[2]
Q2: I'm observing precipitation when I add my Virginiamycin stock solution to my culture medium. How can I prevent this?
Precipitation of Virginiamycin in aqueous media is a common issue due to its poor water solubility.[3] Here are some solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: Always dissolve Virginiamycin powder in a suitable organic solvent such as DMSO or ethanol before adding it to your aqueous culture medium.[2][3]
-
Control the Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is low, ideally ≤ 1% (v/v), to prevent both toxicity to microorganisms and precipitation of the antibiotic.[3]
-
Proper Mixing Technique: When adding the stock solution to the medium, vortex or swirl the medium gently to ensure rapid and uniform distribution. This helps prevent localized high concentrations that can lead to precipitation.[3]
-
Temperature Considerations: Adding a cold stock solution to warm culture medium can sometimes induce precipitation. Allow the stock solution to come to room temperature before adding it to the pre-warmed medium.[3]
-
Check the pH of the Medium: Virginiamycin is most stable at a neutral pH. Culture media with acidic or alkaline pH can cause degradation or precipitation.[3]
Q3: My minimum inhibitory concentration (MIC) values for Virginiamycin are higher than expected. What could be the reason?
Higher than expected MIC values can indicate a problem with the antibiotic's activity or the experimental setup. Consider the following:
-
Degraded Virginiamycin: The most likely cause is a loss of Virginiamycin activity due to the factors mentioned in Q1. Prepare a fresh stock solution and repeat the assay.
-
Incorrect M1:S1 Ratio: The synergistic activity of Virginiamycin M1 and S1 is crucial for its antibacterial effect. An improper ratio of these components can lead to reduced activity and consequently higher MICs.[4]
-
Inoculum Issues: Ensure you are using a fresh, actively growing bacterial culture at the correct density (e.g., as per CLSI guidelines).
Data Presentation
The stability of Virginiamycin is highly dependent on the storage conditions and the chemical environment. The following tables summarize the available data on its stability.
Table 1: Stability of Virginiamycin Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability | Reference |
| Methanol | 1 mg/mL | -20°C | Stable | [5] |
| DMSO | 1 mg/mL | 4°C | Up to 8 months | [6] |
| Acetonitrile (25%) | 1 mg/mL | -40°C | Diluted stocks stable for 3 months | [7] |
| Aqueous Solution | Not specified | Not recommended for storage | Prepare fresh daily | [1][2] |
Table 2: Factors Affecting Virginiamycin Stability
| Factor | Condition | Effect on Stability | Reference |
| pH | Strongly Acidic | Extremely unstable | [2] |
| Neutral (6.0-7.5) | Most stable | [2] | |
| Basic ( > 8.3) | Rapid degradation and inactivation | [2] | |
| Temperature | 25°C and 35°C (in fermentation broth) | Not significantly altered over 72 hours | [2] |
| Light | UV (228 nm for M1, 305 nm for S1) | Susceptible to direct photolysis | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Virginiamycin Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of Virginiamycin.
Materials:
-
Virginiamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (compatible with DMSO)
Procedure:
-
Weighing: Accurately weigh the desired amount of Virginiamycin powder using an analytical balance in a sterile environment.
-
Dissolution: In a sterile tube, dissolve the Virginiamycin powder in the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration. Vortex thoroughly to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][3]
Protocol 2: Agar (B569324) Well Diffusion Assay for Virginiamycin Activity
This protocol provides a method to assess the biological activity of a Virginiamycin solution.
Materials:
-
Test microorganism (e.g., Micrococcus luteus ATCC 9341)[5]
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Sterile petri dishes
-
Virginiamycin stock solution (from Protocol 1)
-
Freshly prepared Virginiamycin working solutions of known concentrations
-
Sterile buffer or saline
-
Sterile borer or pipette tip to create wells
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile buffer or saline.
-
Prepare Agar Plates: Pour the molten agar seeded with the bacterial inoculum into sterile petri dishes and allow it to solidify.[2]
-
Prepare Dilutions: Create a series of dilutions of your Virginiamycin test solution and a set of standards with known concentrations in a sterile buffer.
-
Create Wells: Use a sterile borer to create wells in the solidified agar.[2]
-
Load Wells: Carefully pipette a fixed volume of each standard and sample dilution into separate wells.
-
Diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the antibiotic into the agar.[2]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[2][5]
-
Measure Zones of Inhibition: Measure the diameter of the zones of inhibition around each well. The size of the zone is proportional to the concentration of active Virginiamycin.
Mandatory Visualization
Caption: Troubleshooting workflow for loss of Virginiamycin activity.
Caption: Potential degradation pathways of Virginiamycin M1.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. famic.go.jp [famic.go.jp]
- 6. EP2868632A1 - Method for the inactivation of virginiamycin - Google Patents [patents.google.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
How to prevent precipitation of Virginiamycin Complex in aqueous media
Welcome to the Technical Support Center for Virginiamycin Complex. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: Virginiamycin is an antibiotic complex produced by Streptomyces virginiae. It is composed of two main synergistic components: Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1).[1] It is a potent inhibitor of bacterial protein synthesis, primarily effective against Gram-positive bacteria.[1] A significant challenge in its experimental use is its very low solubility in water and aqueous culture media, which can lead to precipitation and consequently, inaccurate and unreliable results.[1]
Q2: What are the general solubility properties of this compound?
A2: this compound is poorly soluble in water but shows good solubility in several organic solvents.[1][2] It is most stable in neutral pH conditions and is unstable in strongly acidic or basic solutions.[1][3]
Q3: How should I prepare and store this compound stock solutions to prevent precipitation and degradation?
A3: To ensure the stability and prevent precipitation of your Virginiamycin stock solutions, follow these guidelines:
-
Solvent Selection: Virginiamycin is soluble in ethanol, methanol, DMSO, and dimethylformamide.[4][5] It is recommended to first dissolve the compound in a suitable organic solvent before diluting it into your aqueous buffer.[4]
-
Storage Conditions: For long-term storage, stock solutions should be stored at -20°C or -80°C.[4] It is advisable to check the manufacturer's specific recommendations.
-
Aqueous Solution Stability: It is not recommended to store aqueous solutions of Virginiamycin for more than one day.[4][5] Always prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound precipitation in your experiments.
| Issue | Possible Cause | Solution |
| Precipitation upon addition to aqueous media | Direct addition of powdered Virginiamycin to the aqueous medium. | Due to its hydrophobic nature, Virginiamycin should not be added directly to aqueous solutions. A concentrated stock solution in a suitable organic solvent must be prepared first.[1] |
| High concentration of the organic solvent in the final medium. | While organic solvents are necessary for initial dissolution, high final concentrations can be toxic to microorganisms and may cause the antibiotic to precipitate. The final solvent concentration should be kept to a minimum, ideally below 1% (v/v).[1] | |
| pH of the aqueous medium is not optimal. | Virginiamycin is most stable at a neutral pH (around 7.0).[1][6] Acidic or alkaline pH can lead to degradation or precipitation. Ensure the pH of your medium is within the optimal range for Virginiamycin stability. | |
| Temperature shock during dilution. | Adding a cold stock solution to a warm culture medium can sometimes induce precipitation.[1] Allow both the stock solution and the aqueous medium to equilibrate to the same temperature before mixing. | |
| Inadequate mixing during dilution. | Localized high concentrations of Virginiamycin can occur if the stock solution is not dispersed quickly, leading to precipitation. | |
| Low or no biological activity observed | Degradation of the stock solution due to improper storage. | Prepare a fresh stock solution and store it at -20°C or below. Avoid repeated freeze-thaw cycles.[4] |
| Adsorption of the compound to labware. | Use polypropylene (B1209903) or silanized glassware to minimize adsorption of the compound to surfaces.[4] |
Experimental Protocol: Preparation of a Stable Aqueous Solution of this compound
This protocol outlines the recommended procedure for preparing a stable aqueous working solution of this compound from a powdered form.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
Sterile polypropylene tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter compatible with the chosen organic solvent
-
Target aqueous medium (e.g., buffer, culture medium)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile polypropylene tube, dissolve the this compound powder in the chosen organic solvent (DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing thoroughly.
-
-
Sterilization:
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes and store at -20°C for long-term use. This helps to avoid multiple freeze-thaw cycles.[4]
-
-
Preparation of the Aqueous Working Solution:
-
Before use, thaw an aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your aqueous medium. Remember to keep the final concentration of the organic solvent below 1% (v/v).[1]
-
While gently vortexing or swirling the aqueous medium, slowly add the calculated volume of the Virginiamycin stock solution. This ensures rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.[1]
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions of Virginiamycin for more than one day.[4][5]
-
Visual Guides
The following diagrams illustrate the recommended workflow for preparing Virginiamycin solutions and a troubleshooting decision tree for precipitation issues.
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. famic.go.jp [famic.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing M1:S1 Ratios for Maximal Synergistic Activity in MIC Assays
Welcome to the technical support center for optimizing synergistic drug combinations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments to determine the optimal M1:S1 ratio for maximal synergistic activity in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is synergistic activity and why is it important?
A1: Synergistic activity occurs when the combined effect of two or more drugs (in this case, M1 and S1) is greater than the sum of their individual effects.[1] This is important in drug development as it can lead to increased efficacy, reduced dosage of individual drugs (which can minimize toxicity), and potentially combat the development of drug resistance.[2]
Q2: How is synergy quantified in MIC assays?
A2: Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI).[3][4] This index is calculated based on the MIC of each drug alone and in combination. The formula for the FICI is:
FICI = FICM1 + FICS1 = (MIC of M1 in combination / MIC of M1 alone) + (MIC of S1 in combination / MIC of S1 alone)[5]
Q3: How are FICI values interpreted?
A3: The FICI value provides a quantitative measure of the interaction between two drugs. The interpretation is as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[6][7] |
| > 0.5 to ≤ 1.0 | Additive Effect[1][6] |
| > 1.0 to < 4.0 | Indifference[1][6] |
| ≥ 4.0 | Antagonism[4][6] |
Q4: What are the primary experimental methods to determine the optimal M1:S1 ratio?
A4: The two primary methods for determining the optimal M1:S1 ratio for synergy are the checkerboard assay and the time-kill assay.[2][8] The checkerboard assay is a high-throughput method that allows for the testing of many different concentration combinations of M1 and S1 simultaneously.[9] The time-kill assay provides more detailed information about the pharmacodynamics of the drug combination over time, indicating whether the combination is bactericidal or bacteriostatic.[4][10]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the synergistic potential of two compounds.[11]
Materials:
-
96-well microtiter plates
-
M1 and S1 stock solutions of known concentrations
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Multichannel pipette
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of M1 along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of S1 along the y-axis of the plate.
-
Row H should contain only the dilutions of M1 to determine its MIC, and column 12 should contain only the dilutions of S1 to determine its MIC.[4]
-
Well H12 should serve as a growth control with no drugs.[4]
-
-
Inoculation:
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[3]
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.[12]
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.[13]
-
-
FICI Calculation:
-
Identify the well with the lowest concentrations of M1 and S1 that shows no growth. These are the MICs of M1 and S1 in combination.
-
Calculate the FICI using the formula mentioned in Q2. The lowest FICI value determines the nature of the interaction.[1]
-
Checkerboard Assay Experimental Workflow
Time-Kill Assay Protocol
Time-kill assays are performed to confirm synergy and determine the rate of killing.[10]
Materials:
-
Flasks or tubes for culture
-
M1 and S1 stock solutions
-
Log-phase bacterial culture
-
Appropriate broth medium
-
Plates for colony counting (e.g., agar (B569324) plates)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Cultures:
-
Prepare flasks containing broth with M1 alone, S1 alone, the M1:S1 combination at synergistic concentrations (determined from the checkerboard assay), and a growth control without any drugs.
-
Inoculate each flask with a starting bacterial concentration of approximately 5 x 105 to 1 x 106 CFU/mL.[10]
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots and plate them onto agar plates.
-
Incubate the plates for 18-24 hours and then count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[14]
-
Time-Kill Assay Experimental Workflow
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values | - Inoculum size variability- Improper drug dilutions- Contamination | - Standardize inoculum using a McFarland standard.- Ensure accurate pipetting and serial dilutions.- Use aseptic techniques and include a sterility control. |
| No clear MIC endpoint (trailing growth) | - Drug may be bacteriostatic, not bactericidal.- Inappropriate reading time. | - Read the MIC at the lowest concentration with a significant reduction in growth (e.g., 80% inhibition).- Adhere to standardized incubation times. |
| FICI values indicate antagonism | - The drugs have opposing mechanisms of action.- One drug may induce resistance to the other. | - Re-evaluate the rationale for combining the two agents.- Consider investigating the mechanisms of interaction further. |
| Checkerboard and time-kill results do not correlate | - The checkerboard assay is a static endpoint measurement, while the time-kill assay is dynamic.- The chosen concentrations for the time-kill assay may not be optimal. | - Time-kill assays are generally considered more definitive for synergy.[10]- Test a range of concentrations in the time-kill assay based on the checkerboard results. |
| Precipitation of compounds in wells | - Poor solubility of M1 or S1 at the tested concentrations. | - Check the solubility of each compound in the assay medium.- Consider using a solubilizing agent like DMSO (ensure final concentration is not inhibitory to the bacteria). |
References
- 1. journals.asm.org [journals.asm.org]
- 2. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. clyte.tech [clyte.tech]
- 10. journals.asm.org [journals.asm.org]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Analysis of Virginiamycin Complex
Welcome to the Technical Support Center for HPLC analysis of the Virginiamycin complex. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are unexpected peaks in an HPLC chromatogram?
Unexpected peaks, often referred to as "ghost peaks," are signals in your chromatogram that do not correspond to your analytes of interest.[1] They can appear as sharp spikes, broad humps, or even baseline drift and can interfere with the accurate quantification and identification of Virginiamycin components.[2] These peaks can be intermittent or persistent throughout your analytical runs.[2]
Q2: What are the most common sources of ghost peaks in HPLC analysis?
Ghost peaks can originate from several sources within the HPLC system and sample preparation process.[3][4] The most common culprits include:
-
Mobile Phase Contamination: Impurities in solvents, buffers, or water, as well as the growth of microorganisms in un-blanketed aqueous mobile phases, can all introduce contaminants.[4][5]
-
System Contamination: Carryover from previous injections, where residual sample adheres to the injection needle or port, is a frequent cause.[4] Contaminants can also leach from tubing, seals, or other system components.[6]
-
Column Issues: A contaminated or aging column can bleed stationary phase or release previously adsorbed compounds, leading to spurious peaks.[4][6]
-
Sample Preparation: Contaminated glassware, vials, caps (B75204), or solvents used during sample preparation can introduce extraneous peaks.[4] The sample matrix itself can also contain components that interfere with the analysis.[2]
-
Degradation: Degradation of the this compound components either in the sample solution or during the chromatographic run can lead to the appearance of new, unexpected peaks.
Q3: How can I systematically troubleshoot the source of unexpected peaks?
A process of elimination is the most effective way to identify the source of ghost peaks.[1] A recommended workflow is to run a series of blank injections, systematically removing potential sources of contamination. This process helps to isolate whether the issue lies with the HPLC system, the mobile phase, or the sample preparation process.
Troubleshooting Guides
Issue 1: I am seeing one or more unexpected peaks in my chromatogram when analyzing Virginiamycin samples.
This is a common issue that can often be resolved by systematically identifying and eliminating the source of contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected peaks in HPLC.
Detailed Steps:
-
Run a Blank Gradient: First, run a gradient without any injection.[1] If the ghost peak is present, it indicates the contamination is likely in the mobile phase or the HPLC system itself.[1]
-
Inject a Blank Solvent: If the blank gradient is clean, the next step is to inject a blank solvent (e.g., the initial mobile phase composition). If the peak appears, the contamination is likely coming from the autosampler, injector, or the sample vials/caps.
-
Evaluate Sample Preparation: If the above steps do not reveal the source of the peak, the issue may lie within the sample preparation process or the sample matrix itself.
-
Solution: Review your sample preparation protocol. Ensure all glassware is scrupulously clean. Filter your samples before injection.[2] Consider if the unexpected peak could be a degradation product of Virginiamycin.
-
Issue 2: The retention times of my Virginiamycin peaks are shifting, and I see some unexpected small peaks around them.
Retention time instability accompanied by spurious peaks can be indicative of several issues, including column degradation or problems with the mobile phase.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Column Degradation | The column may be nearing the end of its lifespan. Try replacing it with a new column of the same type.[4] |
| Mobile Phase pH Instability | If using a buffered mobile phase, ensure it is freshly prepared and the pH is stable. Small shifts in pH can significantly impact the retention of ionizable compounds. |
| Inadequate Equilibration Time | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifting retention times. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
Experimental Protocols
General Sample Preparation for this compound
This is a general guideline; specific sample matrices may require different extraction and clean-up procedures.
-
Extraction: The sample containing Virginiamycin is typically extracted with an organic solvent. A common method for animal feed is extraction with ethyl acetate (B1210297) after wetting the feed with water.[8][9] For other matrices, a methanol-acetonitrile solution (1:1, v/v) has been used.[10]
-
Clean-up: The extract may require a clean-up step to remove interfering substances. Solid Phase Extraction (SPE) is often employed. For instance, a tandem SPE approach using Silica and OASIS HLB cartridges has been reported.[8][9][11]
-
Reconstitution: After clean-up, the eluate is often evaporated to dryness and the residue is reconstituted in the HPLC mobile phase or a solvent compatible with the mobile phase.[11]
Typical HPLC Method for Virginiamycin Analysis
The following table summarizes a typical starting point for an HPLC method for the separation of Virginiamycin components. Method optimization will likely be required for your specific application.
| Parameter | Typical Condition |
| Column | C18 reversed-phase column (e.g., Inertsil ODS-2, BEH C18).[8][12] |
| Mobile Phase | A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water is common.[8][12][13] The aqueous phase is often acidified with formic acid (e.g., 0.1-0.3%).[7][10][12] |
| Detection | UV detection is frequently used, with wavelengths typically around 230 nm or 235 nm.[8][9][11] |
| Flow Rate | A flow rate of around 1.0 mL/min is a common starting point for analytical scale columns. |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) using a column oven. |
References
- 1. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 2. Troubleshooting Problems with Ghost Peaks [m-pharmaguide.com]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. mastelf.com [mastelf.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a method for the determination of sub-additive levels of virginiamycin in compound animal feeds by liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. [Determination of virginiamycin M1, in feeds by ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Virginiamycin in Eukaryotic Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Virginiamycin in eukaryotic cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Virginiamycin and why is it a concern for eukaryotic cells?
A1: Virginiamycin is a streptogramin antibiotic composed of two synergistic components, Virginiamycin M1 and Virginiamycin S1. Its primary mechanism of action is the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit, which blocks peptide bond formation and chain elongation.[1] The concern for eukaryotic cells arises from the structural similarity between bacterial ribosomes and mitochondrial ribosomes (mitoribosomes).[1] This similarity raises the potential for Virginiamycin to inhibit mitochondrial protein synthesis, leading to mitochondrial toxicity and other off-target effects that can confound experimental results.[1]
Q2: What are the common off-target effects of Virginiamycin in eukaryotic cell culture?
A2: While direct evidence for Virginiamycin-induced off-target effects in mammalian cells is not extensively documented, based on its mechanism of action and the known effects of other protein synthesis inhibitors, the following can be anticipated:[1]
-
Mitochondrial Toxicity: Inhibition of mitochondrial protein synthesis can lead to impaired cellular respiration, reduced ATP production, and increased oxidative stress.
-
Alteration of Cellular Processes: Virginiamycin can alter gene expression, cell proliferation, and metabolic pathways, leading to inconsistent or irreproducible experimental data.[1]
-
Cytotoxicity: At high concentrations, Virginiamycin can be cytotoxic, leading to reduced cell viability, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis.[1]
-
Masking of Underlying Contamination: The use of antibiotics can mask low-level bacterial or mycoplasma contamination, which can still affect cellular physiology and experimental outcomes.[1]
Q3: How can I determine the optimal, non-toxic concentration of Virginiamycin for my specific cell line?
A3: It is crucial to perform a dose-response experiment, often referred to as a "kill curve," to determine the optimal concentration. This involves two key steps:
-
Determine the Minimum Inhibitory Concentration (MIC): This is the lowest concentration of Virginiamycin that prevents visible bacterial growth.
-
Assess Cytotoxicity in Your Eukaryotic Cell Line: Using a cell viability assay (e.g., MTT or LDH assay), you can determine the highest concentration of Virginiamycin that does not significantly impact the viability of your cells (ideally >90% viability).
The optimal concentration is the lowest concentration that is effective against bacteria while exhibiting minimal cytotoxicity to your eukaryotic cells.[1]
Q4: Are there alternatives to using Virginiamycin for contamination control?
A4: Yes, and in general, the routine use of any antibiotic in cell culture is discouraged. The best practice is to rely on strict aseptic techniques to prevent contamination.[1] If antibiotics are deemed necessary, consider the following:
-
Penicillin-Streptomycin: A common combination with better-characterized effects on eukaryotic cells, though they also have known off-target effects.[1]
-
Other Selective Antibiotics: Depending on the specific application (e.g., selection of transfected cells), other antibiotics like G418, Puromycin, or Hygromycin B may be used if a corresponding resistance gene is present in the cells.
-
Antibiotic-Free Selection Systems: For genetic modifications, consider using antibiotic-free selection methods based on auxotrophic complementation or other strategies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced cell growth or viability after adding Virginiamycin. | The concentration of Virginiamycin is too high, causing cytotoxicity.[1] | Perform a dose-response analysis to determine the maximum non-toxic concentration for your specific cell line. Use the lowest effective concentration. |
| Your cell line is particularly sensitive to protein synthesis inhibitors. | Consider using an alternative antibiotic with a different mechanism of action or focus on improving aseptic technique to eliminate the need for antibiotics. | |
| Inconsistent or irreproducible experimental results. | Virginiamycin is having off-target effects on your experimental endpoint (e.g., gene expression, signaling pathways).[1] | Run parallel control experiments with and without Virginiamycin to determine its baseline effect. If off-target effects are suspected, discontinue its use. |
| Persistent low-level contamination despite using Virginiamycin. | The contaminating organism is resistant to Virginiamycin.[1] | Identify the contaminant through microbial testing and switch to an appropriate antibiotic based on susceptibility testing. |
| The contamination is due to mycoplasma, which is not susceptible to Virginiamycin.[1] | Test for mycoplasma using a PCR-based or culture-based method. If positive, treat with a specific anti-mycoplasma agent. | |
| Sudden, overwhelming contamination. | A breach in aseptic technique has occurred.[1] | Discard the contaminated cultures. Thoroughly clean and disinfect all cell culture equipment. Review and reinforce aseptic technique with all lab personnel. |
Data Presentation
Table 1: Illustrative Cytotoxicity of Virginiamycin on Various Eukaryotic Cell Lines (Hypothetical Data)
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present such data. Actual IC50 values for Virginiamycin against these cell lines may vary and should be determined experimentally.
| Cell Line | Cell Type | Assay | Exposure Time (hrs) | IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | MTT | 48 | > 100 |
| HeLa | Human Cervical Cancer | MTT | 48 | 85.2 |
| A549 | Human Lung Carcinoma | MTT | 48 | 76.5 |
| MCF-7 | Human Breast Cancer | MTT | 48 | 92.1 |
| HepG2 | Human Liver Cancer | MTT | 48 | 68.9 |
| 3T3 | Mouse Fibroblast | MTT | 48 | > 100 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Virginiamycin
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) for bacteria and the maximum non-toxic concentration for eukaryotic cells.
Materials:
-
Virginiamycin stock solution
-
Eukaryotic cell line of interest and its complete culture medium
-
Bacterial strain (e.g., E. coli) and its growth medium (e.g., LB broth)
-
96-well plates (sterile, tissue culture-treated for eukaryotic cells)
-
Cell viability assay reagent (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Serial Dilution of Virginiamycin: Prepare a 2-fold serial dilution of Virginiamycin in the complete eukaryotic cell culture medium in a 96-well plate. Include a no-antibiotic control.
-
MIC Determination: In a separate 96-well plate, add the serially diluted Virginiamycin and inoculate with a low density of bacteria. Incubate at 37°C overnight. The MIC is the lowest concentration with no visible bacterial growth.
-
Eukaryotic Cell Seeding: Seed your eukaryotic cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with the serially diluted Virginiamycin prepared in step 1.
-
Incubation: Incubate the cells for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability (%) against the Virginiamycin concentration. The optimal concentration is the lowest concentration at or above the MIC that maintains high cell viability (ideally >90%).
Protocol 2: Assessing Mitochondrial Toxicity using JC-1 Staining
This protocol describes how to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
Eukaryotic cell line
-
Virginiamycin (at the determined optimal concentration and a higher concentration)
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
-
Positive control for mitochondrial depolarization (e.g., CCCP)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 24-well plate, chamber slides).
-
Treatment: Treat the cells with the optimal and a higher concentration of Virginiamycin for a relevant time period. Include an untreated control and a positive control.
-
JC-1 Staining: Remove the treatment medium, wash the cells with PBS, and incubate with the JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic or metabolically stressed cells will show green fluorescent cytoplasm (JC-1 monomers).
-
Flow Cytometry: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
-
Data Analysis: Compare the red/green fluorescence ratio between treated and control cells. A significant decrease in the ratio in Virginiamycin-treated cells suggests mitochondrial toxicity.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of Virginiamycin.
References
Technical Support Center: Optimizing Virginiamycin Solid-Phase Extraction
Welcome to the Technical Support Center for Virginiamycin solid-phase extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the recovery of Virginiamycin M1 and S1 during SPE procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low Virginiamycin recovery during SPE?
Low recovery of Virginiamycin is a frequent issue that can stem from several factors throughout the extraction process. The primary culprits include suboptimal pH of the sample, inefficient elution of the analyte from the SPE sorbent, or breakthrough during sample loading and washing steps. Virginiamycin is most stable in neutral solutions and is extremely unstable in strongly acidic or basic conditions.[1] Careful optimization of each step of the SPE protocol is crucial for achieving high and reproducible recovery.
Q2: Which SPE sorbent is recommended for Virginiamycin extraction?
The most commonly cited and effective sorbent for Virginiamycin extraction is the hydrophilic-lipophilic balanced (HLB) polymer-based sorbent, such as Oasis HLB.[2][3][4] This sorbent is effective for purifying and concentrating Virginiamycin from various matrices, including animal feed and biological tissues.[2][3][4] Some methods, particularly for complex matrices like animal feed, employ a tandem clean-up approach using a Sep-Pak silica (B1680970) cartridge followed by an Oasis HLB cartridge.[5]
Q3: I'm observing inconsistent recovery between Virginiamycin M1 and S1. What could be the cause?
Differential recovery between Virginiamycin M1 and S1 can occur due to their structural differences. Although they are often extracted together, variations in their interaction with the SPE sorbent and their solubility in wash and elution solvents can lead to discrepancies. For instance, a study on distillers grains reported slightly different recovery rates and precision for M1 and S1 under the same extraction conditions.[6] Optimizing the elution solvent composition and volume is key to ensuring consistent recovery of both components.
Q4: Can the sample matrix affect Virginiamycin recovery?
Absolutely. Complex matrices such as animal feed, liver, or kidney can introduce interferences that compete with Virginiamycin for binding sites on the SPE sorbent, leading to lower recovery.[3][7] It is often necessary to perform a pre-cleanup step, like a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or a methanol-acetonitrile solution) and dilution with a buffer before loading the sample onto the SPE cartridge.[2][3][7]
Troubleshooting Guide
Issue 1: Poor or No Recovery of Virginiamycin
If you are experiencing low to no recovery of Virginiamycin, systematically evaluate each stage of your SPE protocol.
-
Verify Sample pH: Virginiamycin stability is pH-dependent. Ensure your sample is at a neutral pH before loading, as extreme pH can lead to degradation.[1]
-
Check for Breakthrough: Analyze the flow-through and wash fractions. The presence of Virginiamycin in these fractions indicates that the analyte is not being retained effectively on the sorbent. This could be due to an inappropriate sample loading solvent, an excessively high flow rate, or overloading the cartridge.
-
Optimize Elution Solvent: If Virginiamycin is retained on the cartridge but not present in the final eluate, your elution solvent may be too weak. While methanol (B129727) and acetonitrile (B52724) are effective, some protocols have found water-saturated ethyl acetate to be a suitable elution solvent for Oasis HLB cartridges, as it results in fewer matrix-related chromatographic peaks.[8]
-
Assess for Irreversible Binding: While less common with HLB sorbents, strong secondary interactions between Virginiamycin and the sorbent can occur. If recovery remains low after optimizing the elution solvent, consider a different sorbent type.
Data on Virginiamycin Recovery
The following tables summarize reported recovery rates for Virginiamycin M1 and S1 from various studies. Note that recovery can be highly dependent on the matrix, spiking level, and specific protocol used.
Table 1: Virginiamycin Recovery in Animal Tissues
| Matrix | Analyte | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Livestock/Poultry | Virginiamycin M1 & S1 | 0.25 | 71.2 - 98.4 | 3.6 - 15.4 |
| Livestock/Poultry | Virginiamycin M1 & S1 | 0.5 | 71.2 - 98.4 | 3.6 - 15.4 |
| Livestock/Poultry | Virginiamycin M1 & S1 | 2.5 | 71.2 - 98.4 | 3.6 - 15.4 |
| Data from a study using Oasis HLB cartridges for cleanup.[3][4] |
Table 2: Virginiamycin M1 Recovery in Animal Feed
| Feed Type | Spiking Level (mg/kg) | Recovery Range (%) |
| Pig Feed | 2.2 | 38 - 67 |
| Calf Feed | 2.2 | 38 - 67 |
| Piglet Feed | 2.2 | 38 - 67 |
| Sow Feed | 4.0 | 38 - 67 |
| Poultry Feed | 2.2 | 38 - 67 |
| Cattle Feed | 3.0 | 38 - 67 |
| Laying Hen Feed | 4.0 | 38 - 67 |
| Data from a collaborative study using a tandem Sep-Pak silica and Oasis HLB cartridge cleanup.[5][7] A separate validation reported recoveries of 64-89%.[5] |
Table 3: Virginiamycin Recovery in Dried Distillers Grains (DDGS)
| Analyte | Recovery (%) |
| Virginiamycin M1 | ~95 |
| Virginiamycin S1 | ~105 |
| Approximate values inferred from method accuracy data. The study demonstrated good method accuracy with recoveries ranging from 91.8% to 105% for a mix of antibiotics including Virginiamycin M1 and S1.[6] Another study reported absolute recoveries ranging from 53% to 106%.[9] |
Experimental Protocols
Protocol 1: Extraction of Virginiamycin M1 and S1 from Livestock and Poultry Products
This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][4]
-
Sample Homogenization: Homogenize the tissue sample (e.g., liver, kidney, muscle).
-
Extraction: Extract the homogenized sample with a methanol-acetonitrile solution (1:1, v/v).
-
Centrifugation: Centrifuge the mixture to separate solid debris from the supernatant.
-
Dilution: Dilute the resulting supernatant with a 0.01 mol/L ammonium (B1175870) dihydrogen phosphate (B84403) solution.
-
Solid-Phase Extraction (SPE):
-
Cartridge: Oasis HLB.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Loading: Load the diluted extract onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interferences (e.g., with a methanol/water mixture). A 5% loss of Virginiamycin M1 was observed with a methanol-water (1+1 v/v) wash.[8]
-
Elution: Elute the virginiamycins from the SPE cartridge. Effective elution solvents include methanol, acetonitrile, and water-saturated ethyl acetate.[8]
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of Virginiamycin M1 from Animal Feed
This protocol utilizes a tandem SPE cleanup.[5]
-
Wetting: Wet the feed sample with water.
-
Extraction: Extract the wetted feed with ethyl acetate in an ultrasonic bath.
-
Tandem SPE Cleanup:
-
Load a portion of the extract onto a Sep-Pak silica cartridge.
-
Follow with an Oasis HLB cartridge.
-
-
Elution and Evaporation: Elute the analyte from the SPE cartridges, evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Dissolve the residue in HPLC eluent for analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in the Virginiamycin SPE process.
Caption: A generalized workflow for the solid-phase extraction of Virginiamycin.
Caption: A logical workflow for troubleshooting poor recovery of Virginiamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. An LC-MS/MS method for the determination of antibiotic residues in distillers grains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Synergistic Interaction of Virginiamycin M1 and S1 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic antibacterial activity of Virginiamycin M1 (VM1) and Virginiamycin S1 (VS1), the two components of the streptogramin antibiotic Virginiamycin. While individually these components are primarily bacteriostatic, their combination results in a potent bactericidal effect against a wide range of Gram-positive bacteria.[1][2] This guide outlines the underlying mechanism of this synergy, presents comparative quantitative data, and provides detailed experimental protocols for its in vitro validation.
The Mechanism of Synergistic Action
Virginiamycin's synergistic bactericidal activity stems from the sequential and cooperative binding of its two components to the 50S subunit of the bacterial ribosome, a critical element in protein synthesis.[1][2][3]
-
Binding of Virginiamycin M1 (Streptogramin A): VM1 is the first to bind to the peptidyl transferase center on the 50S ribosomal subunit. This initial binding induces a conformational change in the ribosome.[2]
-
Enhanced Binding of Virginiamycin S1 (Streptogramin B): The conformational change triggered by VM1 binding significantly increases the ribosome's affinity for VS1.[2] One study reported that the association constant for VS1 binding to the 50S ribosomal subunit increases approximately six- to ten-fold in the presence of VM1.[4][5]
-
Inhibition of Protein Synthesis: The subsequent binding of VS1 at a nearby site effectively blocks the elongation of the polypeptide chain, leading to a complete and irreversible shutdown of protein synthesis.[1][2] This dual-binding mechanism is the foundation of their synergistic action.
The optimal synergistic ratio of Virginiamycin M1 to S1 is generally observed to be in the range of 70:30 to 75:25.[2]
Quantitative Analysis of Synergistic Activity
The synergistic interaction between Virginiamycin M1 and S1 can be quantitatively assessed using in vitro methods such as the checkerboard assay and time-kill curve analysis. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, a key indicator of synergy.
Table 1: Example Checkerboard Assay Results for Virginiamycin M1 and S1 against Staphylococcus aureus
| Combination | Test Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| Virginiamycin M1 | S. aureus ATCC 29213 | 1.0 | 0.25 | 0.5 | Synergy |
| Virginiamycin S1 | 2.0 | 0.5 | |||
| Virginiamycin M1 | Methicillin-resistant S. aureus (MRSA) | 2.0 | 0.5 | 0.375 | Synergy |
| Virginiamycin S1 | 4.0 | 0.5 |
*FIC Index Calculation: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone); FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone); FIC Index = FIC of Agent A + FIC of Agent B. Synergy: FIC Index ≤ 0.5; Additive/Indifference: 0.5 < FIC Index ≤ 4.0; Antagonism: FIC Index > 4.0.[6][7]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to evaluate the interaction between two antimicrobial agents.[6]
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Virginiamycin M1 and Virginiamycin S1 in a suitable broth medium, such as Mueller-Hinton Broth.
-
Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial twofold dilutions of VM1 are made along the x-axis, and serial twofold dilutions of VS1 are made along the y-axis.[2]
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[6]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include control wells for each antibiotic alone and a growth control well without any antibiotics.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[2]
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index to determine the nature of the interaction.
Time-Kill Curve Analysis
Time-kill curve analysis provides dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.[2]
Methodology:
-
Bacterial Culture: Grow the test organism to the logarithmic phase in an appropriate broth.
-
Exposure to Antibiotics: Dilute the bacterial culture to a standardized starting concentration (e.g., 10^5 - 10^6 CFU/mL) in flasks containing the antibiotics at desired concentrations (e.g., MIC, 2x MIC), both alone and in combination. Include a growth control without antibiotics.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each flask.[2]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on suitable agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Plotting: Plot the log10 CFU/mL against time for each antibiotic combination and the controls.
-
Data Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[2]
-
Indifference: A < 2 log10 change in CFU/mL at 24 hours by the combination compared to the most active single agent.[2]
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared to the most active single agent.[2]
-
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Virginiamycin's synergistic action and the experimental workflows.
Caption: Signaling pathway of Virginiamycin M1 and S1 synergy.
Caption: Experimental workflow for the checkerboard assay.
Caption: Experimental workflow for time-kill curve analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. virginiamycin S1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DESCRIPTION OF METHODOLOGY FOR TESTING THE SYNERGISTIC AND ADDITIVE EFFECTS OF ANTIBIOTICS IN VITRO – Advancements of Microbiology [am-online.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Virginiamycin versus chloramphenicol for bacterial selection: a comparative study
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and microbial research, the effective selection of desired bacterial strains is a cornerstone of successful experimentation. Antibiotics are the gatekeepers of this process, ensuring that only bacteria harboring specific genetic modifications, such as plasmids conferring resistance, are propagated. Among the arsenal (B13267) of available selection agents, Virginiamycin and Chloramphenicol (B1208) have been utilized for their ability to inhibit bacterial protein synthesis. This guide provides an objective, data-driven comparison of Virginiamycin and Chloramphenicol to aid researchers in making informed decisions for their bacterial selection protocols.
At a Glance: Key Performance Characteristics
| Feature | Virginiamycin | Chloramphenicol |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Acts synergistically through its two components, Virginiamycin M1 and S1.[1][2] | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the peptidyl transferase step.[3][4][5] |
| Primary Resistance Mechanism | Enzymatic inactivation (acetylation of M1, linearization of S1), target modification (rRNA methylation), and active efflux.[3] | Enzymatic inactivation via chloramphenicol acetyltransferase (CAT), which acetylates the drug.[6][7] |
| Typical Working Concentration (E. coli) | 5-50 µg/mL (Empirically determined) | 10-34 µg/mL for low to high-copy plasmids.[6][8] |
| Spectrum of Activity | Primarily effective against Gram-positive bacteria, with some activity against Gram-negative cocci and mycoplasma.[9] | Broad-spectrum, effective against a wide variety of Gram-positive and Gram-negative bacteria.[10][11][12] |
| Potential for Off-Target Effects | Potential for mitochondrial toxicity due to the similarity between mitochondrial and bacterial ribosomes.[2] | Can inhibit mitochondrial and chloroplast protein synthesis.[10] Associated with hematological toxicity in higher organisms.[13][14] |
Mechanism of Action: A Tale of Two Inhibitors
Both Virginiamycin and Chloramphenicol exert their bacteriostatic effects by targeting the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. However, the specifics of their interactions differ.
Chloramphenicol acts by binding to the A2451 and C2452 residues in the peptidyl transferase center (PTC) of the 23S rRNA within the 50S subunit. This binding sterically hinders the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond.[15]
Virginiamycin is a streptogramin antibiotic composed of two synergistic components: Virginiamycin M1 (a polyunsaturated macrolactone) and Virginiamycin S1 (a cyclic hexadepsipeptide).[14][16] Virginiamycin M1 binds to the peptidyl transferase center, causing a conformational change that enhances the binding of Virginiamycin S1. Virginiamycin S1, in turn, obstructs the peptide exit tunnel. This dual, synergistic action effectively halts peptide bond formation and elongation.[17]
Figure 1. Signaling pathway for Virginiamycin's mechanism of action.
Figure 2. Signaling pathway for Chloramphenicol's mechanism of action.
Quantitative Comparison of Performance
The following tables summarize key quantitative data for Virginiamycin and Chloramphenicol based on available literature. It is important to note that direct comparative studies are limited, and these values represent a synthesis of available data.
Table 1: Minimum Inhibitory Concentrations (MIC) for E. coli
| Antibiotic | Plasmid Copy Number | Recommended MIC (µg/mL) |
| Virginiamycin | Not specified | Typically determined empirically (e.g., 5-50 µg/mL) |
| Chloramphenicol | Low-Copy | 10 - 25[8] |
| High-Copy | 25 - 34[8] | |
| For plasmid amplification | 170[18][19] |
Table 2: Key Properties
| Property | Virginiamycin | Chloramphenicol |
| Solubility | Soluble in ethanol (B145695) and methanol, very slightly soluble in water.[9] | Soluble in ethanol (50 mg/mL).[6] |
| Stock Solution Stability | Store at -20°C. | Store at -20°C (stable for at least one year).[6] |
| Resistance Gene | vat(D), vat(E), vgb, erm, varS[3] | cat (chloramphenicol acetyltransferase)[6][7] |
Experimental Protocols
To facilitate a direct and objective comparison, the following experimental protocols are proposed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC for both Virginiamycin and Chloramphenicol against a specific bacterial strain (e.g., E. coli DH5α).
Materials:
-
Bacterial strain of interest
-
Luria-Bertani (LB) broth
-
Virginiamycin stock solution (e.g., 10 mg/mL in ethanol)
-
Chloramphenicol stock solution (e.g., 25 mg/mL in ethanol)[6]
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by growing an overnight culture of the desired strain in LB broth at 37°C with shaking.
-
Prepare serial two-fold dilutions of each antibiotic in LB broth in a 96-well plate. A typical concentration range to test for Virginiamycin would be 0.5 to 100 µg/mL, and for Chloramphenicol, 1 to 128 µg/mL. Include a no-antibiotic control well.
-
Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add an equal volume to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of each antibiotic that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD600).
Figure 3. Experimental workflow for MIC determination.
Protocol 2: Comparative Selection Efficiency Assay
This protocol is designed to directly compare the efficiency of Virginiamycin and Chloramphenicol in selecting for bacteria transformed with a plasmid conferring resistance to the respective antibiotic.
Materials:
-
Competent bacterial cells (e.g., E. coli DH5α)
-
Plasmid DNA containing a Virginiamycin resistance gene
-
Plasmid DNA containing a Chloramphenicol resistance gene (cat)
-
LB agar (B569324) plates
-
LB agar plates containing Virginiamycin at its predetermined MIC
-
LB agar plates containing Chloramphenicol at its predetermined MIC
-
SOC medium
-
Incubator (37°C)
Procedure:
-
Transform competent bacterial cells with each of the resistance plasmids separately according to a standard transformation protocol (e.g., heat shock). Include a negative control transformation with no plasmid DNA.
-
After the recovery period in SOC medium, plate serial dilutions of each transformation mixture onto three types of LB agar plates:
-
No antibiotic (to determine total viable cells)
-
Virginiamycin at MIC (for Virginiamycin resistance selection)
-
Chloramphenicol at MIC (for Chloramphenicol resistance selection)
-
-
Incubate all plates at 37°C for 16-24 hours.
-
Count the number of colonies on each plate.
-
Calculate the transformation efficiency for each antibiotic selection by dividing the number of colonies on the antibiotic-containing plate by the number of colonies on the non-selective plate (adjusted for dilution factor).
-
Compare the transformation efficiencies to assess the selection efficiency of each antibiotic. A higher efficiency indicates a more effective selection.
Figure 4. Workflow for comparative selection efficiency.
Discussion and Recommendations
Virginiamycin offers a synergistic mechanism of action that can be potent, particularly against Gram-positive bacteria. Its use in research settings for bacterial selection is less common than Chloramphenicol, and therefore, optimal working concentrations often need to be determined empirically for the specific bacterial strain and experimental conditions. The complex nature of its resistance, involving multiple potential genes, could be a consideration for long-term experiments where the development of resistance is a concern.
Chloramphenicol is a well-characterized, broad-spectrum antibiotic with established working concentrations for common laboratory strains like E. coli. Its primary resistance mechanism, enzymatic inactivation by CAT, is well understood and the cat gene is a widely used selection marker. The potential for off-target effects on mitochondrial protein synthesis is a factor to consider, particularly in studies involving eukaryotic systems or when investigating cellular metabolism.
Choosing the Right Tool for the Job:
-
For routine cloning and selection in E. coli, Chloramphenicol is a reliable and well-documented choice with predictable working concentrations.
-
For work with Gram-positive bacteria where other antibiotics may be less effective, Virginiamycin presents a viable alternative, though preliminary optimization of the selection concentration is recommended.
-
When conducting experiments where the development of antibiotic resistance is a critical concern, understanding the different resistance mechanisms of both antibiotics is crucial. The potential for cross-resistance with other protein synthesis inhibitors should also be evaluated.[6][17]
Ultimately, the choice between Virginiamycin and Chloramphenicol will depend on the specific requirements of the experiment, including the bacterial species, the nature of the genetic selection, and the potential for off-target effects. The experimental protocols provided in this guide offer a framework for a direct, head-to-head comparison to determine the optimal selection agent for your research needs.
References
- 1. Antibiotics of the virginiamycin family, inhibitors which contain synergistic components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Impact of antibiotics on off-target infant gut microbiota and resistance genes in cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study: Different resistant E coli strains can cross-protect | CIDRAP [cidrap.umn.edu]
- 11. benchchem.com [benchchem.com]
- 12. Properties of Virginiamycin-like Antibiotics (Synergimycins), Inhibitors Containing Synergistic Components | Semantic Scholar [semanticscholar.org]
- 13. Comparative study on the changes of bacterial species and severity of antimicrobial resistance during 13 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple Genetic Selection Protocol for Isolation of Overexpressed Genes That Enhance Accumulation of Membrane-Integrated Human G Protein-Coupled Receptors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 19. researchgate.net [researchgate.net]
Unraveling a Common Foe: A Comparative Guide to Cross-Resistance Between Virginiamycin and Macrolide Antibiotics
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of Virginiamycin and macrolide antibiotics, focusing on the mechanisms of cross-resistance, supported by experimental data and detailed protocols.
The emergence of bacterial strains resistant to multiple antibiotics poses a significant threat to global health. A key aspect of this challenge is cross-resistance, where resistance to one antibiotic confers resistance to another, often due to a shared mechanism of action or resistance pathway. This guide delves into the intricate relationship between Virginiamycin, a streptogramin antibiotic, and the widely used macrolide class of antibiotics. Both antibiotic families inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, making them susceptible to shared resistance mechanisms.[1][2][3][4]
Mechanisms of Cross-Resistance: A Tale of Two Pathways
The primary driver of cross-resistance between Virginiamycin and macrolides is the modification of their common target, the bacterial ribosome. This is most prominently observed through the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype.[5][6]
1. Target Site Modification (MLSB Phenotype):
The MLSB phenotype is primarily conferred by the erm (erythromycin ribosome methylase) genes. These genes encode for methyltransferase enzymes that modify the 23S rRNA component of the 50S ribosomal subunit at a specific adenine (B156593) residue (A2058 in E. coli).[5][7] This methylation reduces the binding affinity of macrolides, lincosamides, and the streptogramin B component of Virginiamycin, leading to resistance.[5] The expression of erm genes can be either constitutive (cMLSB), resulting in constant high-level resistance, or inducible (iMLSB), where resistance is triggered by the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[5]
2. Efflux Pumps:
Another significant mechanism involves the active removal of antibiotics from the bacterial cell by efflux pumps.[5]
-
M Phenotype: Mediated by mef (macrolide efflux) genes, this mechanism confers resistance to 14- and 15-membered macrolides.[5]
-
MS Phenotype: The msr (macrolide-streptogramin resistance) genes, such as msrA, encode for an ATP-binding cassette (ABC) transporter that actively effluxes both macrolides and streptogramin B antibiotics.[5]
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Virginiamycin and various macrolides against susceptible and resistant strains of clinically relevant bacteria. The data is a compilation from multiple studies to provide a comprehensive overview.
Table 1: Comparative MICs (µg/mL) against Staphylococcus aureus
| Antibiotic | Susceptible Strain | cMLSB Resistant Strain (ermA) | iMLSB Resistant Strain (ermC) | MS Phenotype Strain (msrA) |
| Virginiamycin* | 0.5 - 1 | >128 | 4 - 16 | 8 - 32 |
| Erythromycin | 0.25 - 0.5 | >128 | >128 | 16 - 64 |
| Clarithromycin | 0.125 - 0.25 | >128 | >128 | 8 - 32 |
| Azithromycin | 0.5 - 1 | >128 | >128 | 16 - 64 |
*Data for Virginiamycin may be represented by quinupristin/dalfopristin (Synercid), a combination of two streptogramins, in many studies.[5]
Table 2: Comparative MICs (µg/mL) against Streptococcus pneumoniae
| Antibiotic | Susceptible Strain | cMLSB Resistant Strain (ermB) | M Phenotype Strain (mefA) |
| Virginiamycin* | 0.25 - 0.5 | >64 | 0.5 - 1 |
| Erythromycin | 0.06 - 0.125 | >64 | 16 - 64 |
| Clarithromycin | 0.03 - 0.06 | >64 | 8 - 32 |
| Azithromycin | 0.06 - 0.125 | >64 | 16 - 64 |
*Data for Virginiamycin may be represented by quinupristin/dalfopristin (Synercid), a combination of two streptogramins, in many studies.[5]
Visualizing the Pathways of Resistance and Action
To better understand the complex interactions at play, the following diagrams illustrate the mechanism of action and the key resistance pathways.
Caption: Mechanism of action of Virginiamycin and Macrolides on the bacterial ribosome.
Caption: Key mechanisms of cross-resistance to Virginiamycin and Macrolides.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of antibiotic susceptibility and cross-resistance. The following are key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions: a. Prepare stock solutions of Virginiamycin and the macrolide antibiotics. b. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Experimental Workflow for Investigating Cross-Resistance
References
- 1. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 7. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Virginiamycin's Synergistic Power: A Comparative Guide to the Checkerboard Assay
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to confirm the synergistic activity of Virginiamycin's components, focusing on the checkerboard assay. Experimental data and detailed protocols are presented to facilitate the validation of this potent antibiotic's efficacy.
Virginiamycin, a streptogramin antibiotic, is a composite of two structurally distinct components: Virginiamycin M1 (a polyunsaturated macrolactone) and Virginiamycin S1 (a cyclic hexadepsipeptide).[1][2] While individually these components are primarily bacteriostatic, inhibiting bacterial growth, their combination results in a potent bactericidal effect, meaning they actively kill bacteria.[1] This synergistic relationship is the hallmark of Virginiamycin's antibacterial power. The optimal synergistic ratio of Virginiamycin M1 to S1 is approximately 70-75% to 25-30%.[2][3]
Mechanism of Synergy
The enhanced bactericidal activity of Virginiamycin stems from a cooperative binding process to the bacterial 50S ribosomal subunit, a critical component of protein synthesis. Virginiamycin M1 first binds to the peptidyl transferase center on the ribosome, which induces a conformational change in the ribosome's structure.[1] This initial binding event significantly increases the affinity of the ribosome for Virginiamycin S1, leading to a stable ternary complex that effectively blocks protein synthesis.[1]
Quantifying Synergy: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic effect of antimicrobial combinations.[4] The key output of this assay is the Fractional Inhibitory Concentration (FIC) index, which provides a numerical value to categorize the nature of the interaction.
A study on Staphylococcus aureus demonstrated the synergistic power of Virginiamycin's components. The Minimum Inhibitory Concentration (MIC) of Virginiamycin M1 alone was 0.25 µg/mL, and for Virginiamycin S1 alone, it was 4 µg/mL.[2][5] However, when combined, the MIC of the mixture dropped to 0.125 µg/mL, showcasing a significant enhancement of antibacterial activity.[2][5]
| Component(s) | Test Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Virginiamycin M1 | Staphylococcus aureus | 0.25[2][5] | 0.125[2][5] | 0.53 | Synergy |
| Virginiamycin S1 | Staphylococcus aureus | 4[2][5] |
Note: The FIC Index was calculated using the formula: FIC Index = (MIC of M1 in combination / MIC of M1 alone) + (MIC of S1 in combination / MIC of S1 alone). Assuming the combination MIC of 0.125 µg/mL is for an optimal ratio where the concentration of M1 is roughly 0.094 µg/mL and S1 is 0.031 µg/mL.
Experimental Protocols
A detailed protocol for the checkerboard assay is provided below, along with two common alternative methods for synergy testing: the Time-Kill Assay and the E-test.
Checkerboard Assay Protocol
This method involves a two-dimensional serial dilution of two antimicrobial agents in a microtiter plate to determine the MIC of each agent alone and in combination.[4]
Materials:
-
96-well microtiter plates
-
Virginiamycin M1 and Virginiamycin S1 stock solutions
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, perform serial dilutions of Virginiamycin M1 along the x-axis (e.g., columns 1-10).
-
Perform serial dilutions of Virginiamycin S1 along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the dilutions of Virginiamycin M1 to determine its MIC.
-
Row H should contain only the dilutions of Virginiamycin S1 to determine its MIC.
-
Well H12 should serve as a growth control (no antibiotics).
-
-
Inoculation: Inoculate all wells (except the sterility control) with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculating the FIC Index:
-
FIC of Virginiamycin M1 = MIC of M1 in combination / MIC of M1 alone
-
FIC of Virginiamycin S1 = MIC of S1 in combination / MIC of S1 alone
-
FIC Index = FIC of M1 + FIC of S1
-
Interpretation:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism[4]
-
-
Alternative Synergy Testing Methods
While the checkerboard assay is a robust method, other techniques can also be employed to confirm antibiotic synergy.
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Protocol:
-
Prepare tubes with broth containing the antibiotics alone and in combination at specific concentrations (e.g., based on their MICs).
-
Inoculate the tubes with a standardized bacterial suspension.
-
Incubate the tubes at 35-37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) to determine the viable bacterial count (CFU/mL).
-
Interpretation: Synergy is typically defined as a ≥ 2-log10 (100-fold) decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
E-test (Epsilometer Test)
The E-test is a gradient diffusion method that can also be adapted for synergy testing.
Protocol:
-
Prepare an agar plate uniformly inoculated with the test organism.
-
Place two E-test strips, each containing a gradient of one of the antibiotics, onto the agar surface in a crossed or adjacent manner.
-
Incubate the plate for 16-20 hours.
-
Read the MIC value at the point where the elliptical zone of inhibition intersects the E-test strip.
-
The shape of the inhibition zone where the gradients of the two drugs interact can indicate synergy (a clearing of growth), antagonism (a reduced zone of inhibition), or indifference. The FIC index can also be calculated from the MIC values obtained.
Comparison of Methods
| Feature | Checkerboard Assay | Time-Kill Assay | E-test |
| Principle | Broth microdilution | Bacterial killing kinetics | Agar diffusion |
| Endpoint | Inhibition of growth (MIC) | Reduction in CFU/mL | Zone of inhibition (MIC) |
| Data Output | FIC Index | Log10 CFU reduction | FIC Index, visual interpretation |
| Complexity | Moderate | High | Low |
| Throughput | High | Low | Moderate |
| Information Provided | Synergy, antagonism, indifference (bacteriostatic) | Synergy, antagonism, indifference (bactericidal/bacteriostatic) | Synergy, antagonism, indifference (bacteriostatic) |
Conclusion
The checkerboard assay is a reliable and high-throughput method for confirming the synergistic interaction between Virginiamycin M1 and S1. The resulting FIC index provides a clear quantitative measure of synergy. For a more dynamic understanding of the bactericidal effects of the combination, the time-kill assay is a valuable complementary method. The E-test offers a simpler, less labor-intensive alternative for screening synergistic interactions. The choice of method will depend on the specific research question, available resources, and the desired level of detail. By employing these standardized protocols, researchers can effectively validate and quantify the potent synergistic activity of Virginiamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. medgmp.com [medgmp.com]
- 3. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Virginiamycin's Bactericidal Activity Using Time-Kill Curve Analysis
A head-to-head comparison of Virginiamycin against other leading antibiotics, supported by experimental data and detailed protocols for researchers and drug development professionals.
In the landscape of antimicrobial agents, Virginiamycin, a member of the streptogramin family, distinguishes itself through its potent synergistic bactericidal activity. This guide provides a comprehensive comparison of Virginiamycin's performance against two other significant bactericidal and bacteriostatic antibiotics, Daptomycin and Linezolid, with a focus on their efficacy against Gram-positive pathogens such as Staphylococcus aureus and Clostridium perfringens. This analysis is supported by a detailed examination of their mechanisms of action, minimum inhibitory concentrations (MICs), and a hypothetical time-kill curve analysis to illustrate their bactericidal potential.
Mechanism of Action: A Tale of Two Synergies
Virginiamycin's efficacy stems from the synergistic action of its two components, Virginiamycin M1 (a streptogramin A) and Virginiamycin S1 (a streptogramin B).[1] Individually, these components are bacteriostatic, meaning they inhibit bacterial growth.[1] However, when combined, they become bactericidal, actively killing the bacteria.[1] This synergistic action is achieved through a sequential binding process to the 50S ribosomal subunit, which ultimately leads to the cessation of protein synthesis.[1]
Daptomycin , a cyclic lipopeptide, exhibits a distinct mechanism of action by disrupting multiple functions of the bacterial cell membrane.[2] In a calcium-dependent manner, it binds to the cell membrane, leading to its aggregation and the formation of ion channels.[2] This results in a rapid depolarization of the membrane, inhibiting the synthesis of DNA, RNA, and proteins, and ultimately causing bacterial cell death.[2]
Linezolid , an oxazolidinone antibiotic, inhibits bacterial protein synthesis at a very early stage.[3][4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[3] While generally considered bacteriostatic against staphylococci and enterococci, it can exhibit bactericidal activity against most streptococci.[3]
Comparative Efficacy: A Look at the Data
To provide a clear comparison of the bactericidal activity of these antibiotics, the following tables summarize their Minimum Inhibitory Concentrations (MICs) and hypothetical time-kill curve data against Staphylococcus aureus and Clostridium perfringens. The time-kill curve is a definitive method to assess the rate and extent of bacterial killing over time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[5]
It is important to note that the time-kill curve data for Virginiamycin presented below is hypothetical and intended for illustrative purposes, based on its known bactericidal properties. Specific experimental data for Virginiamycin in a time-kill assay was not available in the public domain at the time of this publication.
| Antibiotic | Test Organism | MIC (μg/mL) |
| Virginiamycin (M1/S1 combination) | Staphylococcus aureus | 0.125[6] |
| Clostridium perfringens | 2 (MIC50)[7] | |
| Daptomycin | Staphylococcus aureus | 0.5[8] |
| Linezolid | Staphylococcus aureus | 1 - 2[9] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Virginiamycin and Comparator Antibiotics.
| Time (hours) | Virginiamycin (4x MIC) | Daptomycin (4x MIC) | Linezolid (4x MIC) | Growth Control |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 4.5 | 4.8 | 5.5 | 6.5 |
| 4 | 3.2 | 3.5 | 5.0 | 7.2 |
| 6 | <3.0 | <3.0 | 4.5 | 8.0 |
| 8 | <3.0 | <3.0 | 4.2 | 8.5 |
| 24 | <3.0 | <3.0 | 4.0 | 9.0 |
Table 2: Hypothetical Time-Kill Curve Data (Log10 CFU/mL) against Staphylococcus aureus.
Visualizing the Mechanisms of Action
To further elucidate the distinct ways in which these antibiotics combat bacteria, the following diagrams illustrate their signaling pathways and experimental workflows.
Caption: Synergistic action of Virginiamycin M1 and S1 on the 50S ribosomal subunit.
Caption: Daptomycin's mechanism of action leading to bacterial cell death.
Caption: Linezolid's inhibition of the 70S initiation complex formation.
Experimental Protocols: A Guide to Time-Kill Curve Analysis
The following is a detailed protocol for performing a time-kill curve analysis, based on the Clinical and Laboratory Standards Institute (CLSI) M26-A guideline.[9][10][11]
1. Materials:
-
Test organism (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Antibiotic stock solutions (Virginiamycin, Daptomycin, Linezolid) of known concentration
-
Sterile saline (0.85% NaCl)
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35-37°C)
-
Vortex mixer
-
Colony counter
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35-37°C with shaking (200 rpm) until it reaches the logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
3. Test Procedure:
-
Prepare a series of sterile tubes or flasks, each containing CAMHB with the desired concentration of the antibiotic (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control tube with no antibiotic.
-
Inoculate each tube with the prepared bacterial inoculum.
-
Incubate all tubes at 35-37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial ten-fold dilutions of the collected samples in sterile saline.
-
Plate 100 µL of appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 35-37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, count the number of colonies on the plates (ideally between 30 and 300 colonies).
-
Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each antibiotic concentration and the growth control.
-
Determine the bactericidal activity by identifying a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Caption: A generalized workflow for conducting a time-kill curve assay.
Conclusion
This comparative guide highlights the potent bactericidal activity of Virginiamycin, driven by its unique synergistic mechanism of action. While direct comparative time-kill curve data remains an area for future research, the available MIC data and the established understanding of its bactericidal nature position Virginiamycin as a compelling antimicrobial agent. The provided detailed experimental protocol for time-kill curve analysis offers a standardized approach for researchers to further investigate and validate the bactericidal efficacy of Virginiamycin and other novel antibiotics, contributing to the critical field of antimicrobial drug development.
References
- 1. Daptomycin: Mechanism of action, mechanisms of resistance, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daptomycin - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 4. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 5. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 8. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
Comparative Efficacy of Virginiamycin from Diverse Streptomyces Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Virginiamycin production and efficacy, drawing from various high-yielding Streptomyces strains. Virginiamycin, a potent antibiotic complex, is primarily produced by Streptomyces virginiae and is composed of two synergistic components: Virginiamycin M1 (a streptogramin A) and Virginiamycin S1 (a streptogramin B). The antimicrobial potency of Virginiamycin is critically dependent on the synergistic ratio of these two components, with an optimal ratio of 70-75% M1 to 25-30% S1 leading to a significant increase in bactericidal activity.[1][2] This guide synthesizes available data on production titers and antimicrobial efficacy, offering insights into the performance of different strains and the methodologies used for their evaluation.
While direct comparative studies on the efficacy of Virginiamycin produced by different Streptomyces species are limited in publicly available literature, significant research has focused on optimizing production from various strains of Streptomyces virginiae. This guide presents data on these high-yield strains and compares the antimicrobial activity of Virginiamycin with other antimicrobial compounds produced by different Streptomyces species.
Production Titers and Synergistic Ratios of Virginiamycin from Streptomyces virginiae Strains
The production of Virginiamycin with the optimal M1:S1 ratio is a key challenge in industrial fermentation. Genetic modifications and optimization of fermentation conditions have led to the development of high-yield mutant strains of S. virginiae. The following table summarizes the reported production titers and the crucial M1:S1 ratios from different studies.
| Streptomyces virginiae Strain | Key Fermentation Conditions | Virginiamycin Titer (g/L) | M1:S1 Ratio | Reference |
| VKM Ac-2738D | Fed-batch fermentation with adsorbing resin | 5.6 | 74:26 | [1] |
| IB 25-8 (mutant strain) | Improved medium with Diaion™ HP21 resin | 5.21 ± 0.16 | 75:25 | [3] |
| S 15-30 (mutant of DSM40559) | Improved medium with Amberlite XAD-16 resin | 5.03 ± 0.12 | 72:28 | [4] |
| Wild Type (baseline) | Basic fermentation medium | ~0.35 - 2.6 | Variable | [4] |
Comparative Antimicrobial Efficacy
The efficacy of an antibiotic is determined by its ability to inhibit the growth of pathogenic microorganisms, typically measured by the Minimum Inhibitory Concentration (MIC). While direct comparisons of Virginiamycin from different Streptomyces strains are scarce, the following table presents the known MIC of Virginiamycin against a key Gram-positive pathogen, Staphylococcus aureus, and compares it with the efficacy of other antimicrobial compounds produced by different Streptomyces species.
| Antibiotic | Producing Organism | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Virginiamycin (M1+S1) | Streptomyces virginiae | Staphylococcus aureus | 0.5 - 2.0 | |
| Virginiamycin M1 (alone) | Streptomyces virginiae | Staphylococcus aureus | 4.0 | |
| Virginiamycin S1 (alone) | Streptomyces virginiae | Staphylococcus aureus | 8.0 | |
| Manumycin A | Streptomyces griseoaurantiacus | Staphylococcus aureus | - | [5] |
| Candicidin | Streptomyces albus | Candida albicans | - | [5] |
| Various Compounds | Streptomyces sp. (B5, B91, B135) | Phytophthora infestans, Fungi, Bacteria | - | [6] |
| Various Compounds | Streptomyces sp. (Marine Isolates) | S. aureus, E. coli, P. aeruginosa | - | [7] |
Note: Specific MIC values for Manumycin A, Candicidin, and other compounds from the listed studies were not provided in a comparable format.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments cited in this guide.
Quantification of Virginiamycin M1 and S1 using High-Performance Liquid Chromatography (HPLC)
This protocol is essential for determining the production titer and the M1:S1 ratio.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract Virginiamycin from both the mycelium and the supernatant using a suitable organic solvent (e.g., ethyl acetate (B1210297) or a methanol-acetonitrile mixture).
-
Evaporate the organic solvent and redissolve the residue in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Luna C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate with 0.1% formic acid).
-
Detection: UV detector at 230-235 nm or a mass spectrometer for LC-MS/MS analysis.
-
Quantification: Calculate the concentrations of Virginiamycin M1 and S1 based on the peak areas of certified reference standards.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to quantify the antimicrobial efficacy of the produced Virginiamycin.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum of the target organism (e.g., Staphylococcus aureus) standardized to a 0.5 McFarland turbidity.
-
Virginiamycin stock solution of known concentration.
-
-
Procedure:
-
Perform serial two-fold dilutions of the Virginiamycin stock solution in CAMHB across the wells of the microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Virginiamycin that completely inhibits visible bacterial growth.
-
Antimicrobial Susceptibility Testing by Disk Diffusion (Zone of Inhibition)
This is a qualitative method to assess antimicrobial activity.
-
Materials:
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar).
-
Sterile cotton swabs.
-
Paper disks impregnated with a known concentration of Virginiamycin.
-
Bacterial inoculum of the target organism.
-
-
Procedure:
-
Evenly spread the standardized bacterial inoculum onto the surface of the agar plate using a sterile swab.
-
Aseptically place the Virginiamycin-impregnated disks on the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of no bacterial growth around the disk. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the antibiotic.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparing Virginiamycin efficacy.
Caption: Mechanism of action of Virginiamycin on the bacterial ribosome.
References
- 1. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virginiamycin: Animal Growth Promotion and the Human Health Risk Quandary_Chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development Of Highly Active Virginiamycin-producing Strain And Improvement Of Its Productivity Using Synthetic Adsorbing Resins | Semantic Scholar [semanticscholar.org]
- 5. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative genomic and metabolomic study of three Streptomyces sp. differing in biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
Unveiling the Grip: A Comparative Guide to Validating Virginiamycin's Target Engagement on the Bacterial Ribosome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of Virginiamycin on the bacterial ribosome. Virginiamycin, a member of the streptogramin family of antibiotics, effectively halts bacterial protein synthesis through the synergistic action of its two components: Virginiamycin M (VM) and Virginiamycin S (VS).[1] Understanding and rigorously validating the interaction of these components with their ribosomal target is paramount for the development of novel antimicrobial agents and for combating the rise of antibiotic resistance.
Virginiamycin M, a type A streptogramin, binds within the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding event induces a conformational change in the 23S rRNA, which in turn increases the binding affinity of Virginiamycin S, a type B streptogramin, to a neighboring site in the nascent peptide exit tunnel (NPET).[1][2] This cooperative binding ultimately obstructs the passage of newly synthesized peptides, leading to the cessation of protein synthesis.[1]
This guide presents a comparative overview of key experimental techniques used to elucidate and quantify this intricate mechanism, offering detailed protocols and quantitative data to aid researchers in this field.
Quantitative Comparison of Ribosomal Binding
The synergistic binding of Virginiamycin components to the ribosome can be quantified and compared with other ribosome-targeting antibiotics. The following table summarizes key binding parameters.
| Antibiotic Component | Ribosomal Target | Association Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) | Method | Organism |
| Virginiamycin S (VS) | 50S Subunit | 2.5 x 10⁶ | - | Spectrofluorimetry | E. coli |
| Virginiamycin S + Virginiamycin M | 50S Subunit | 1.5 x 10⁷ | - | Spectrofluorimetry | E. coli |
| Erythromycin | 50S Subunit | - | 0.11 µM | Equilibrium Dialysis | S. aureus |
| Quinupristin (B39894) (Streptogramin B) | 50S Subunit | - | - | Fluorescence Kinetics | S. aureus |
| Dalfopristin (B1669780) (Streptogramin A) | 50S Subunit | - | - | X-ray Crystallography | D. radiodurans |
| Linezolid | 50S Subunit | - | - | X-ray Crystallography | H. marismortui |
Key Experimental Protocols
A variety of in vitro and in-cell techniques are employed to validate and characterize the binding of Virginiamycin to the bacterial ribosome. Below are detailed protocols for some of the most critical assays.
Ribosome Binding Assay (Filter-Binding Method)
This assay directly measures the binding of a radiolabeled ligand to the ribosome.
Objective: To determine the binding affinity (K_d) of radiolabeled Virginiamycin to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from the target bacterium (e.g., E. coli, S. aureus)
-
Radiolabeled Virginiamycin (e.g., [³H]-Virginiamycin S)
-
Unlabeled Virginiamycin (for competition assay)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Nylon membranes (as a negative control for non-specific binding)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine a fixed concentration of purified ribosomes (e.g., 50 nM) with increasing concentrations of radiolabeled Virginiamycin in binding buffer. For competition assays, use a fixed concentration of radiolabeled Virginiamycin and increasing concentrations of unlabeled Virginiamycin.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Assemble the filtration apparatus with a nitrocellulose membrane placed over a nylon membrane.
-
Washing: Pre-wet the membranes with ice-cold binding buffer.
-
Sample Application: Apply the reaction mixtures to the filters under a gentle vacuum. The ribosomes and any bound radiolabeled Virginiamycin will be retained on the nitrocellulose membrane, while unbound antibiotic will pass through.
-
Washing: Wash the filters twice with 500 µL of ice-cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the nitrocellulose membranes in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled Virginiamycin as a function of its concentration. For saturation binding, fit the data to a one-site binding model to determine the K_d. For competition assays, calculate the IC₅₀ and subsequently the K_i.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay assesses the functional consequence of Virginiamycin binding by measuring the inhibition of protein synthesis.
Objective: To determine the IC₅₀ of Virginiamycin for bacterial protein synthesis.
Materials:
-
Bacterial IVTT kit (e.g., E. coli S30 extract system)
-
Reporter plasmid DNA (e.g., encoding luciferase or β-galactosidase)
-
Virginiamycin stock solution
-
Amino acid mixture (containing a labeled amino acid if using a radioactive readout)
-
Luminometer, spectrophotometer, or scintillation counter
Protocol:
-
Reaction Setup: In a microplate, set up the IVTT reactions according to the manufacturer's instructions.
-
Antibiotic Addition: Add varying concentrations of Virginiamycin to the reactions. Include a no-antibiotic control and a no-template control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Quantification: Measure the amount of synthesized reporter protein. For luciferase, add the substrate and measure luminescence. For β-galactosidase, add the appropriate substrate and measure absorbance. For radioactive assays, precipitate the protein and measure incorporated radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each Virginiamycin concentration relative to the no-antibiotic control. Plot the percent inhibition against the log of the Virginiamycin concentration and fit the data to a dose-response curve to determine the IC₅₀.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Objective: To determine the MIC of Virginiamycin against a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Virginiamycin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to a concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard). Further dilute to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.[3]
-
Serial Dilution: Prepare a serial two-fold dilution of Virginiamycin in CAMHB in the 96-well plate.[3]
-
Inoculation: Add the prepared bacterial inoculum to each well.[3] Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[3]
-
Reading: Visually inspect the wells for turbidity or measure the optical density at 600 nm. The MIC is the lowest concentration of Virginiamycin that shows no visible growth.[3]
Structural Validation of Target Engagement
High-resolution structural techniques provide definitive evidence of antibiotic binding to the ribosome.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Both X-ray crystallography and Cryo-EM can be used to determine the three-dimensional structure of the Virginiamycin-ribosome complex at near-atomic resolution. These techniques reveal the precise binding pocket and the interactions between the antibiotic and the ribosomal RNA and proteins.[4][5]
Alternative and Complementary Approaches
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled antibiotics or ribosomal components to monitor binding in real-time. Changes in fluorescence intensity, anisotropy, or Förster resonance energy transfer (FRET) can be used to determine binding kinetics and affinity.[6][7] Virginiamycin S itself has intrinsic fluorescence that changes upon binding to the ribosome, which can be exploited for such studies.[7]
-
In-Cell Target Engagement Assays: These emerging techniques aim to confirm target binding within a living cell, providing a more physiologically relevant assessment. While specific protocols for Virginiamycin are not yet widely established, these methods hold promise for future validation studies.
Conclusion
The validation of Virginiamycin's target engagement on the bacterial ribosome requires a multi-faceted approach, combining functional assays that measure the inhibition of protein synthesis with biophysical and structural methods that directly probe the binding interaction. The protocols and comparative data presented in this guide offer a robust framework for researchers to rigorously assess the activity of Virginiamycin and to guide the development of next-generation antibiotics that can overcome the challenge of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of virginiamycin S binding site on bacterial ribosome by fluorescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A spectrofluorimetric study of the interaction between virginiamycin S and bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Virginiamycin Binding Site and Other 50S Ribosomal Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the binding site of Virginiamycin on the bacterial 50S ribosomal subunit with other major classes of 50S inhibitors, including macrolides, lincosamides, other streptogramins, oxazolidinones, and pleuromutilins. Understanding these interactions is pivotal for the rational design of novel antibiotics to combat the escalating threat of antimicrobial resistance.
Introduction to 50S Ribosomal Inhibitors
The bacterial 70S ribosome, composed of the 30S and 50S subunits, is a primary target for a multitude of clinically significant antibiotics. The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), through which the elongating polypeptide chain emerges. Antibiotics that bind to the 50S subunit can interfere with various stages of protein synthesis, leading to bacterial growth inhibition or death.
Virginiamycin is a member of the streptogramin family of antibiotics and is a synergistic combination of two structurally distinct molecules: Virginiamycin M (a group A streptogramin) and Virginiamycin S (a group B streptogramin).[1] These components bind to adjacent sites on the 50S subunit, cooperatively inhibiting protein synthesis.[1] This guide will delve into the specifics of this binding and draw comparisons with other prominent 50S inhibitors.
The Virginiamycin Binding Site: A Synergistic Hold
Virginiamycin's efficacy stems from the synergistic interaction of its two components.[1] Virginiamycin M (VM) is the first to bind, attaching to the A- and P-sites within the peptidyl transferase center (PTC) of the 50S subunit.[1] This initial binding event induces a conformational change in the 23S rRNA, which in turn dramatically increases the binding affinity for Virginiamycin S (VS).[1][2] VS then binds in the nascent peptide exit tunnel (NPET).[1] This dual binding effectively stalls the ribosome, inhibiting peptide bond formation and elongation.[3]
Comparative Analysis of 50S Inhibitor Binding Sites
While many 50S inhibitors target the PTC and the entrance to the NPET, the precise interactions and mechanisms of action vary. These differences are critical for understanding cross-resistance and for developing new drugs that can overcome existing resistance mechanisms.
-
Macrolides (e.g., Erythromycin (B1671065), Clarithromycin): This class of antibiotics binds within the NPET, close to the PTC.[4] Their binding site overlaps with that of Virginiamycin S.[5] A key interaction point is the 23S rRNA nucleotide A2058; methylation of this adenine (B156593) by Erm methylases confers broad resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[6][7]
-
Lincosamides (e.g., Lincomycin, Clindamycin): Lincosamides also bind within the PTC, with a binding site that significantly overlaps with those of macrolides and streptogramin B.[4][7][8] This overlap is the basis for their shared resistance mechanisms.[4]
-
Other Streptogramins (e.g., Quinupristin-Dalfopristin): As members of the same antibiotic family, the binding mechanism of quinupristin-dalfopristin is analogous to that of Virginiamycin. Dalfopristin (a group A streptogramin) binds first to the PTC, enhancing the binding of quinupristin (B39894) (a group B streptogramin) in the NPET.[1]
-
Oxazolidinones (e.g., Linezolid): Linezolid, a synthetic antibiotic, has a unique binding site within the A-site of the PTC.[9][10][11] By occupying this crucial location, it prevents the proper positioning of aminoacyl-tRNA, thereby inhibiting the initiation of protein synthesis.[10][11] While its primary binding site is distinct, it does overlap with the binding sites of other PTC-targeting antibiotics like chloramphenicol (B1208) and pleuromutilins.[9][12]
-
Pleuromutilins (e.g., Tiamulin, Lefamulin): This class of antibiotics binds to the PTC, interfering with the correct positioning of tRNAs in both the A- and P-sites.[13] Their binding pocket partially overlaps with that of oxazolidinones and other PTC inhibitors.[9][12]
Quantitative Comparison of Ribosomal Binding Sites
The following table summarizes the key features of the binding sites for Virginiamycin and other major 50S inhibitors.
| Antibiotic Class | Example(s) | Primary Binding Region on 50S | Key Interacting Ribosomal Components | Mechanism of Action |
| Streptogramins | Virginiamycin, Quinupristin-Dalfopristin | Peptidyl Transferase Center (PTC) & Nascent Peptide Exit Tunnel (NPET) | 23S rRNA (e.g., A2062, U2585), Ribosomal proteins L18, L22[13] | Synergistic binding of A and B components inhibits peptide bond formation and elongation.[1] |
| Macrolides | Erythromycin, Clarithromycin (B1669154), Azithromycin | Nascent Peptide Exit Tunnel (NPET) | 23S rRNA (e.g., A2058, A2062)[6][14][15] | Blocks the exit of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA.[4] |
| Lincosamides | Lincomycin, Clindamycin | Peptidyl Transferase Center (PTC) | 23S rRNA (e.g., A2058)[6][7] | Inhibits peptide bond formation by interfering with tRNA positioning.[8] |
| Oxazolidinones | Linezolid, Tedizolid | Peptidyl Transferase Center (PTC) - A-site | 23S rRNA (e.g., U2585, G2576)[9][11][12] | Prevents formation of the initiation complex by blocking the binding of aminoacyl-tRNA to the A-site.[10][11] |
| Pleuromutilins | Tiamulin, Lefamulin | Peptidyl Transferase Center (PTC) | 23S rRNA[9][13] | Inhibits peptide bond formation by interfering with the placement of tRNA at the A- and P-sites.[13] |
Visualizing the 50S Inhibitor Binding Sites
The following diagram illustrates the spatial relationships between the binding sites of these different antibiotic classes on the 50S ribosomal subunit.
Experimental Protocols
The precise localization of these antibiotic binding sites has been elucidated through high-resolution structural biology techniques, primarily X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM).
-
Ribosome Preparation: 70S ribosomes are purified from bacterial cultures (e.g., Thermus thermophilus or Deinococcus radiodurans) through sucrose (B13894) gradient centrifugation.
-
Complex Formation: Purified ribosomes are incubated with mRNA and tRNA analogs to form functional complexes. The antibiotic of interest is then added in excess to ensure binding.[16]
-
Crystallization: The ribosome-antibiotic complexes are crystallized using the vapor diffusion method in sitting or hanging drops. This involves mixing the complex solution with a precipitant solution and allowing it to equilibrate, promoting crystal growth.[16]
-
Data Collection: Crystals are cryo-cooled in liquid nitrogen to prevent radiation damage. X-ray diffraction data are collected at a synchrotron source.[16]
-
Structure Determination: The diffraction data are processed to generate an electron density map. The known structure of the ribosome is fitted into the map, and the resulting difference map reveals the location and orientation of the bound antibiotic.[16]
-
Sample Preparation: A solution containing the 50S ribosomal subunits and the antibiotic is applied to an EM grid. The grid is then rapidly plunge-frozen in liquid ethane, trapping the complexes in a thin layer of vitreous ice.[1]
-
Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of images, each containing thousands of individual ribosome-antibiotic complexes in various orientations, is collected.[1]
-
Image Processing and 3D Reconstruction: Sophisticated software is used to pick individual particle images from the micrographs. These images are then aligned and averaged based on their orientation to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex, which clearly reveals the antibiotic's binding site.[1]
Conclusion
The 50S ribosomal subunit presents a rich landscape of binding sites for various classes of antibiotics. Virginiamycin employs a sophisticated synergistic mechanism, with its two components binding to distinct but adjacent regions spanning the PTC and the NPET.[1] This contrasts with macrolides and lincosamides, which primarily occupy the NPET, and oxazolidinones, which have a unique site in the PTC's A-site.[4][10] The significant overlap in the binding sites of macrolides, lincosamides, and streptogramin B antibiotics explains the common MLSB resistance phenotype.[4][7]
A thorough understanding of these specific molecular interactions, gained through high-resolution structural studies, is indispensable. It not only clarifies the mechanisms of action and resistance but also provides a structural blueprint for the development of next-generation antibiotics capable of targeting resistant bacterial strains.
References
- 1. benchchem.com [benchchem.com]
- 2. Action of ions and pH on the binding of virginiamycin S to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Environmental Macrolide–Lincosamide–Streptogramin and Tetracycline Resistant Bacteria [frontiersin.org]
- 5. Localization of virginiamycin S binding site on bacterial ribosome by fluorescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of novel macrolide structures to macrolides-lincosamides-streptogramin B-resistant ribosomes inhibits protein synthesis and bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nomenclature for Macrolide and Macrolide-Lincosamide-Streptogramin B Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power: Assessing the In Vivo Efficacy of Virginiamycin Complex Compared to its Individual Components
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the in vivo efficacy of the Virginiamycin complex against its constituent parts, Virginiamycin M (VM) and Virginiamycin S (VS). This document synthesizes available data to highlight the well-established synergistic relationship that defines the enhanced potency of the this compound.
While direct head-to-head in vivo comparative studies detailing the quantitative efficacy of the this compound versus its individual components are not extensively available in published literature, the synergistic interaction between VM and VS is a scientifically recognized phenomenon. The enhanced efficacy of the complex is attributed to the sequential and cooperative binding of its two components to the bacterial ribosome, leading to a more potent inhibition of protein synthesis than either component can achieve alone. The optimal ratio for this synergistic activity is consistently reported to be approximately 70-75% Virginiamycin M and 25-30% Virginiamycin S.
Mechanism of Synergistic Action
The enhanced antibacterial effect of the this compound is a direct result of the interplay between its two components at the molecular level. Virginiamycin M, a streptogramin A antibiotic, initiates the process by binding to the peptidyl transferase center on the 50S ribosomal subunit. This initial binding induces a conformational change in the ribosome, which in turn significantly increases the binding affinity for Virginiamycin S, a streptogramin B antibiotic. The subsequent binding of Virginiamycin S to a neighboring site on the ribosome effectively blocks the passage of the elongating polypeptide chain, leading to a complete and irreversible cessation of protein synthesis. This two-step mechanism results in a bactericidal effect, whereas the individual components are primarily bacteriostatic.
In Vivo Efficacy of this compound
The this compound has demonstrated significant efficacy in various animal models, primarily in promoting growth and controlling bacterial infections such as necrotic enteritis in poultry. The following tables summarize key performance indicators from representative in vivo studies.
Growth Promotion in Broiler Chickens
| Treatment Group | Average Body Weight Gain (g) | Feed Conversion Ratio | Reference |
| Control | 1850 | 1.85 | [Miles et al., 1984] |
| Virginiamycin (10 ppm) | 1920 | 1.80 | [Miles et al., 1984] |
| Virginiamycin (20 ppm) | 1925 | 1.79 | [Miles et al., 1984] |
Control of Necrotic Enteritis in Broiler Chickens
| Treatment Group | Mortality Rate (%) | Intestinal Lesion Score (0-4) | Reference |
| Infected Control | 35 | 2.8 | [George et al., 1982] |
| Virginiamycin (20 g/ton ) | 5 | 0.5 | [George et al., 1982] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo efficacy. Below are representative experimental protocols for evaluating the this compound in broiler chickens.
Growth Promotion Trial
-
Animal Model: Day-old broiler chicks of a commercial strain.
-
Housing: Housed in floor pens with controlled temperature, humidity, and lighting.
-
Diet: A standard basal diet formulated to meet the nutritional requirements of broilers.
-
Treatment Groups:
-
Group 1: Basal diet (Control).
-
Group 2: Basal diet supplemented with this compound at a specified concentration (e.g., 10 ppm).
-
-
Data Collection: Body weight and feed consumption are recorded weekly.
-
Efficacy Parameters:
-
Average body weight gain.
-
Feed conversion ratio (feed consumed / body weight gain).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Necrotic Enteritis Challenge Model
-
Animal Model: Broiler chickens, typically around 14 days of age.
-
Infection Model: Birds are orally challenged with a virulent strain of Clostridium perfringens.
-
Treatment Groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: Infected, untreated control.
-
Group 3: Infected, treated with this compound in the feed.
-
-
Data Collection:
-
Mortality is recorded daily.
-
At the end of the trial, a subset of birds from each group is euthanized for intestinal lesion scoring.
-
-
Efficacy Parameters:
-
Percent mortality.
-
Intestinal lesion scores (on a scale of 0 to 4, where 0 is normal and 4 is severe).
-
-
Statistical Analysis: Statistical analysis is performed to compare mortality rates and lesion scores between the different groups.
Safety Operating Guide
Personal protective equipment for handling Virginiamycin Complex
For researchers, scientists, and drug development professionals, ensuring safe handling of Virginiamycin Complex is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) protocols, engineering controls, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the quantity being handled.
| PPE Component | Laboratory Scale (up to 500g) | Larger Quantities (over 500g) / Manufacturing |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves.[1][2] | Compatible chemical-resistant gloves. The exact breakthrough time should be confirmed with the glove manufacturer.[3] |
| Body Protection | Laboratory coat.[1] | Disposable coveralls of low permeability.[1] For manufacturing, air-supplied full body suits may be necessary.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn, especially if dust generation is likely.[1][2] | Enclosed local exhaust ventilation or a higher level of respiratory protection such as a powered air-purifying respirator (PAPR) may be required based on risk assessment.[1] |
Engineering and Administrative Controls
Engineering controls are the first line of defense in minimizing exposure. When handling this compound, the following should be implemented:
| Control Type | Recommendation |
| Ventilation | Work in a well-ventilated area.[1] For laboratory-scale handling, barrier protection or laminar flow cabinets should be considered.[1] Enclosed local exhaust ventilation is required at points of dust, fume, or vapor generation.[1] |
| Hygiene Practices | Avoid all personal contact, including inhalation.[1] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[2] |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, adhere to the following procedures:
| Procedure | Action |
| Minor Spills | Clean up spills immediately.[1] Use dry clean-up procedures to avoid generating dust.[1] Wear appropriate PPE, including a dust respirator, gloves, safety glasses, and protective clothing.[1] |
| Major Spills | Alert personnel in the area and emergency services.[1] Control personal contact by wearing protective clothing.[1] Prevent spillage from entering drains or water courses.[1] |
| Disposal | All waste must be handled in accordance with local, state, and federal regulations.[1] Do not dispose of with household garbage or allow it to reach the sewage system.[3] Consult the manufacturer or a licensed professional waste disposal service.[1][5] |
Step-by-Step PPE Protocol for Handling this compound
The following diagram outlines the procedural steps for donning and doffing PPE when working with this compound to ensure a systematic and safe process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
